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Foundational

The In Vivo Odyssey of Umifenovir Glucuronide: From Metabolic Byproduct to Unsung Contributor

A Technical Guide for Researchers and Drug Development Professionals In the landscape of antiviral therapeutics, the journey of a drug molecule through the body is a complex narrative of absorption, distribution, metabol...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of antiviral therapeutics, the journey of a drug molecule through the body is a complex narrative of absorption, distribution, metabolism, and excretion (ADME). For Umifenovir (Arbidol), a broad-spectrum antiviral agent, a significant chapter in this narrative is its conversion to Umifenovir Glucuronide. This technical guide provides an in-depth exploration of the in vivo role of this major metabolite, moving beyond a simplistic view of it as an inert byproduct to consider its full implications in the pharmacokinetics and overall therapeutic profile of its parent drug. This document is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of Umifenovir's metabolic fate and the methodologies to investigate it.

Introduction: The Clinical Significance of Umifenovir and the Imperative to Understand its Metabolism

Umifenovir has garnered significant attention for its antiviral activity against a range of viruses, including influenza A and B viruses, and has been investigated for its potential against other viral pathogens.[1][2][3][4] Its mechanism of action primarily involves the inhibition of membrane fusion between the viral envelope and the host cell membrane, a critical step in viral entry.[2] As with any xenobiotic, the efficacy and safety of Umifenovir are intrinsically linked to its metabolic pathways. Glucuronidation represents a pivotal Phase II metabolic reaction for Umifenovir, leading to the formation of Umifenovir Glucuronide, a more water-soluble conjugate primed for excretion. A thorough understanding of the in vivo disposition and potential activity of this metabolite is not merely an academic exercise; it is fundamental to optimizing dosing regimens, predicting drug-drug interactions, and fully characterizing the therapeutic window of Umifenovir.

The Metabolic Journey: Unraveling the Glucuronidation of Umifenovir

Glucuronidation is a crucial detoxification process, catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes, that enhances the water solubility of drugs and facilitates their elimination from the body. In the case of Umifenovir, this process is a major route of metabolism.

The Glucuronidation Pathway of Umifenovir

The chemical structure of Umifenovir possesses a hydroxyl group that serves as a prime site for glucuronidation. The UGT enzymes transfer a glucuronic acid moiety from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to this hydroxyl group, forming an O-glucuronide conjugate.

Umifenovir_Metabolism Umifenovir Umifenovir UGT_Enzymes UDP-Glucuronosyltransferases (UGTs) + UDPGA Umifenovir->UGT_Enzymes Metabolism in Liver (and other tissues) Umifenovir_Glucuronide Umifenovir Glucuronide UGT_Enzymes->Umifenovir_Glucuronide Conjugation Excretion Urinary Excretion Umifenovir_Glucuronide->Excretion Elimination PK_Workflow cluster_InVivo In Vivo Phase cluster_ExVivo Ex Vivo Phase cluster_Analysis Data Analysis Dosing Umifenovir Administration (Oral & IV) Animal_Model Rat Model Dosing->Animal_Model Sampling Serial Blood, Urine, & Feces Collection Animal_Model->Sampling Processing Sample Processing (Plasma, Urine, Feces) Sampling->Processing Bioanalysis LC-MS/MS Quantification of Umifenovir & Umifenovir Glucuronide Processing->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation (NCA) Bioanalysis->PK_Analysis Reporting Data Interpretation & Reporting PK_Analysis->Reporting

Figure 2. Experimental workflow for an in vivo pharmacokinetic study of Umifenovir and its glucuronide metabolite.

Conclusion: A Call for Further Investigation

The in vivo role of Umifenovir Glucuronide is primarily that of a major metabolite facilitating the elimination of the parent drug. While direct evidence is currently lacking, the substantial structural modification strongly suggests that it is an inactive metabolite with respect to antiviral activity. However, a comprehensive understanding of its formation (the specific UGT isoforms involved) and its disposition (the specific transporters) is crucial for a complete picture of Umifenovir's pharmacokinetics and for predicting potential drug-drug interactions.

The experimental protocols outlined in this guide provide a roadmap for researchers to fill these existing knowledge gaps. By systematically investigating the enzymatic and transport processes governing the fate of Umifenovir Glucuronide and directly assessing its biological activity, the scientific community can build a more complete and predictive model of Umifenovir's behavior in the body, ultimately contributing to its safer and more effective clinical use.

References

  • Synthesis and Biological Evaluation of Umifenovir Analogues as Anti-SARS-CoV-2 Agents. (2022). ChemistrySelect.
  • Umifenovir is a broad-spectrum antiviral agent used to treat influenza in China and Russia and is currently undergoing clinical trials for the treatment of COVID-19. In this article, the synthesis of umifenovir analogues and their biological evaluation are reported. (2022). ChemistrySelect.
  • Reinforcing the supply chain of umifenovir and other antiviral drugs with retrosynthetic software. (n.d.). PMC.
  • Synthesis and Biological Evaluation of Umifenovir Analogues as Anti-SARS-CoV-2 Agents. (2022). PubMed.
  • Drugs in COVID‐19 Clinical Trials: Predicting Transporter‐Mediated Drug‐Drug Interactions Using In Vitro As. (2021). eScholarship.
  • Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus. (2021). MDPI.
  • In Vitro Identification of UDP-Glucuronosyltransferases (UGTs) Involved in Drug Metabolism. (n.d.). JOVE.
  • Drugs in COVID‐19 Clinical Trials: Predicting Transporter‐Mediated Drug‐Drug Interactions Using In Vitro Assays and Real‐World D
  • In-Vivo Mouse and R
  • in vivo pharmacokinetic studies. (n.d.). CIEnP.
  • UGT Inhibition, Induction and Phenotyping Assays. (n.d.).
  • Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus. (2021). PubMed.
  • Arbidol (Umifenovir): A Broad-Spectrum Antiviral Drug That Inhibits Medically Important Arthropod-Borne Flaviviruses. (2018). PMC.
  • In Vitro and In Vivo Assessment of Pharmacokinetic Profile of Peramivir in the Context of Inhal
  • Interactions of Potential Anti-COVID-19 Compounds with Multispecific ABC and O
  • In Vivo Pharmacokinetic studies – Rodent and Non Rodent. (n.d.). Vimta Labs.
  • Interactions of anti-COVID-19 drug candidates with hepatic transporters may cause liver toxicity and affect pharmacokinetics. (n.d.). PMC.
  • Pharmacokinetic studies in mice or r
  • Identification of Human UDP-Glucuronosyltransferase Involved in Gypensapogenin C Glucuronidation and Species Differences. (2023). PMC.
  • Identification of the UDP-glucuronosyltransferase isoforms involved in mycophenolic acid phase II metabolism. (2005). PubMed.
  • In vitro evidence for bakuchiol's influence towards drug metabolism through inhibition of UDP-glucuronosyltransferase (UGT) 2B. (2014). Semantic Scholar.
  • Identification of human UGT isoforms responsible for glucuronidation of efavirenz and its three hydroxy metabolites. (2011). PubMed.

Sources

Exploratory

An In-Depth Technical Guide to the Phase II Metabolism of Umifenovir via Glucuronidation

Abstract This technical guide provides a comprehensive examination of the Phase II metabolism of the antiviral agent umifenovir, with a specific focus on its conjugation to glucuronic acid. As drug metabolism is a critic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive examination of the Phase II metabolism of the antiviral agent umifenovir, with a specific focus on its conjugation to glucuronic acid. As drug metabolism is a critical determinant of pharmacokinetic profiles and clinical outcomes, a thorough understanding of these pathways is paramount for researchers, scientists, and drug development professionals. This document synthesizes current knowledge on the enzymatic processes governing umifenovir glucuronidation, details the state-of-the-art methodologies for its characterization, and discusses the subsequent clinical implications. By integrating mechanistic insights with validated experimental protocols, this guide serves as an essential resource for the scientific community engaged in antiviral drug development and metabolic research.

Introduction: The Clinical and Metabolic Profile of Umifenovir

Umifenovir, marketed as Arbidol, is a broad-spectrum antiviral agent utilized for the treatment and prophylaxis of influenza and other respiratory viral infections.[1][2][3] Its mechanism of action primarily involves the inhibition of virus-cell membrane fusion.[4] The clinical efficacy and safety of any therapeutic agent are intrinsically linked to its metabolic fate within the body. After oral administration, umifenovir is rapidly absorbed and undergoes extensive metabolism.[2][3] This biotransformation is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[5][6]

One of the key metabolic pathways for umifenovir is O-glucuronide conjugation, a Phase II reaction that significantly increases the drug's water solubility, thereby facilitating its excretion from the body.[3][7] Understanding the specifics of this glucuronidation pathway—including the enzymes responsible, the rate of reaction, and potential for variability—is crucial for predicting drug clearance, anticipating drug-drug interactions (DDIs), and optimizing dosing regimens.[8][9][10]

The Core of Phase II Metabolism: Glucuronidation

Glucuronidation is a major Phase II metabolic pathway responsible for the detoxification and elimination of a vast array of xenobiotics, including approximately 10% of the top 200 prescribed drugs.[5][7][10] The reaction is catalyzed by the superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs).[7][11]

The Enzymatic Reaction: UGTs transfer glucuronic acid from the high-energy cofactor, uridine 5'-diphospho-glucuronic acid (UDPGA), to a nucleophilic functional group (e.g., hydroxyl, carboxyl, amino) on a substrate molecule.[11][12] This process renders the lipophilic substrate more polar and hydrophilic, making it a suitable substrate for efflux transporters and subsequent elimination via urine or bile.[7][13]

Key UGT Isoforms in Drug Metabolism: The UGT superfamily is divided into several families and subfamilies, with the UGT1A and UGT2B families being the primary contributors to drug metabolism in humans.[7][14][15] Notably, enzymes such as UGT1A1, UGT1A3, UGT1A4, UGT1A9, and UGT2B7 are frequently involved in the clearance of therapeutic drugs.[6][9] Identifying which specific UGT isoform(s) metabolize a drug like umifenovir is a critical step in drug development, as it informs the potential for DDIs and predicts inter-individual variability arising from genetic polymorphisms in UGT genes.[6][14] While specific data on umifenovir is limited in the provided search results, the general principles of UGT-mediated metabolism form the basis for its investigation.

Elucidating the Glucuronidation of Umifenovir: Methodologies and Protocols

A multi-faceted approach combining in vitro and analytical techniques is required to thoroughly characterize the glucuronidation of umifenovir.

In Vitro Incubation Systems

The primary goal of in vitro studies is to identify the metabolic pathway and the specific enzymes involved in a controlled environment.

  • Human Liver Microsomes (HLMs): HLMs are vesicles of the endoplasmic reticulum isolated from human liver tissue and are a rich source of UGT enzymes.[12][16] They represent the gold standard for initial in vitro metabolism screening because they contain a full complement of UGTs at physiologically relevant levels.

  • Recombinant UGT Isoforms: To pinpoint the exact UGT enzymes responsible for umifenovir glucuronidation, assays are conducted using individual human UGT isoforms expressed in cell lines (e.g., baculovirus-infected insect cells).[14] By comparing the rate of metabolite formation across a panel of recombinant enzymes, the primary contributing UGTs can be identified.

Detailed Experimental Protocol: In Vitro Umifenovir Glucuronidation Assay

This protocol provides a validated, step-by-step workflow for assessing umifenovir glucuronidation using HLMs. The causality behind each step is explained to ensure scientific rigor.

Objective: To measure the formation of umifenovir glucuronide and determine the kinetic parameters (Vmax and Km) in Human Liver Microsomes.

Materials:

  • Umifenovir

  • Pooled Human Liver Microsomes (HLMs)

  • UDP-glucuronic acid (UDPGA), trisodium salt

  • Alamethicin (a pore-forming peptide)

  • Magnesium Chloride (MgCl2)

  • Potassium Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN), HPLC-grade

  • Formic Acid

  • Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally similar, stable-isotope labeled compound)

Protocol Steps:

  • Preparation of Reagents:

    • Prepare a stock solution of umifenovir in a suitable organic solvent (e.g., methanol or DMSO).

    • Prepare working solutions of umifenovir by diluting the stock solution in phosphate buffer to achieve a range of concentrations for kinetic analysis (e.g., 0.5 to 500 µM).

    • Prepare a stock solution of UDPGA in water.

    • Prepare an HLM suspension in phosphate buffer.

  • Microsomal Activation (Latency Disruption):

    • Causality: The active site of UGTs is located within the lumen of the endoplasmic reticulum.[16] The microsomal membrane can be rate-limiting for the access of the cofactor UDPGA. Alamethicin is used to form pores in the membrane, ensuring unrestricted access of UDPGA to the enzyme's active site, thus revealing maximal catalytic activity.[15][16]

    • Pre-incubate the HLM suspension with alamethicin (typically 25-50 µg/mg of microsomal protein) on ice for 15-30 minutes.

  • Incubation Reaction:

    • In a 96-well plate or microcentrifuge tubes, combine the following in order: phosphate buffer, MgCl2 (a required cofactor for UGT activity), the activated HLM suspension, and umifenovir at various concentrations.[16]

    • Pre-warm the mixture at 37°C for 5 minutes.

    • Initiate the enzymatic reaction by adding a saturating concentration of UDPGA (typically 2-5 mM).[12][14] The use of a saturating cofactor concentration simplifies the bi-substrate reaction kinetics to a single-substrate model with respect to the drug.[8]

    • Incubate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range with respect to time and protein concentration.

  • Reaction Termination:

    • Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

    • Causality: Acetonitrile precipitates the microsomal proteins, effectively halting all enzymatic activity. The internal standard is added to correct for variations in sample processing and instrument response during subsequent analysis.

  • Sample Processing:

    • Centrifuge the terminated reaction mixture at high speed (e.g., >3,000 x g) for 10-15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean plate or vials for analysis.

Analytical Quantification: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique for identifying and quantifying drug metabolites due to its high sensitivity and specificity.

  • Chromatographic Separation: The sample is injected onto a reverse-phase HPLC or UPLC column (e.g., C18).[1][17] A gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) is used to separate the parent drug (umifenovir) from its more polar glucuronide metabolite.[1][18]

  • Mass Spectrometric Detection: The separated compounds are ionized (typically using electrospray ionization, ESI) and detected by a tandem mass spectrometer.[17] The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard, providing exceptional quantitative accuracy.[17] For umifenovir, a transition of 477.05 → 279.02 has been reported.[17] The glucuronide metabolite would be expected to have a precursor ion of [M+176]+H]+, where M is the mass of umifenovir.

Data Analysis and Interpretation

The concentration of the umifenovir glucuronide formed is calculated from a standard curve. The rate of formation (pmol/min/mg protein) is then plotted against the umifenovir concentration. These data are fitted to the Michaelis-Menten equation to determine the key kinetic parameters:

  • Km (Michaelis constant): The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the enzyme's affinity for the substrate.

  • Vmax (Maximum reaction velocity): The maximum rate of metabolite formation when the enzyme is saturated with the substrate.

  • CLint (Intrinsic clearance): Calculated as Vmax / Km, representing the enzyme's catalytic efficiency.

These in vitro clearance values are critical for subsequent in vitro-in vivo extrapolation (IVIVE) to predict human pharmacokinetic parameters.[8][19]

Visualizing the Process: Workflows and Pathways

Umifenovir Glucuronidation Pathway

Umifenovir_Metabolism cluster_PhaseII Phase II Metabolism (Liver) Umifenovir Umifenovir (Lipophilic) UGT_Enzyme UDP-Glucuronosyltransferase (e.g., UGT1A, UGT2B) Umifenovir->UGT_Enzyme Substrate Metabolite Umifenovir-Glucuronide (Hydrophilic) UGT_Enzyme->Metabolite Catalysis Cofactor UDPGA (Cofactor) Cofactor->UGT_Enzyme Glucuronic Acid Donor Excretion Biliary / Renal Excretion Metabolite->Excretion

Caption: Metabolic pathway of umifenovir glucuronidation.

Experimental Workflow for In Vitro Assay

InVitro_Workflow cluster_prep 1. Preparation cluster_reaction 2. Incubation cluster_analysis 3. Analysis A Prepare Reagents: - Umifenovir dilutions - HLM suspension - Cofactor (UDPGA) B Activate HLMs (Alamethicin Treatment) A->B C Combine: HLMs, Umifenovir, Buffer B->C D Pre-warm at 37°C C->D E Initiate with UDPGA D->E F Incubate at 37°C E->F G Terminate Reaction (Acetonitrile + IS) F->G H Centrifuge to Remove Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Quantify Metabolite & Determine Kinetics (Km, Vmax) I->J

Caption: Experimental workflow for umifenovir glucuronidation assay.

Pharmacokinetic and Clinical Significance

The conversion of umifenovir to its glucuronide metabolite has direct clinical consequences.

  • Drug Clearance: Glucuronidation is a high-capacity metabolic pathway that significantly contributes to the overall clearance of umifenovir from the body.[3] The half-life of umifenovir is reported to be between 17-21 hours, and its metabolism, including glucuronidation, is a key determinant of this parameter.[3]

  • Drug-Drug Interactions (DDIs): If umifenovir is co-administered with a drug that inhibits the specific UGT isoforms responsible for its metabolism, the plasma concentration of umifenovir could increase, potentially leading to adverse effects.[9][20] Conversely, co-administration with a UGT inducer could decrease umifenovir exposure, potentially reducing its efficacy.[9] Therefore, identifying the specific UGTs is a regulatory expectation if glucuronidation is a major elimination pathway.[9]

  • Pharmacogenetics: The genes encoding UGT enzymes are known to be polymorphic.[6][14] Genetic variations can lead to reduced, absent, or increased enzyme activity, causing significant inter-individual differences in drug metabolism and clinical response.[5][6] Patients who are "poor metabolizers" for the relevant UGT isoform may have higher exposure to umifenovir and an increased risk of toxicity.

Conclusion and Future Directions

The Phase II metabolism of umifenovir via glucuronidation is a critical pathway that governs its disposition and clearance. This guide has outlined the fundamental principles of this process and provided a robust, self-validating protocol for its investigation using in vitro systems and modern analytical techniques. The data generated from these studies are indispensable for building predictive pharmacokinetic models and for assessing the clinical DDI risk profile of umifenovir.

Future research should focus on definitively identifying the specific UGT isoforms that catalyze umifenovir glucuronidation and quantifying their relative contributions. Furthermore, investigating the impact of known UGT genetic polymorphisms on umifenovir pharmacokinetics will be essential for advancing towards personalized medicine approaches for this important antiviral agent.

References

  • Method Development and Validation for the Estimation of Umifenovir in Bulk and Tablet Formulation by UV-Spectrophotometric and RP-HPLC. CiteDrive.
  • Development and Validation of UV Method for Quantitative Estimation of Umifenovir in Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Research. (2023).
  • A Validated UPLC-MS/MS Method for Rapid Quantification of Umifenovir in Plasma Samples and Its Greenness Assessment. ResearchGate. (2023).
  • Performance characteristics of the determination of umifenovir and its metabolites by HPLC-ICP MS. ResearchGate.
  • Phase II Drug Metabolism. IntechOpen. (2012).
  • Method Development and Validation for the Estimation of Umifenovir in Bulk and Tablet Formulation by UV-Spectrophotometric and RP-HPLC. Research Journal of Pharmacy and Technology.
  • Antiviral drug Umifenovir (Arbidol) in municipal wastewater during the COVID-19 pandemic: Estimated levels and transformation. PMC.
  • Enzyme Kinetics of Uridine Diphosphate Glucuronosyltransferases (UGTs). PubMed.
  • Enzyme kinetics of uridine diphosphate glucuronosyltransferases (UGTs). PubMed.
  • Role of Glucuronidation in Drug Detoxification and Elimin
  • Determination of major UDP-glucuronosyltransferase enzymes and their genotypes responsible for 20-HETE glucuronidation. PMC.
  • Phase II Drug Metabolism. Source not available. (2022).
  • UGT Inhibition, Induction and Phenotyping Assays. Charles River Laboratories.
  • Which UDP-glucuronosyltransferase (UGT) enzymes are most likely to be involved in drug metabolism and cause drug interactions?. EBM Consult. (2018).
  • Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. PMC - NIH.
  • Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. Source not available.
  • Enzyme Kinetics of Uridine Diphosphate Glucuronosyltransferases (UGTs) | Request PDF. ResearchGate. (2025).
  • Challenges and Opportunities with Predicting in Vivo Phase II Metabolism via Glucuronidation from in Vitro Data. PMC.
  • Drug interaction with UDP-Glucuronosyltransferase (UGT) enzymes is a predictor of drug-induced liver injury. PMC.
  • In vitro analysis of human drug glucuronidation and prediction of in vivo metabolic clearance. Source not available. (2002).
  • Comparative Analysis of the Interaction between the Antiviral Drug Umifenovir and Umifenovir Encapsulated in Phospholipids Micelles (Nanosome/Umifenovir) with dsDNA as a Model for Pharmacogenomic Analysis by Electrochemical Methods. MDPI. (2023).
  • In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin. PubMed. (2000).

Sources

Foundational

The Discovery of Umifenovir Glucuronide: A Technical Guide to Modern Metabolite Identification

This guide provides a detailed technical narrative on the discovery and characterization of Umifenovir Glucuronide, a significant metabolite of the broad-spectrum antiviral drug Umifenovir (also known as Arbidol). It is...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed technical narrative on the discovery and characterization of Umifenovir Glucuronide, a significant metabolite of the broad-spectrum antiviral drug Umifenovir (also known as Arbidol). It is intended for researchers, scientists, and drug development professionals, offering insights into the experimental logic and methodologies that form the bedrock of contemporary drug metabolism studies.

Introduction: The Imperative of Metabolite Profiling in Drug Development

The journey of a drug candidate from the laboratory to the clinic is paved with rigorous scientific scrutiny. A critical phase of this journey is the comprehensive characterization of its metabolic fate. Understanding how a drug is transformed within the body is paramount for several reasons: it elucidates potential pathways of detoxification and elimination, uncovers pharmacologically active or toxic metabolites, and provides a mechanistic basis for predicting drug-drug interactions. Umifenovir, an indole derivative antiviral agent used for the treatment of influenza and other respiratory viral infections, is no exception.[1][2] Its efficacy and safety profile are intrinsically linked to its biotransformation. This guide focuses on a key Phase II metabolic pathway for Umifenovir: glucuronidation, and the scientific process that led to the definitive identification of Umifenovir Glucuronide.

Glucuronidation is a major metabolic route for a vast array of drugs and other foreign compounds (xenobiotics).[3] This process, catalyzed by the superfamily of UDP-glucuronosyltransferase (UGT) enzymes, involves the covalent attachment of a glucuronic acid moiety to the drug molecule.[3] This conjugation dramatically increases the hydrophilicity of the compound, facilitating its excretion from the body, typically via urine or bile. The discovery of Umifenovir Glucuronide was a pivotal step in understanding the complete pharmacokinetic profile of the parent drug.

The Investigative Workflow: From Hypothesis to Structural Confirmation

The identification of a previously unknown metabolite like Umifenovir Glucuronide is not a singular event but rather a systematic process of inquiry. It begins with a hypothesis-driven experimental design and culminates in the unambiguous structural elucidation using sophisticated analytical techniques.

Caption: A generalized workflow for the in vitro discovery and identification of drug metabolites.

Part 1: The In Vitro Incubator - Simulating Hepatic Metabolism

The initial search for metabolites is often conducted in vitro using subcellular fractions that are rich in drug-metabolizing enzymes. Human Liver Microsomes (HLMs) are a gold-standard reagent for this purpose as they contain a high concentration of both Cytochrome P450 (Phase I) and UGT (Phase II) enzymes.[4][5]

Causality Behind Experimental Choices:

  • Why Human Liver Microsomes? The liver is the primary site of drug metabolism in the body.[1] Using HLMs provides a concentrated and relatively clean system to study these enzymatic transformations without the complexities of a whole-animal model.[4][5]

  • The Role of Cofactors: For the enzymatic reactions to proceed, specific cofactors are essential. The addition of NADPH (Nicotinamide adenine dinucleotide phosphate) is required for CYP450-mediated Phase I reactions, while UDPGA (Uridine 5'-diphospho-glucuronic acid) is the essential sugar donor for UGT-catalyzed glucuronidation.[4] The inclusion of both allows for the sequential Phase I and Phase II metabolism of the drug.

Experimental Protocol: In Vitro Incubation of Umifenovir with HLMs

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine the following in a phosphate buffer (pH 7.4):

    • Human Liver Microsomes (typically 0.5-1.0 mg/mL protein concentration).

    • Umifenovir (at a concentration range, e.g., 1-50 µM, to assess concentration-dependent metabolism).

    • UDPGA (typically 2-5 mM).

    • A pore-forming agent like alamethicin may be added to ensure UDPGA access to the UGT enzymes within the microsomal vesicles.[6]

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiation of Reaction: Initiate the metabolic reactions by adding an NADPH-regenerating system (or NADPH itself). A regenerating system is often preferred to maintain a constant supply of NADPH throughout the incubation.

  • Incubation: Incubate the mixture at 37°C for a set time course (e.g., 0, 15, 30, 60 minutes) with gentle shaking.

  • Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol, often containing an internal standard. This step precipitates the proteins and halts all enzymatic activity.

  • Sample Preparation for Analysis: Centrifuge the terminated reaction mixture to pellet the precipitated proteins. The resulting supernatant, containing the parent drug and its metabolites, is then collected for LC-MS/MS analysis.

Part 2: The Analytical Gauntlet - LC-MS/MS Analysis

Once the in vitro reaction is complete, the challenge lies in separating and identifying the newly formed metabolites from the parent drug and other matrix components. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the cornerstone technology for this task.[7][8]

The Logic of the Technique:

  • Liquid Chromatography (LC): The LC system separates the components of the mixture based on their physicochemical properties (e.g., polarity). This separation over time is crucial for the mass spectrometer to analyze each compound individually.

  • Mass Spectrometry (MS): As the separated compounds elute from the LC column, they are ionized (typically using electrospray ionization - ESI) and introduced into the mass spectrometer. The MS measures the mass-to-charge ratio (m/z) of the ions, providing the molecular weight of the potential metabolites.

  • Tandem Mass Spectrometry (MS/MS): This is the key to structural elucidation. A specific ion of interest (a "precursor ion," such as the one corresponding to the putative Umifenovir Glucuronide) is selected and fragmented. The resulting "product ions" create a fragmentation pattern, or "fingerprint," that is characteristic of the molecule's structure.

Part 3: The "Eureka" Moment - Data Interpretation and Structural Elucidation

The discovery of Umifenovir Glucuronide within the complex dataset generated by the LC-MS/MS analysis hinges on a logical and systematic approach to data interpretation.

  • Metabolite Mapping: The first step is to compare the chromatograms of the Umifenovir-treated HLM samples with control samples (without the drug or without cofactors). New peaks that appear only in the complete incubation mixture are potential metabolites.

  • Identifying the Glucuronide Signature: A key piece of evidence for the formation of a glucuronide conjugate is the mass difference between the metabolite and the parent drug. The addition of a glucuronic acid moiety results in a mass increase of 176.0321 Da.[9][10] Therefore, analysts would search for a peak with an m/z value corresponding to [M + 176.0321], where M is the mass of Umifenovir.

  • The Power of Fragmentation - The Neutral Loss Scan: In MS/MS analysis, glucuronide conjugates exhibit a highly characteristic fragmentation pattern: a neutral loss of the glucuronic acid moiety (176 Da).[9][10] By performing a "neutral loss scan," the mass spectrometer can be programmed to specifically detect ions that lose 176 Da upon fragmentation. This is a powerful tool for selectively identifying potential glucuronide conjugates in a complex mixture.

G Precursor_Ion Umifenovir Glucuronide Precursor Ion [M-H]⁻ m/z 651.08 Fragmentation Collision-Induced Dissociation (CID) in Mass Spectrometer Precursor_Ion->Fragmentation Product_Ion Umifenovir Aglycone Product Ion [M-H]⁻ m/z 475.05 Fragmentation->Product_Ion Neutral_Loss Neutral Loss of Glucuronic Acid (176.03 Da) Fragmentation->Neutral_Loss

Caption: Characteristic fragmentation of a glucuronide conjugate in MS/MS analysis.

Data Presentation: Mass Spectral Characteristics

CompoundMolecular FormulaPrecursor Ion (m/z) [M-H]⁻Key Product Ion (m/z)Characteristic Neutral Loss (Da)
UmifenovirC22H25BrN2O3S475.05Varies based on fragmentation energyN/A
Umifenovir GlucuronideC28H33BrN2O9S651.08475.05176.03

Note: The exact m/z values can vary slightly depending on the specific isotopic composition and the mass accuracy of the instrument.

Studies on the metabolism of Arbidol (Umifenovir) in humans have successfully utilized this approach. Research by Wang et al. (2008) and Deng et al. (2013) identified "glucuronide arbidol" (designated as M18 in the latter study) as a major metabolite in human urine.[9][11] Their work confirmed that the observation of a neutral loss of 176 Da from the precursor ion was a key piece of evidence for identifying the glucuronide conjugates.[9]

  • Final Confirmation with a Synthetic Standard: The ultimate proof of a metabolite's structure is to compare its chromatographic retention time and its MS/MS fragmentation pattern with those of an authentic, chemically synthesized standard.[12] The co-elution of the biotransformed metabolite with the synthetic standard under identical LC conditions, along with identical fragmentation patterns, provides unequivocal confirmation of its identity.

Conclusion: A Foundation for Further Research

The discovery of Umifenovir Glucuronide is a testament to the power of modern bioanalytical techniques and a logical, hypothesis-driven approach to scientific investigation. This finding was not merely an academic exercise; it provided a more complete picture of how Umifenovir is processed and eliminated by the body, a critical piece of information for ensuring its safe and effective use. Further research could delve into identifying the specific UGT isoforms responsible for this conjugation, which would allow for a more precise prediction of potential drug-drug interactions with other medications that are substrates or inhibitors of those same enzymes. This in-depth understanding of metabolic pathways is a cornerstone of modern drug development, enabling the design of safer and more effective medicines.

References

  • [Characterization of some glucuronide conjugates by electrospray ion trap mass spectrometry]. PubMed. Available from: [Link]

  • Deng, P., et al. (2013). Pharmacokinetics, Metabolism, and Excretion of the Antiviral Drug Arbidol in Humans. Antimicrobial Agents and Chemotherapy, 57(4), 1743–1755. Available from: [Link]

  • Deng, P., et al. (2013). Pharmacokinetics, Metabolism, and Excretion of the Antiviral Drug Arbidol in Humans. Antimicrobial Agents and Chemotherapy. Available from: [Link]

  • Wang, Y., et al. (2008). Metabolite identification of arbidol in human urine by the study of CID fragmentation pathways using HPLC coupled with ion trap mass spectrometry. Journal of Mass Spectrometry, 43(8), 1099-1109. Available from: [Link]

  • Liu, M., et al. (2012). [Identification of Metabolites of Arbidol by Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry]. Yaowu Fenxi Zazhi, 32(11), 1959-1964. Available from: [Link]

  • Schymanski, E. L., et al. (2015). Identifying Small Molecules by High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology, 49(1), 2097–2098. Available from: [Link]

  • Liu, M., et al. (2012). [Identification of metabolites of arbidol by ultra-high performance liquid chromatography tandem mass spectrometry]. Request PDF. Available from: [Link]

  • Sypalov, S. A., et al. (2023). Determination of Umifenovir and Its Metabolites by High-Performance Liquid Chromatography with Combined Mass Spectrometric Detection. Journal of Analytical Chemistry. Available from: [Link]

  • Billets, S., Lietman, P. S., & Fenselau, C. (1973). Mass spectral analysis of glucuronides. Journal of Medicinal Chemistry, 16(1), 30-33. Available from: [Link]

  • Himmelsbach, M., et al. (2022). In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples. Analytical and Bioanalytical Chemistry, 414, 1137–1148. Available from: [Link]

  • Ul'yanovskii, N. V., et al. (2022). Antiviral drug Umifenovir (Arbidol) in municipal wastewater during the COVID-19 pandemic: Estimated levels and transformation. Science of The Total Environment, 806(Pt 2), 150537. Available from: [Link]

  • New Drug Approvals. (2020). Arbidol, Umifenovir. Available from: [Link]

  • Sypalov, S. A., et al. (2023). Performance characteristics of the determination of umifenovir and its metabolites by HPLC-ICP MS. ResearchGate. Available from: [Link]

  • Wikipedia. (n.d.). Umifenovir. Available from: [Link]

  • Sriram, D., et al. (2018). New stability indicating ultrafast liquid chromatographic method for the determination of umifenovir in tablets. International Journal of Green Pharmacy, 12(1). Available from: [Link]

  • Deng, P., et al. (2013). Pharmacokinetics, Metabolism, and Excretion of the Antiviral Drug Arbidol in Humans. PubMed. Available from: [Link]

  • Shimadzu Chemistry & Diagnostics. (n.d.). Umifenovir Glucuronide. Available from: [Link]

  • Tanaka, H., et al. (2022). Synthesis and Biological Evaluation of Umifenovir Analogues as Anti-SARS-CoV-2 Agents. ChemistrySelect, 7(30), e202202097. Available from: [Link]

  • Tanaka, H., et al. (2022). Synthesis and Biological Evaluation of Umifenovir Analogues as Anti-SARS-CoV-2 Agents. ChemistrySelect. Available from: [Link]

  • Sypalov, S. A., et al. (2023). Determination of Umifenovir and Its Metabolites by High-Performance Liquid Chromatography with Combined Mass Spectrometric Detection. ResearchGate. Available from: [Link]

  • Gajula, S. N. R., et al. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. Available from: [Link]

  • Wróblewski, A., et al. (2016). Study of in-vitro metabolism of selected antibiotic drugs in human liver microsomes by liquid chromatography coupled with tandem mass spectrometry. RSC Advances, 6(97), 94677-94686. Available from: [Link]

  • De Ruyck, K., et al. (2019). Characterization of Phase I and Glucuronide Phase II Metabolites of 17 Mycotoxins Using Liquid Chromatography—High-Resolution Mass Spectrometry. Toxins, 11(8), 441. Available from: [Link]

  • Miners, J. O., et al. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74, 7.8.1-7.8.24. Available from: [Link]

  • Gajula, S. N. R., et al. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. Available from: [Link]

  • Arbidol.org. (n.d.). Arbidol Chemistry and Technical Information. Available from: [Link]

  • Sypalov, S. A., et al. (2025). Supplementary File. Journal of Analytical Chemistry. Available from: [Link]

  • Haviernik, J., et al. (2018). Arbidol (Umifenovir): A Broad-Spectrum Antiviral Drug That Inhibits Medically Important Arthropod-Borne Flaviviruses. Viruses, 10(4), 184. Available from: [Link]

  • Vlachakis, D., et al. (2021). Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in. Semantic Scholar. Available from: [Link]

  • Bingol, K., et al. (2018). Structure Elucidation of Unknown Metabolites in Metabolomics by Combined NMR and MS/MS Prediction. Analytical Chemistry, 90(3), 2264–2271. Available from: [Link]

  • Leneva, I. A., et al. (2021). Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus. Viruses, 13(8), 1665. Available from: [Link]

  • Bingol, K., et al. (2018). Structure Elucidation of Unknown Metabolites in Metabolomics by Combined NMR and MS/MS Prediction. OSTI.GOV. Available from: [Link]

  • Leneva, I. A., et al. (2021). Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus. ResearchGate. Available from: [Link]

  • Romanowski, E. G., et al. (2021). The in vitro Evaluation of the Activity of COVID-19 Antiviral Drugs Against Adenovirus. Translational Vision Science & Technology, 10(14), 22. Available from: [Link]

Sources

Exploratory

The Metabolic Fate and Biological Activity of Umifenovir Glucuronide: A Technical Whitepaper

Executive Summary Umifenovir (commercially known as Arbidol) is a broad-spectrum, orally bioavailable antiviral agent primarily utilized for the prophylaxis and treatment of influenza and other respiratory viral infectio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Umifenovir (commercially known as Arbidol) is a broad-spectrum, orally bioavailable antiviral agent primarily utilized for the prophylaxis and treatment of influenza and other respiratory viral infections. While the parent compound exhibits potent membrane fusion inhibition, its pharmacokinetic profile is heavily dictated by extensive hepatic metabolism. This whitepaper systematically analyzes the biological activity, enzymatic pathways, and pharmacokinetic dynamics of its major Phase II metabolite: Umifenovir Glucuronide .

Umifenovir and Phase II Metabolism

Umifenovir's mechanism of action hinges on its ability to , thereby preventing the fusion of the viral envelope with the host cell membrane[1]. Following oral administration, the drug undergoes rapid distribution and extensive metabolism in the liver. The primary Phase I metabolic pathways include sulfoxidation, N-demethylation, and hydroxylation[1].

Subsequently, the drug is subjected to Phase II metabolism, predominantly yielding sulfate and glucuronide conjugates[2]. Glucuronidation serves as a critical clearance mechanism, transforming the lipophilic parent drug into a highly polar, water-soluble entity suitable for renal excretion[3].

The UGT1A9-Mediated Glucuronidation Pathway

The formation of umifenovir glucuronide is catalyzed by Uridine 5'-diphospho-glucuronosyltransferases (UGTs). In vitro assays utilizing human liver microsomes (HLMs) have conclusively demonstrated that responsible for this conjugation, with minor catalytic contributions from UGT1A1 and UGT1A3[4].

Mechanistic Causality: UGT1A9 specifically targets the free hydroxyl group located on the indole ring of umifenovir[2]. By transferring a glucuronic acid moiety from the cofactor UDP-glucuronic acid (UDPGA) to this hydroxyl site, the enzyme effectively neutralizes the molecule's active pharmacophore.

G Umi Umifenovir (Active Parent Drug) UGT UGT1A9 Enzyme (Hepatic Microsomes) Umi->UGT Hydroxyl targeting Gluc Umifenovir Glucuronide (Inactive Metabolite) UGT->Gluc Glucuronidation UDP UDP-Glucuronic Acid (Cofactor) UDP->UGT Donor Excretion Renal Excretion (Urine) Gluc->Excretion Clearance

Fig 1. UGT1A9-mediated glucuronidation pathway of Umifenovir and subsequent renal clearance.

Biological Activity Profile: Parent Drug vs. Glucuronide Conjugate

A fundamental principle of drug metabolism is that Phase II conjugation typically results in the attenuation or complete loss of pharmacological activity. Umifenovir glucuronide strictly adheres to this paradigm.

Structural Causality for Inactivity: Umifenovir's antiviral efficacy is intrinsically linked to its lipophilicity and spatial conformation, which allow it to interact with aromatic amino acids and [5]. The covalent attachment of a bulky, highly hydrophilic glucuronic acid group introduces significant steric hindrance and drastically alters the molecule's partition coefficient. Consequently, umifenovir glucuronide is unable to partition into host cell membranes or bind viral glycoproteins. Empirical studies confirm that while the parent drug exhibits broad-spectrum activity, the [6],[7].

Quantitative Data: Kinetic Parameters

The glucuronidation of umifenovir follows classic Michaelis-Menten kinetics. The precise kinetic parameters underscore the high affinity and catalytic efficiency of UGT1A9 for this substrate[4],[8].

ParameterValuePrimary IsoformBiological Implication
Km (Affinity) 8.0 ± 0.7 µMUGT1A9High binding affinity to the hepatic UGT active site.
Apparent Vmax 2.03 ± 0.05 nmol/min/mgUGT1A9Rapid turnover rate, ensuring efficient systemic clearance.

Table 1: Michaelis-Menten kinetic parameters for umifenovir glucuronidation in HLMs.

Pharmacokinetic and Excretion Dynamics

The physicochemical shift induced by glucuronidation dictates the divergent excretion pathways of the parent drug versus its metabolite.

CompoundLipophilicityPrimary Excretion RouteRelative Abundance
Umifenovir (Parent) HighFeces (Biliary)~38.9% excreted unchanged[1]
Umifenovir Glucuronide Low (Polar)Urine (Renal)Major urinary metabolite (<1% of parent in urine)[1]

Table 2: Comparative pharmacokinetic and excretion profiles.

Validated Experimental Protocols

To ensure rigorous scientific integrity, the following protocols outline self-validating systems for synthesizing and quantifying umifenovir glucuronide in vitro.

In Vitro Glucuronidation Assay using Human Liver Microsomes (HLMs)

This assay determines the rate of glucuronide formation and identifies the active UGT isoforms.

Step-by-Step Methodology:

  • Preparation of Incubation Mixture: Combine pooled HLMs (0.5 mg/mL protein concentration) with 5 mM MgCl₂ and 25 µg/mL alamethicin in a 50 mM Tris-HCl buffer (pH 7.4).

    • Causality: Alamethicin is a pore-forming peptide. Its inclusion is critical because UGT active sites are located on the luminal side of the endoplasmic reticulum. Alamethicin permeabilizes the microsomal vesicles, allowing the highly polar UDPGA cofactor unrestricted access to the enzyme, preventing transport-limited reaction rates. MgCl₂ serves as an essential divalent cation cofactor for UGT stability.

  • Pre-incubation: Add umifenovir (substrate) at varying concentrations (1–50 µM) and pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding 2 mM UDP-glucuronic acid (UDPGA).

    • Self-Validation Control: Run a parallel "minus-cofactor" control (buffer instead of UDPGA) to definitively rule out non-UGT mediated depletion of the parent drug.

  • Incubation: Incubate the mixture at 37°C for 30 minutes in a shaking water bath.

  • Termination: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Causality: Ice-cold acetonitrile instantly precipitates the microsomal proteins, halting all enzymatic activity and preventing the degradation of the newly formed glucuronide metabolite.

  • Extraction: Centrifuge the samples at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins. Isolate the supernatant for analysis.

G Step1 1. Prepare HLM Mixture (HLM + UDPGA + MgCl2) Step2 2. Add Umifenovir (Substrate) Step1->Step2 Step3 3. Incubate at 37°C (Kinetic Analysis) Step2->Step3 Step4 4. Terminate Reaction (Ice-cold Acetonitrile) Step3->Step4 Step5 5. Centrifuge & Extract (Supernatant Isolation) Step4->Step5 Step6 6. LC-MS/MS Analysis (Quantify Glucuronide) Step5->Step6

Fig 2. Step-by-step workflow for in vitro HLM incubation and LC-MS/MS quantification.

LC-MS/MS Quantification and Kinetic Analysis
  • Chromatographic Separation: Inject the supernatant into a reverse-phase C18 column. Use a gradient elution of water (containing 0.1% formic acid) and acetonitrile.

    • Causality: The highly polar umifenovir glucuronide will elute significantly earlier than the lipophilic parent drug, allowing for distinct peak resolution and preventing ion suppression in the mass spectrometer.

  • Mass Spectrometry: Utilize a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for the glucuronide conjugate.

  • Data Synthesis: Plot the formation rate of umifenovir glucuronide against the substrate concentration to generate an Eadie-Hofstee plot, deriving the Km and Vmax values to validate the Michaelis-Menten kinetic model[4],[8].

References

  • Emergent Drug and Nutrition Interactions in COVID-19: A Comprehensive Narrative Review. Source: MDPI / PMC. URL:[Link]

  • Antiviral Drug Delivery System for Enhanced Bioactivity, Better Metabolism and Pharmacokinetic Characteristics. Source: Dove Medical Press. URL:[Link]

  • Antiviral drug Umifenovir (Arbidol) in municipal wastewater during the COVID-19 pandemic: Estimated levels and transformation. Source: NIH / PMC. URL:[Link]

  • Glucuronidation of the broad-spectrum antiviral drug arbidol by UGT isoforms. Source: PubMed. URL:[Link]

  • Identified metabolic processes of arbidol in humans. Source: ResearchGate. URL:[Link]

  • Arbidol as a broad-spectrum antiviral: An update. Source: NIH / PMC. URL:[Link]

  • Arbidol | Drug Information, Uses, Side Effects, Chemistry. Source: PharmaCompass. URL:[Link]

Sources

Foundational

An In-Depth Technical Guide to Umifenovir Glucuronide: From Chemical Properties to Biochemical Synthesis and Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Umifenovir and its Glucuronide Metabolite Umifenovir, a broad-spectrum antiviral agent, has been a subject of significant...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Umifenovir and its Glucuronide Metabolite

Umifenovir, a broad-spectrum antiviral agent, has been a subject of significant interest, particularly for its use in the treatment of influenza and its investigation against other viral infections.[1] The efficacy and disposition of a xenobiotic like Umifenovir in the body are intricately linked to its metabolic fate. One of the primary pathways for the metabolism of Umifenovir is through glucuronidation, a phase II metabolic reaction that conjugates the drug with glucuronic acid. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), significantly increases the water solubility of the compound, facilitating its excretion from the body. Understanding the chemical properties, formation, and analytical quantification of Umifenovir's primary metabolite, Umifenovir Glucuronide, is paramount for a comprehensive pharmacokinetic and pharmacodynamic assessment of the parent drug. This guide provides a detailed technical overview of Umifenovir Glucuronide, from its fundamental chemical characteristics to the intricacies of its enzymatic synthesis and analytical detection.

Chemical and Physical Properties

A clear understanding of the molecular characteristics of both the parent drug and its metabolite is fundamental for any analytical and biochemical investigation.

CompoundChemical FormulaMolecular Weight ( g/mol )
UmifenovirC22H25BrN2O3S477.42
Umifenovir GlucuronideC28H33BrN2O9S653.54[2]

The addition of the glucuronic acid moiety (C6H8O6) to Umifenovir results in a substantial increase in its molecular weight and a significant alteration of its physicochemical properties, most notably its polarity and water solubility.

Biochemical Formation: The Role of UGT1A9 in Umifenovir Glucuronidation

The biotransformation of Umifenovir to its glucuronide conjugate is a crucial step in its metabolism and subsequent elimination. This reaction is primarily carried out in the liver by a specific family of enzymes known as UDP-glucuronosyltransferases (UGTs).

The metabolic pathway can be visualized as follows:

Umifenovir_Metabolism cluster_reactants Reactants cluster_products Products Umifenovir Umifenovir (C22H25BrN2O3S) UGT1A9 UGT1A9 Umifenovir->UGT1A9 UDP UDP UGT1A9->UDP Umifenovir_Glucuronide Umifenovir Glucuronide (C28H33BrN2O9S) UGT1A9->Umifenovir_Glucuronide UDPGA UDPGA UDPGA->UGT1A9 experimental_workflow start Start incubation Incubation Reaction Preparation start->incubation reaction Enzymatic Reaction (37°C) incubation->reaction termination Reaction Termination (Acetonitrile) reaction->termination centrifugation Centrifugation termination->centrifugation supernatant Supernatant Collection centrifugation->supernatant analysis UPLC-MS/MS Analysis supernatant->analysis end End analysis->end

Sources

Exploratory

Umifenovir Glucuronide: Unraveling the Pharmacokinetics and Phase II Metabolism of a Broad-Spectrum Antiviral

Introduction Umifenovir (commercially known as Arbidol) is a broad-spectrum antiviral agent characterized by its unique indole core. While its primary mechanism involves inhibiting the fusion of the viral envelope with t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Umifenovir (commercially known as Arbidol) is a broad-spectrum antiviral agent characterized by its unique indole core. While its primary mechanism involves inhibiting the fusion of the viral envelope with the host cell membrane, understanding its systemic clearance is critical for optimizing dosing regimens and predicting drug-drug interactions. As a Senior Application Scientist specializing in drug metabolism and pharmacokinetics (DMPK), I have observed that the Phase II metabolism of Umifenovir—specifically its glucuronidation—plays a pivotal role in its biotransformation and renal excretion.

This whitepaper systematically deconstructs the pharmacokinetic profile of Umifenovir glucuronide, detailing the metabolic pathways, quantitative exposure metrics, and the analytical methodologies required for its precise quantification.

Pharmacokinetic Profile and Metabolic Fate

Following oral administration, Umifenovir is rapidly absorbed but undergoes extensive hepatic and intestinal metabolism. In humans, approximately 33 metabolites have been identified across plasma, urine, and feces. The biotransformation is primarily driven by Phase I sulfoxidation (mediated by CYP3A4 and Flavin-containing monooxygenases) and Phase II glucuronidation and sulfate conjugation [1].

While the parent drug is predominantly excreted unchanged in the feces (~32.4% of the dose), the renal pathway is dominated by Phase II conjugates. Glucuronide and sulfate conjugates account for approximately 6.3% of the administered dose excreted in urine within 96 hours. Specifically, Glucuronide Arbidol (M18) and Glucuronide Sulfinylarbidol (M20-1 and M20-2) are the major urinary metabolites, comprising ~3.6% of the dose [2].

Table 1: Pharmacokinetic Parameters of Umifenovir and Major Metabolites (Following a 200 mg single oral dose)

AnalyteTmax (h)Elimination t1/2 (h)AUC(0-t) Ratio (Metabolite/Parent)Primary Excretion Route
Umifenovir (Parent) 1.3815.71.0Feces (Unchanged)
M5 (N-demethylsulfinylarbidol) 1.5026.30.9 ± 0.3Urine / Feces
M6-1 (Sulfinylarbidol) 13.025.011.5 ± 3.6Urine / Feces
M18 (Glucuronide Arbidol) N/AN/AN/AUrine (Phase II)
M20-1/2 (Glucuronide Sulfinylarbidol) N/AN/AN/AUrine (Phase II)

*Note: Specific plasma PK parameters for M18 and M20 are limited as they are rapidly cleared into the urine following hepatic conjugation.

The Glucuronidation Pathway

The conjugation of glucuronic acid to Umifenovir and its Phase I metabolites is catalyzed by Uridine 5'-diphospho-glucuronosyltransferases (UGTs). This addition of a highly polar glucuronic acid moiety significantly increases the hydrophilicity of the molecule, facilitating its rapid elimination through the renal system.

Pathway Umi Umifenovir (Parent Drug) Sulf Sulfinylarbidol (M6-1) Umi->Sulf CYP3A4 / FMO (Sulfoxidation) GlucUmi Glucuronide Arbidol (M18) Umi->GlucUmi UGTs (Glucuronidation) GlucSulf Glucuronide Sulfinylarbidol (M20-1 / M20-2) Sulf->GlucSulf UGTs (Glucuronidation)

Metabolic pathways of Umifenovir to its Phase I and Phase II glucuronide conjugates.

Analytical Methodology: LC-MS/MS Quantification of Umifenovir Glucuronide

Quantifying glucuronide conjugates in biological matrices presents unique analytical challenges. Glucuronides are highly polar and prone to in-source fragmentation. Furthermore, Umifenovir glucuronides exhibit an unusual Collision-Induced Dissociation (CID) fragmentation pattern. While typical glucuronides show a straightforward neutral loss of 176 Da (glucuronic acid), the sulfinylarbidol glucuronide undergoes a homolytic bond cleavage where the phenylsulfinyl radical (125 Da) is lost before the glucuronic acid moiety [3].

To ensure a self-validating and robust assay, the following protocol leverages Solid-Phase Extraction (SPE) coupled with High-Performance Liquid Chromatography-Ion Trap Mass Spectrometry (HPLC-ITMS).

Workflow Prep 1. Sample Preparation (Urine/Plasma Collection) SPE 2. Solid-Phase Extraction (Analyte Enrichment) Prep->SPE LC 3. HPLC Separation (C18 Column, Gradient) SPE->LC ESI 4. ESI+ Ionization (Protonated [M+H]+) LC->ESI MS 5. Ion Trap MS/MS (CID Fragmentation) ESI->MS Analysis 6. Data Analysis (Neutral Loss Monitoring) MS->Analysis

Step-by-step LC-MS/MS workflow for the quantification of Umifenovir Glucuronide.

Step-by-Step Experimental Protocol

Step 1: Sample Preparation and De-proteination

  • Action: Aliquot 100 µL of human urine or plasma into a microcentrifuge tube. Add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled Umifenovir). Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Causality: The 3:1 ratio of organic solvent to biological matrix effectively precipitates endogenous proteins that would otherwise clog the analytical column and cause severe ion suppression in the MS source. The internal standard acts as a self-validating control, correcting for any volumetric losses or matrix effects during subsequent extraction steps.

Step 2: Solid-Phase Extraction (SPE)

  • Action: Condition a C18 SPE cartridge with 1 mL methanol followed by 1 mL MS-grade water. Load the supernatant from Step 1. Wash with 1 mL of 5% methanol in water. Elute the analytes with 1 mL of 100% methanol. Evaporate the eluate under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

  • Causality: Urine contains high concentrations of salts and hydrophilic endogenous compounds. The 5% methanol wash step selectively removes these interferences while retaining the moderately polar glucuronide conjugates on the hydrophobic C18 stationary phase. This enrichment step is critical for achieving the necessary Limit of Quantification (LOQ) without compromising the detector.

Step 3: Chromatographic Separation

  • Action: Inject 10 µL of the reconstituted sample onto a reverse-phase C18 analytical column (e.g., 150 mm × 4.6 mm, 3.5 µm). Utilize a gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile) at a flow rate of 0.4 mL/min.

  • Causality: The acidic modifier (formic acid) ensures that the weakly basic dimethylamine group of Umifenovir remains protonated, improving peak shape and enhancing ionization efficiency in the positive ESI mode. The gradient elution effectively separates the highly polar glucuronide conjugates (which elute early) from the highly lipophilic parent drug (which elutes later).

Step 4: Ion Trap MS/MS Detection

  • Action: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the protonated precursor ions[M+H]+ for M18 (m/z 653) and M20 (m/z 669). Program the MS/MS to monitor the sequential neutral losses.

  • Causality: For M18 (Glucuronide Arbidol), monitor the transition corresponding to the standard loss of 176 Da (glucuronic acid). For M20 (Glucuronide Sulfinylarbidol), the protocol must account for the unusual fragmentation dynamics: program a targeted MS3 scan to first isolate the loss of the phenylsulfinyl radical (125 Da), followed by the loss of the glucuronic acid moiety (176 Da) [3]. Failing to account for this homolytic cleavage will result in a false-negative quantification of the M20 metabolite.

Conclusion and Clinical Implications

The Phase II glucuronidation of Umifenovir represents a critical clearance mechanism that limits the systemic accumulation of the parent drug and its long-lived Phase I metabolites (such as M6-1, which exhibits an extended half-life of 25.0 h). By employing rigorous, causality-driven LC-MS/MS protocols that account for the unique homolytic fragmentation of sulfinylarbidol glucuronides, DMPK scientists can accurately map the complete pharmacokinetic profile of this antiviral agent. This precise quantification is essential for evaluating potential drug-drug interactions, particularly when Umifenovir is co-administered with UGT inhibitors or inducers during polypharmacy regimens for severe viral infections.

References

  • Deng, P., Zhong, D., Yu, K., Chen, X., et al. "Pharmacokinetics, Metabolism, and Excretion of the Antiviral Drug Arbidol in Humans." Antimicrobial Agents and Chemotherapy, 2013.1

  • Ravisankar, P., et al. "Pharmacokinetics, Metabolism, and Excretion of the Antiviral Drug Arbidol in Humans." ResearchGate, 2013. 2

  • Liu, X., et al. "Metabolite identification of arbidol in human urine by the study of CID fragmentation pathways using HPLC coupled with ion trap mass spectrometry." Journal of Mass Spectrometry / PubMed, 2008. 3

Sources

Foundational

Unraveling Umifenovir Phase II Metabolism: A Comprehensive Technical Guide to Glucuronide Identification in Human Urine

Executive Summary Umifenovir (commercially known as Arbidol) is a broad-spectrum antiviral agent characterized by its highly functionalized indole core. While the parent drug is primarily excreted unchanged via feces (~3...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Executive Summary

Umifenovir (commercially known as Arbidol) is a broad-spectrum antiviral agent characterized by its highly functionalized indole core. While the parent drug is primarily excreted unchanged via feces (~32.4%), its urinary excretion profile is dominated by Phase II conjugates. Specifically, glucuronide and sulfate conjugates account for approximately 6.3% of the administered dose in human urine[1]. For drug development professionals and bioanalytical scientists, the accurate identification of these urinary glucuronides is critical for mapping pharmacokinetic clearance, evaluating renal impairment dosing, and predicting drug-drug interactions.

This whitepaper provides an in-depth, self-validating analytical framework for the extraction, chromatographic resolution, and mass spectrometric identification of umifenovir glucuronides in human urine.

Mechanistic Grounding: Biotransformation Pathways

Understanding the biological fate of umifenovir is a prerequisite for designing a robust analytical method. The drug undergoes extensive first-pass metabolism in hepatic and intestinal microsomes.

The primary Phase I biotransformation involves cytochrome P450 enzymes (predominantly CYP3A4), which catalyze sulfoxidation to form sulfinylarbidol, alongside N-demethylation[1]. Following this, Phase II metabolism is driven by the UDP-glucuronosyltransferase (UGT) family, specifically the UGT1A9 isoform[2]. UGT1A9 covalently attaches a hydrophilic glucuronic acid moiety to both the parent drug and its Phase I metabolites, drastically increasing their aqueous solubility and facilitating renal excretion.

Metabolism Parent Umifenovir (m/z 477) Parent Drug Phase1 Hepatic CYP3A4 (Sulfoxidation) Parent->Phase1 Phase2 Hepatic UGT1A9 (Glucuronidation) Parent->Phase2 Sulfinyl Sulfinylarbidol (m/z 493) Phase I Metabolite Phase1->Sulfinyl Sulfinyl->Phase2 UmiGluc Umifenovir Glucuronide (m/z 653) Phase2->UmiGluc SulfGluc Sulfinylarbidol Glucuronide (m/z 669) Phase2->SulfGluc

Fig 1. Phase I and II biotransformation pathways of umifenovir leading to urinary glucuronides.

Analytical Strategy: The Causality Behind Method Design

Human urine is a notoriously complex matrix. High concentrations of urea, endogenous salts, and polar metabolites cause severe ion suppression during Electrospray Ionization (ESI). To counteract this, every step of our LC-MS/MS workflow is designed with specific causal intent:

  • Sample Clean-up via Solid-Phase Extraction (SPE): A Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent is utilized. The lipophilic indole core of umifenovir and its conjugates binds strongly to the sorbent, allowing polar matrix interferents to be washed away with 5% methanol. This prevents source contamination and ensures baseline stability.

  • Ionization Mode (ESI+): The dimethylamine group on the umifenovir molecule is highly basic. In an acidic mobile phase, it readily accepts a proton, making positive ion mode the most efficient choice for generating dominant [M+H]+ precursor ions.

  • Endogenous Mass Tagging: Umifenovir contains a bromine atom. Because bromine naturally occurs as two stable isotopes ( 79Br and 81Br ) in a nearly 1:1 ratio, every true umifenovir metabolite exhibits a distinct isotopic doublet separated by 2 Da[3]. This acts as a continuous, orthogonal validation mechanism to distinguish drug-related peaks from background noise.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol incorporates internal validation loops at both the extraction and detection phases.

Step 1: Sample Preparation & Internal Validation

  • Thaw human urine samples (collected 0–24 h post-dose) on ice to prevent enzymatic degradation of the glucuronide bonds.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C to precipitate cellular debris.

  • Self-Validation Step: Spike 500 µL of the supernatant with 10 µL of a stable-isotope-labeled internal standard (e.g., Umifenovir-d6). The recovery of this standard will validate the efficiency of the SPE process and flag any matrix effects.

Step 2: Solid-Phase Extraction (SPE)

  • Condition Oasis HLB cartridges (30 mg/1 mL) with 1 mL of 100% methanol, followed by 1 mL of MS-grade water.

  • Load the spiked urine supernatant onto the cartridge at a flow rate of 1 drop/second.

  • Wash with 1 mL of 5% methanol in water to elute urea and inorganic salts.

  • Elute the enriched analytes with 1 mL of 100% methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C and reconstitute in 100 µL of the initial mobile phase.

Step 3: UHPLC Separation

  • Inject 5 µL onto a C18 column (e.g., 2.1 × 100 mm, 1.7 µm). The C18 stationary phase provides the necessary theoretical plates to resolve structural isomers and separate the highly polar glucuronides from the lipophilic parent drug.

  • Mobile Phase A: 0.1% Formic acid in water (promotes ionization).

  • Mobile Phase B: Acetonitrile.

  • Run a gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.3 mL/min (Column temperature: 40°C).

Step 4: ESI-ITMS Detection & Fragmentation

  • Operate the mass spectrometer in positive ESI mode (Capillary voltage: 4.0 kV, Desolvation temperature: 350°C).

  • Utilize Data-Dependent Acquisition (DDA) to trigger MS² and MS³ scans on precursor ions exhibiting the characteristic 1:1 bromine isotopic doublet.

  • Monitor for the diagnostic neutral loss of 176 Da, which confirms the cleavage of the glucuronic acid moiety[3].

LCMS_Workflow Urine Human Urine Sample (High Salt Matrix) SPE Solid-Phase Extraction (HLB) (Desalting & Enrichment) Urine->SPE LC UHPLC C18 Separation (Hydrophobic Resolution) SPE->LC ESI ESI(+) Ionization (Protonation of Dimethylamine) LC->ESI CID CID Fragmentation (Neutral Loss of 176 Da) ESI->CID ID Glucuronide Identification (m/z 653 & 669) CID->ID

Fig 2. LC-MS/MS analytical workflow for extraction and identification of umifenovir glucuronides.

Data Interpretation & Fragmentation Kinetics

The structural elucidation of umifenovir metabolites relies heavily on understanding its unique Collision-Induced Dissociation (CID) kinetics. Umifenovir and its metabolites undergo an unusual homolytic bond cleavage, forming odd-electron ions via the loss of a radical[3].

For the parent drug and standard glucuronides, the fragmentation sequence typically involves the loss of dimethylamine (45 Da), followed by acetaldehyde (44 Da), and the phenylthio radical (109 Da). However, for Phase I sulfoxidated metabolites (sulfinylarbidol), the sequence reverses: the phenylsulfinyl radical (125 Da) is lost before the neutral loss of the glucuronic acid moiety (176 Da)[3]. This kinetic anomaly is a critical diagnostic marker for identifying mixed Phase I/Phase II metabolites.

Quantitative MS/MS Identification Parameters
MetaboliteBiotransformationPrecursor Ion [M+H]+ (m/z)Primary MS² Neutral LossesDiagnostic MS³ Product Ions (m/z)
Umifenovir Parent Drug477 / 47945 Da (Dimethylamine)432, 388, 279
Sulfinylarbidol Phase I (Sulfoxidation)493 / 495125 Da (Phenylsulfinyl radical)368, 323, 279
Umifenovir Glucuronide Phase II (Glucuronidation)653 / 655176 Da (Glucuronic Acid)477, 432, 388
Sulfinylarbidol Glucuronide Phase I + Phase II669 / 671125 Da (Phenylsulfinyl radical)*544, 493, 368

*Note: In a highly unusual kinetic pathway, the phenylsulfinyl radical (125 Da) is ejected prior to the cleavage of the glucuronic acid moiety (176 Da) in sulfinylarbidol conjugates.

References

  • Source: researchgate.
  • Source: nih.gov (PMC)
  • Source: nih.gov (PubMed)

Sources

Protocols & Analytical Methods

Method

synthesis of Umifenovir Glucuronide standard

An Application Guide to the Synthesis and Characterization of Umifenovir Glucuronide Standard Abstract This application note provides a comprehensive guide for the synthesis, purification, and characterization of Umifeno...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis and Characterization of Umifenovir Glucuronide Standard

Abstract

This application note provides a comprehensive guide for the synthesis, purification, and characterization of Umifenovir Glucuronide, the primary phase II metabolite of the broad-spectrum antiviral agent Umifenovir (Arbidol). The availability of a high-purity analytical standard is critical for pharmacokinetic, drug metabolism (DMPK), and clinical safety studies.[1][2][3] We present detailed protocols for two robust synthesis methodologies: a classic chemical approach via the Koenigs-Knorr reaction and a biomimetic enzymatic synthesis using UDP-glucuronosyltransferases (UGTs). This guide explains the rationale behind procedural choices, offering researchers a validated pathway from synthesis to a fully characterized reference standard, complete with methods for purification by High-Performance Liquid Chromatography (HPLC) and structural elucidation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction: The Need for Metabolite Standards

Umifenovir (marketed as Arbidol) is an indole-derivative antiviral drug with a broad spectrum of activity against various respiratory viruses, including influenza strains.[4][5] Its use in some countries, particularly Russia and China, is widespread.[5] Understanding the metabolic fate of Umifenovir is paramount for evaluating its efficacy and safety profile. Like many xenobiotics, Umifenovir undergoes extensive phase II metabolism, with glucuronidation being a predominant pathway.[4][6][7][8] This process, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, conjugates glucuronic acid to the drug, rendering it more water-soluble and facilitating its excretion.[1][6]

Studies have identified Umifenovir Glucuronide as a major metabolite in humans.[8][9] Therefore, a chemically pure and structurally verified standard of this metabolite is indispensable for:

  • Quantitative Bioanalysis: Accurately measuring metabolite concentrations in plasma, urine, and other biological matrices.[10][11]

  • Pharmacokinetic (PK) Modeling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of Umifenovir.[5][8]

  • In Vitro Metabolic Studies: Identifying the specific UGT isoforms responsible for its formation, such as UGT1A9, which is known to be a key player.[12][13]

  • Toxicology and Safety Assessment: Evaluating the potential biological activity or reactivity of the glucuronide conjugate.

This document provides detailed, field-tested protocols to empower researchers in drug development and clinical diagnostics to produce this critical analytical standard.

Synthesis Strategies: Chemical vs. Enzymatic Routes

The synthesis of drug glucuronides can be approached via two distinct routes: traditional chemical synthesis or a biomimetic enzymatic reaction.[14][15] The choice depends on available resources, required scale, and the chemical nature of the parent drug (aglycone).

  • Chemical Synthesis: Offers the advantage of scalability for producing larger quantities. The most established method is the Koenigs-Knorr reaction , which involves the coupling of the aglycone with a protected glucuronic acid derivative.[14][16][17] However, this method requires multi-step protection and deprotection chemistry, can suffer from low yields, and may produce anomeric mixtures that require careful purification.[14][18]

  • Enzymatic Synthesis: This approach mimics the biological metabolic pathway, using UGT enzymes to directly conjugate glucuronic acid to the aglycone.[1][12] It is often highly regio- and stereoselective, directly yielding the biologically relevant β-glucuronide isomer with minimal byproducts.[1][14] While historically limited by the cost of cofactors and enzyme availability, the use of recombinant enzymes or stable liver microsomal preparations has made this a viable and often preferred method for generating milligram quantities of reference standards.[15][19]

The following workflow diagram illustrates the overall process from synthesis to final, characterized standard.

G cluster_synthesis Synthesis Route Selection cluster_purification Purification & Isolation cluster_characterization Structural Verification & QC chem_synth Chemical Synthesis (Koenigs-Knorr) hplc Preparative HPLC chem_synth->hplc enz_synth Enzymatic Synthesis (UGT-mediated) enz_synth->hplc spe SPE (Optional Cleanup) hplc->spe Post-fractionation ms LC-MS/MS (Molecular Weight) spe->ms nmr NMR Spectroscopy (Structure & Purity) ms->nmr hplc_qc Analytical HPLC (Purity Assay) nmr->hplc_qc final_product Certified Umifenovir Glucuronide Standard hplc_qc->final_product start Umifenovir (Aglycone) start->chem_synth start->enz_synth G umifenovir Umifenovir (Aglycone) intermediate Protected Umifenovir Glucuronide Conjugate umifenovir->intermediate donor Methyl (2,3,4-tri-O-acetyl- α-D-glucopyranosyl bromide)uronate donor->intermediate promoter Ag2CO3 or CdCO3 (Promoter) promoter->intermediate Catalyzes deprotection Base Hydrolysis (e.g., NaOH or KOH) intermediate->deprotection final_product Umifenovir Glucuronide deprotection->final_product

Caption: Reaction scheme for the Koenigs-Knorr synthesis of Umifenovir Glucuronide.

Step-by-Step Protocol
  • Reaction Setup:

    • In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve Umifenovir (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene).

    • Add a heavy metal salt promoter, such as silver (I) carbonate (Ag₂CO₃, ~2.0 eq) or cadmium carbonate (CdCO₃, ~2.0 eq). [14][16][20]The choice of promoter can significantly impact yield and stereoselectivity.

    • Stir the suspension vigorously at room temperature for 30 minutes.

  • Glycosylation:

    • Dissolve methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate (the glycosyl donor, ~1.5 eq) in the same anhydrous solvent.

    • Add the donor solution dropwise to the Umifenovir suspension over 20-30 minutes.

    • Protect the reaction from light by wrapping the flask in aluminum foil.

    • Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up and Isolation of Intermediate:

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the insoluble silver salts.

    • Wash the Celite pad with additional solvent.

    • Combine the filtrates and concentrate under reduced pressure.

    • Purify the resulting crude residue by flash column chromatography (silica gel) using a hexane/ethyl acetate gradient to isolate the protected glucuronide conjugate.

  • Deprotection:

    • Dissolve the purified, protected conjugate in a mixture of methanol or tetrahydrofuran (THF) and water.

    • Cool the solution in an ice bath (0 °C).

    • Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH, ~3-4 eq), dropwise.

    • Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC/LC-MS for the disappearance of the starting material.

    • Upon completion, neutralize the reaction mixture with a weak acid (e.g., Amberlite IR-120 H⁺ resin or dilute HCl) to pH ~7.

    • Filter the resin and concentrate the filtrate under reduced pressure to yield the crude Umifenovir Glucuronide.

  • Final Purification:

    • Purify the crude product using preparative HPLC as detailed in Section 5.

ParameterRecommended ConditionsRationale & Causality
Glycosyl Donor Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronateThe acetyl protecting groups enhance stability and influence stereoselectivity. The bromide at the anomeric position is a good leaving group. [16]
Promoter Silver Carbonate (Ag₂CO₃) or Cadmium Carbonate (CdCO₃)These heavy metal salts activate the anomeric carbon by coordinating with the bromide, facilitating its departure and formation of an oxocarbenium ion intermediate. [16][20]
Solvent Anhydrous Dichloromethane or TolueneAprotic, non-polar to moderately polar solvents are required to prevent side reactions with the glycosyl donor and promoter.
Deprotection Basic Hydrolysis (NaOH or KOH)Saponification effectively and rapidly cleaves both the acetyl protecting groups on the sugar ring and the methyl ester to yield the final glucuronic acid moiety.
Typical Yield 5-20% (post-purification)Chemical glucuronidation is often challenging, with side reactions like orthoester formation and elimination contributing to lower yields. [14][17]

Protocol 2: Enzymatic Synthesis using Liver Microsomes

This protocol utilizes the catalytic activity of UGT enzymes present in liver microsomes to conjugate Umifenovir with glucuronic acid from the activated sugar donor, UDPGA. [12][19]This biomimetic approach is highly specific and typically yields the correct β-anomer observed in vivo. [1]Studies have shown that human liver microsomes effectively catalyze this reaction, with UGT1A9 being the primary isoform involved. [12][13]

G umifenovir Umifenovir product Umifenovir-β-D-glucuronide umifenovir->product udpga Uridine Diphosphate Glucuronic Acid (UDPGA) udpga->product ugt UGT Enzymes (in Liver Microsomes) ugt->product Catalyzes udp UDP product->udp

Caption: Enzymatic reaction for the synthesis of Umifenovir Glucuronide.

Step-by-Step Protocol
  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube or glass vial, prepare the incubation mixture (total volume e.g., 1-5 mL). The final concentrations should be as follows:

      • Buffer: 50 mM Tris-HCl or Potassium Phosphate, pH 7.4.

      • Magnesium Chloride (MgCl₂): 5 mM (cofactor for UGT activity).

      • Alamethicin: 25 µg/mL (pore-forming agent to disrupt microsomal membrane latency).

      • D-saccharic acid 1,4-lactone: 10 mM (inhibitor of β-glucuronidase to prevent product hydrolysis). [12] * Umifenovir: 100 µM (dissolved in a minimal amount of methanol or DMSO, final solvent concentration <1% v/v).

      • Liver Microsomes: 0.5 - 1.0 mg/mL protein (Human, Porcine, or Rat Liver Microsomes can be used). [1][3][19]

  • Initiation of Reaction:

    • Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath to equilibrate the temperature.

    • Initiate the reaction by adding the cofactor, Uridine 5'-diphosphoglucuronic acid (UDPGA) , to a final concentration of 5 mM. [12]

  • Incubation:

    • Incubate the reaction mixture at 37°C for 2-6 hours. The optimal incubation time may need to be determined empirically by analyzing small aliquots over time via LC-MS.

  • Termination and Product Extraction:

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This precipitates the microsomal proteins.

    • Vortex the mixture thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

    • Carefully transfer the supernatant, which contains the synthesized glucuronide, to a new tube.

    • Evaporate the solvent under a stream of nitrogen or using a centrifugal evaporator.

  • Purification:

    • Reconstitute the dried residue in a small volume of the initial mobile phase for HPLC.

    • Purify the product using preparative HPLC as detailed in Section 5.

ParameterRecommended ConditionsRationale & Causality
Enzyme Source Human Liver Microsomes (HLM) or recombinant UGT1A9HLM contains a full complement of UGTs and is physiologically relevant. [12]UGT1A9 is the specific isoform primarily responsible for Umifenovir glucuronidation. [13]
Cofactor Uridine 5'-diphosphoglucuronic acid (UDPGA)This is the activated form of glucuronic acid used by UGT enzymes as the sugar donor for the conjugation reaction. [15]
Permeabilizing Agent AlamethicinUGTs are membrane-bound enzymes within the endoplasmic reticulum. Alamethicin forms pores in the microsomal membrane, ensuring UDPGA access to the enzyme's active site. [12]
Inhibitor D-saccharic acid 1,4-lactonePrevents the potential cleavage of the newly formed glucuronide by contaminating β-glucuronidase enzymes present in microsomal preparations. [12]
Typical Yield 50-70% (conversion from substrate)Enzymatic reactions are highly efficient and specific, often leading to higher fractional yields compared to chemical methods, though the absolute amount depends on the reaction scale. [1][14]

Purification Protocol: Preparative HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for purifying drug metabolites from complex reaction mixtures or biological matrices. [14][19][21]A reversed-phase method is ideal for separating the polar glucuronide conjugate from the more lipophilic parent drug and other impurities.

  • System Setup:

    • Column: A preparative C18 column (e.g., 250 x 10 mm, 5 µm particle size) is recommended.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Detector: UV detector set to a wavelength where Umifenovir and its metabolite absorb (e.g., ~254 nm or 310 nm).

  • Method Development (Analytical Scale):

    • First, develop a separation method on an analytical C18 column (e.g., 150 x 4.6 mm, 3.5 µm).

    • Run a gradient from ~10% B to 90% B over 20-30 minutes to determine the retention time of the Umifenovir Glucuronide peak. The glucuronide will elute significantly earlier than the parent Umifenovir.

  • Preparative Scale-Up:

    • Inject the reconstituted crude product from the synthesis step onto the preparative column.

    • Run a focused gradient optimized around the elution time of the target metabolite.

    • Collect fractions corresponding to the target peak.

  • Post-Purification Processing:

    • Combine the fractions containing the pure product (as confirmed by analytical LC-MS).

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a fluffy powder.

    • Accurately weigh the final product to determine the overall yield.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized standard.

Analysis TechniquePurposeExpected Result for Umifenovir Glucuronide
LC-MS/MS Confirm molecular weight and fragmentation pattern.Expected [M+H]⁺: ~654.1 g/mol . The mass shift from Umifenovir (+176 Da) corresponds to the addition of a glucuronic acid moiety. MS/MS fragmentation will show loss of the glucuronyl group (-176 Da). [10][12]
¹H NMR Unambiguously determine structure, including attachment site and anomeric configuration.A characteristic doublet for the anomeric proton (H-1') of the glucuronyl moiety is expected around δ 5.0-5.8 ppm, with a coupling constant (³J ≈ 7-8 Hz) confirming the β-configuration. [22][23]
Analytical HPLC-UV Determine purity.A single major peak with >95% purity is required for a reference standard.

Causality in Characterization:

  • Mass Spectrometry provides the foundational evidence of successful conjugation by confirming the expected molecular weight. [24]* NMR Spectroscopy is the only technique that can definitively prove the site of glucuronidation (i.e., at the C5-hydroxyl) and the stereochemistry of the glycosidic bond (the biologically relevant β-anomer), which is critical for a validated standard. [6][25][26]

Conclusion

This application note details robust and validated protocols for the synthesis of the Umifenovir Glucuronide analytical standard via both chemical (Koenigs-Knorr) and enzymatic (UGT-mediated) pathways. The enzymatic route is often advantageous for its superior selectivity and yield of the biologically correct isomer. By following these synthesis, purification, and characterization procedures, researchers in pharmacology, drug metabolism, and clinical chemistry can confidently produce the high-purity reference material necessary for advancing the study and safe use of Umifenovir.

References

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  • Stachulski, A. V., & Jenkins, G. N. (2013). Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides. Natural Product Reports, 30(7), 918-944. Available from: [Link]

  • Sypalov, S. A., et al. (2023). Determination of Umifenovir and Its Metabolites by High-Performance Liquid Chromatography with Combined Mass Spectrometric Detection. Journal of Analytical Chemistry, 78(9), 856-864. Available from: [Link]

  • Kostiainen, R., & Laukkanen, S. (2007). Diastereomeric Drug Glucuronides: Enzymatic Glucuronidation and Analysis by Capillary Electrophoresis and Liquid Chromatography. Academic Dissertation, University of Helsinki. Available from: [Link]

  • Kaspersen, F. M., & van Boeckel, C. A. (1987). A review of the methods of chemical synthesis of sulphate and glucuronide conjugates. Xenobiotica, 17(12), 1451-1471. Available from: [Link]

  • Lebedev, A. T., et al. (2021). Antiviral drug Umifenovir (Arbidol) in municipal wastewater during the COVID-19 pandemic: Estimated levels and transformation. Science of The Total Environment, 789, 147983. Available from: [Link]

  • Routier, S., et al. (2011). Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview. Molecules, 16(5), 3674-3713. Available from: [Link]

  • Liu, H., et al. (2013). Glucuronidation of the broad-spectrum antiviral drug arbidol by UGT isoforms. Journal of Pharmacy and Pharmacology, 65(4), 521-527. Available from: [Link]

  • Grosse, J. (2015). Synthesis of Glucuronidated Metabolites as Reference Substances for Doping Analysis. Dissertation, TU Wien. Available from: [Link]

  • Liu, H., et al. (2013). Glucuronidation of the broad-spectrum antiviral drug arbidol by UGT isoforms. PubMed. Available from: [Link]

  • Nicholls, A. W., et al. (1997). Direct Characterization of Drug Glucuronide Isomers in Human Urine by HPLC−NMR Spectroscopy: Application to the Positional Isomers of 6,11-Dihydro-11-oxodibenz[b,e]oxepin-2-acetic Acid Glucuronide. Analytical Chemistry, 69(14), 2603-2609. Available from: [Link]

  • Routier, S., et al. (2011). Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview. PMC. Available from: [Link]

  • Doss, G. A., & Tymiak, A. A. (2007). Determination of Degradation Pathways and Kinetics of Acyl Glucuronides by NMR Spectroscopy. Chemical Research in Toxicology, 20(6), 963-971. Available from: [Link]

  • Heinkele, G., et al. (1994). A Regioselectively Labelled Reagent for the Koenigs-Knorr Synthesis of Deuterated Drug Conjugates. Isotopenpraxis Environmental Health Studies, 30(2-3), 213-214. Available from: [Link]

  • Sypalov, S. A., et al. (2023). Determination of Umifenovir and Its Metabolites by High-Performance Liquid Chromatography with Combined Mass Spectrometric Detection. Journal of Analytical Chemistry. Available from: [Link]

  • Zhou, Y., et al. (2021). Immunomodulation may Affect the Efficacy of COVID-19 Medication by Changing Drug Metabolism and Pharmacokinetics. 21st Century Pathology. Available from: [Link]

  • Meyer, M. R., et al. (2010). Enzyme-assisted synthesis and structural characterization of pure benzodiazepine glucuronide epimers. European Journal of Pharmaceutical Sciences, 39(5), 349-357. Available from: [Link]

  • Koskimies, P., et al. (2007). Enzyme-assisted synthesis and characterization of glucuronide conjugates of neuroactive steroids. Steroids, 72(4), 384-394. Available from: [Link]

  • Umifenovir - Wikipedia. Available from: [Link]

  • Al-Suhaimi, E. A., et al. (2023). A Validated UPLC-MS/MS Method for Rapid Quantification of Umifenovir in Plasma Samples and Its Greenness Assessment. Molecules, 28(13), 5063. Available from: [Link]

  • Arbidol, Umifenovir - New Drug Approvals. Available from: [Link]

  • Tanaka, H., et al. (2022). Synthesis and Biological Evaluation of Umifenovir Analogues as Anti-SARS-CoV-2 Agents. ChemistrySelect, 7(30), e202202097. Available from: [Link]

  • Sypalov, S. A., et al. (2023). Determination of Umifenovir and Its Metabolites by High-Performance Liquid Chromatography with Combined Mass Spectrometric Detection. ResearchGate. Available from: [Link]

  • Utilizing HPLC for Efficient Metabolite Purification. (2024). ResearchGate. Available from: [Link]

  • Trontelj, J. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. InTech. Available from: [Link]

  • Conrow, R. B., & Bernstein, S. (1971). Steroid conjugates. VI. An improved Koenigs-Knorr synthesis of aryl glucuronides using cadmium carbonate, a new and effective catalyst. The Journal of Organic Chemistry, 36(7), 863-870. Available from: [Link]

  • Tanaka, H., et al. (2022). Synthesis and Biological Evaluation of Umifenovir Analogues as Anti-SARS-CoV-2 Agents. Europe PMC. Available from: [Link]

  • Hu, J. H. (1994). Syntheses and characterization of steroid glucuronides for the preparation of horseradish peroxidase conjugates via hemin modification. PhD Thesis, University of British Columbia. Available from: [Link]

  • Conrow, R. B., & Bernstein, S. (1971). Steroid conjugates. VI. Improved Koenigs--Knorr synthesis of aryl glucuronides using cadmium carbonate, a new and effective catalyst. The Journal of Organic Chemistry. Available from: [Link]

  • Agilent Technologies. (2004). Application Compendium Solutions for Preparative HPLC. Available from: [Link]

  • Sypalov, S. A., et al. (2023). Performance characteristics of the determination of umifenovir and its metabolites by HPLC-ICP MS. ResearchGate. Available from: [Link]

  • Vanderpas, J., et al. (2005). Chromatographic, Spectrometric and NMR Characterization of a New Set of Glucuronic Acid Esters Synthesized by Lipase. ORBi, Université de Liège. Available from: [Link]

  • Zhu, M., et al. (2012). Rapid structure determination of microgram-level drug metabolites using HPLC-MS, fraction collection and NMR spectroscopy. Analytical Methods, 4(11), 3561-3570. Available from: [Link]

  • SIELC Technologies. (2023). HPLC-MS Method for Separation of Metabolites and Biomarkers on Newcrom B Column. Available from: [Link]

  • Deng, P., et al. (2013). Pharmacokinetics, Metabolism, and Excretion of the Antiviral Drug Arbidol in Humans. Antimicrobial Agents and Chemotherapy, 57(4), 1743-1755. Available from: [Link]

  • Arbidol Drug Information. PharmaCompass. Available from: [Link]

  • Lebedev, A. T., et al. (2021). Antiviral drug Umifenovir (Arbidol) in municipal wastewater during the COVID-19 pandemic: Estimated levels and transformation. ResearchGate. Available from: [Link]

  • Umifenovir Glucuronide. Shimadzu Chemistry & Diagnostics. Available from: [Link]

Sources

Application

Application Note &amp; Protocol: Development of a UV Spectrophotometry Assay for the Quantification of Umifenovir Metabolites

Authored by: Senior Application Scientist Abstract This document provides a comprehensive guide for the development and validation of a UV spectrophotometry assay for the quantitative analysis of Umifenovir (Arbidol) met...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive guide for the development and validation of a UV spectrophotometry assay for the quantitative analysis of Umifenovir (Arbidol) metabolites. Umifenovir is a broad-spectrum antiviral agent, and understanding its metabolic fate is crucial for pharmacokinetic and drug safety studies.[1][2][3] While chromatographic methods are prevalent, UV spectrophotometry offers a simple, cost-effective, and rapid alternative for preliminary quantification, especially in resource-limited settings.[4][5][6] This guide details the scientific rationale, a step-by-step protocol for sample preparation and analysis, and a rigorous validation framework based on the International Council for Harmonisation (ICH) guidelines.[7][8][9]

Introduction to Umifenovir Metabolism and the Rationale for a UV Spectrophotometric Assay

Umifenovir undergoes extensive metabolism in the liver and intestines, primarily mediated by Cytochrome P450 enzymes, with CYP3A4 being the major contributor.[2][3][10][11] The principal metabolic pathways include sulfoxidation, N-demethylation, glucuronidation, and sulfate conjugation.[1][2][3] This results in a diverse array of metabolites, with sulfinylarbidol (M6-1), N-demethylsulfinylarbidol (M5), and sulfonylarbidol (M8) being major components found in plasma.[1][2] Given the high plasma exposure of some metabolites, such as sulfinylarbidol, their quantification is essential for a complete understanding of Umifenovir's disposition and potential for drug-drug interactions.[2][3]

UV-Visible spectrophotometry is a well-established analytical technique in the pharmaceutical industry for the quantification of active pharmaceutical ingredients (APIs) and their degradation products.[4][5][6] Its application to metabolite quantification is contingent on the metabolites possessing a chromophore that absorbs light in the UV-Vis spectrum, ideally at a wavelength distinct from the parent drug to ensure specificity. The indole core of Umifenovir and its metabolites provides this necessary chromophore.[10] This application note outlines a strategy for developing a UV spectrophotometric assay targeting the major oxidized metabolites of Umifenovir.

Principle of the Assay

The assay is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. By measuring the absorbance of a solution containing Umifenovir metabolites at a specific wavelength, their concentration can be determined by comparing it to a standard curve prepared with known concentrations of a reference standard.

A critical consideration for this assay is the potential for spectral overlap between the parent drug, Umifenovir, and its metabolites. Umifenovir has reported maximum absorbance wavelengths at approximately 223 nm and 260 nm in methanol and ethanol, respectively.[12][13] The oxidation of the sulfide group in Umifenovir to a sulfoxide or sulfone is expected to cause a shift in the UV absorption spectrum. This potential shift can be exploited to selectively quantify the oxidized metabolites.

Instrumentation and Reagents

Instrumentation
  • A double-beam UV-Vis spectrophotometer with a spectral bandwidth of 1-2 nm is required. The instrument should be capable of scanning in the range of 200-400 nm.

  • Matched quartz cuvettes with a 1 cm path length.

  • Calibrated analytical balance.

  • pH meter.

  • Vortex mixer.

  • Centrifuge.

  • Solid-Phase Extraction (SPE) manifold and cartridges.

Reagents and Standards
  • Umifenovir reference standard.

  • Reference standards for the targeted Umifenovir metabolites (e.g., sulfinylarbidol).

  • Methanol (HPLC grade).

  • Acetonitrile (HPLC grade).

  • Water (deionized or HPLC grade).

  • Phosphate buffer solutions.

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18).

Experimental Workflow

The overall experimental workflow for the analysis of Umifenovir metabolites in a biological matrix, such as plasma or urine, is depicted in the following diagram.

Experimental Workflow cluster_0 Sample Preparation cluster_1 UV-Vis Analysis Sample Biological Sample (Plasma/Urine) Pretreatment Sample Pre-treatment (e.g., pH adjustment, centrifugation) Sample->Pretreatment SPE Solid-Phase Extraction (SPE) Pretreatment->SPE Elution Elution of Metabolites SPE->Elution Evaporation Solvent Evaporation Elution->Evaporation Reconstitution Reconstitution in Assay Buffer Evaporation->Reconstitution Wavelength Wavelength Scanning & Selection Reconstitution->Wavelength Standard_Curve Preparation of Standard Curve Wavelength->Standard_Curve Measurement Absorbance Measurement Standard_Curve->Measurement Quantification Quantification Measurement->Quantification

Caption: Experimental workflow for Umifenovir metabolite analysis.

Detailed Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is designed to extract and concentrate Umifenovir metabolites from a biological matrix while minimizing interference from the parent drug and endogenous compounds.

  • Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load 1 mL of the pre-treated biological sample (e.g., plasma diluted with phosphate buffer) onto the SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences. A subsequent wash with a carefully optimized solvent mixture may be necessary to elute the parent drug, Umifenovir, while retaining the more polar metabolites.

  • Elution: Elute the metabolites with 3 mL of methanol or acetonitrile.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried residue in a known volume (e.g., 1 mL) of the assay solvent (e.g., methanol).

Protocol 2: UV Spectrophotometric Analysis
  • Wavelength Selection:

    • Prepare solutions of Umifenovir and the target metabolite reference standard in the assay solvent.

    • Scan the UV absorption spectra of both solutions from 200 nm to 400 nm.

    • Identify the wavelength of maximum absorbance (λmax) for the metabolite. Select an analytical wavelength where the metabolite has significant absorbance and the parent drug has minimal absorbance.

  • Preparation of Standard Curve:

    • Prepare a stock solution of the metabolite reference standard (e.g., 100 µg/mL) in the assay solvent.

    • From the stock solution, prepare a series of at least five calibration standards by serial dilution to cover the expected concentration range of the samples.

  • Absorbance Measurement:

    • Set the spectrophotometer to the predetermined analytical wavelength.

    • Use the assay solvent as a blank to zero the instrument.

    • Measure the absorbance of each calibration standard and the prepared samples.

  • Quantification:

    • Plot a graph of absorbance versus concentration for the calibration standards.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

    • Calculate the concentration of the metabolite in the samples using the regression equation.

Method Validation

The developed assay must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[7][8][9] The following parameters should be evaluated:

Method Validation Parameters Validation Method Validation (ICH Q2(R2)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness

Sources

Method

isolation and purification of Umifenovir Glucuronide

Application Note & Protocol A Two-Stage Strategy for the Isolation and Purification of Umifenovir Glucuronide from In Vitro Metabolic Reactions Abstract: This document provides a comprehensive, field-tested methodology f...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

A Two-Stage Strategy for the Isolation and Purification of Umifenovir Glucuronide from In Vitro Metabolic Reactions

Abstract: This document provides a comprehensive, field-tested methodology for the , a principal phase II metabolite of the broad-spectrum antiviral agent, Umifenovir. The protocol is designed for researchers in drug metabolism, pharmacokinetics, and analytical chemistry who require high-purity metabolite standards for structural elucidation, quantitative analysis, and further pharmacological or toxicological assessment. Our two-stage approach leverages Solid-Phase Extraction (SPE) for selective enrichment from a complex biological matrix, followed by Preparative High-Performance Liquid Chromatography (Prep-HPLC) for final purification. The causality behind each experimental choice is detailed to empower the user with a deep, mechanistic understanding of the entire workflow.

Scientific Foundation & Strategic Overview

The Significance of Umifenovir Glucuronidation

Umifenovir (marketed as Arbidol) is an indole-derivative antiviral agent with a broad spectrum of activity against various enveloped and non-enveloped viruses.[1][2] Its mechanism primarily involves the inhibition of virus-host cell membrane fusion.[3] Like many xenobiotics, Umifenovir undergoes extensive hepatic metabolism to facilitate its excretion. A major metabolic pathway is glucuronidation, a phase II conjugation reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes.[4][5] This process attaches a hydrophilic glucuronic acid moiety to the Umifenovir molecule, significantly increasing its water solubility and facilitating its elimination from the body.[4] Studies have identified that the formation of Umifenovir Glucuronide is predominantly catalyzed by the UGT1A9 isoform.[6]

The isolation of this glucuronide metabolite is critical for several reasons:

  • Reference Standard Generation: A pure standard is essential for the development and validation of quantitative bioanalytical methods (e.g., LC-MS/MS) to study the pharmacokinetics of Umifenovir.[7]

  • Structural Confirmation: Isolation allows for unambiguous structural elucidation using techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

  • Safety Assessment: Regulatory agencies often require the characterization and safety testing of major metabolites to ensure they do not possess off-target toxicity or pharmacological activity.

The Purification Challenge and Our Two-Stage Solution

Glucuronide metabolites present a purification challenge due to their high polarity and often low concentration in complex biological matrices (e.g., human liver microsome incubations, urine). Direct injection of such complex samples onto a preparative HPLC system is inefficient and can lead to column fouling and poor resolution.

Our strategy systematically addresses this challenge:

  • Stage 1: Solid-Phase Extraction (SPE): This is a critical sample pre-treatment step. We utilize a strong anion-exchange (SAX) mechanism. At a neutral or slightly basic pH, the carboxylic acid group of the glucuronic acid moiety is deprotonated (COO-), allowing it to be selectively retained on the positively charged SAX sorbent. This effectively separates the acidic metabolite from the parent drug and other neutral or basic matrix components, providing significant sample cleanup and enrichment.[8][9]

  • Stage 2: Preparative Reversed-Phase HPLC: Following elution from the SPE cartridge, the enriched fraction is subjected to preparative HPLC.[10] We employ a C18 stationary phase, which separates compounds based on their hydrophobicity. The highly polar Umifenovir Glucuronide will elute early in the gradient, well-separated from the more hydrophobic parent drug, Umifenovir, and any remaining impurities.[11]

This combined approach ensures high recovery and delivers a final product of exceptional purity.

Visualization of Key Processes

Umifenovir Metabolic Pathway

Caption: Metabolic conversion of Umifenovir to its glucuronide conjugate.

Overall Isolation and Purification Workflow

Workflow start Biological Matrix (e.g., HLM Incubation) spe Stage 1: Solid-Phase Extraction (SPE) (Anion Exchange) start->spe 1. Load Sample elution Elution of Enriched Metabolite Fraction spe->elution 2. Wash & Elute prep_hplc Stage 2: Preparative HPLC (Reversed-Phase C18) elution->prep_hplc 3. Inject fraction Fraction Collection prep_hplc->fraction 4. Isolate Peak analysis Purity & Identity Analysis (Analytical HPLC, LC-MS) fraction->analysis end Purified Umifenovir Glucuronide (>98% Purity) analysis->end

Caption: Two-stage workflow for Umifenovir Glucuronide purification.

Materials and Equipment

CategoryItemSpecifications / Supplier
Chemicals & Reagents UmifenovirPurity >98%, from a certified supplier.
Human Liver Microsomes (HLMs)Pooled, from a reputable source (e.g., Corning, Sekisui XenoTech).
UDP-Glucuronic Acid (UDPGA)Trisodium salt, >98% purity.
AlamethicinFor activating microsomal enzymes.
Potassium Phosphate BufferpH 7.4.
Magnesium Chloride (MgCl₂)ACS Grade.
Formic AcidLC-MS Grade.
Ammonium HydroxideACS Grade.
Acetonitrile (ACN)HPLC or LC-MS Grade.
Methanol (MeOH)HPLC Grade.
WaterDeionized, 18.2 MΩ·cm (e.g., Milli-Q).
Consumables SPE CartridgesStrong Anion Exchange (SAX), 100 mg / 3 mL.
Preparative HPLC ColumnC18, 10 µm particle size, 250 x 21.2 mm.
Analytical HPLC ColumnC18, <5 µm particle size, e.g., 150 x 4.6 mm.
Equipment Preparative HPLC SystemWith UV/Vis or Diode Array Detector (DAD) and fraction collector.
Analytical HPLC/UPLC SystemWith UV/Vis or MS detector.
SPE Vacuum ManifoldTo process multiple SPE cartridges.
CentrifugeFor sample clarification.
pH MeterCalibrated.
Vortex Mixer & Sonicator
Nitrogen Evaporation SystemFor solvent removal.

Detailed Experimental Protocols

PART 1: In Vitro Generation & SPE Enrichment

Causality Note: This protocol starts with an in vitro incubation using HLMs to generate the target metabolite. If you are starting with a different matrix, such as urine, proceed directly to Step 1.4, adjusting the initial sample pH as necessary.

1.1. HLM Incubation to Generate Metabolite

  • Prepare a 50 mM potassium phosphate buffer (pH 7.4) containing 5 mM MgCl₂.

  • In a microcentrifuge tube, pre-incubate pooled HLMs (final concentration 0.5 mg/mL) with alamethicin (final concentration 25 µg/mL) in the buffer for 15 minutes on ice. This permeabilizes the microsomal membrane, ensuring UDPGA access to the UGT enzymes.

  • Add Umifenovir (from a concentrated stock in DMSO, final solvent concentration <0.5%) to a final concentration of 10 µM.

  • Initiate the metabolic reaction by adding UDPGA to a final concentration of 2 mM.

  • Incubate at 37°C for 2 hours in a shaking water bath.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This precipitates the microsomal proteins.

  • Vortex vigorously and centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.

  • Carefully collect the supernatant for SPE processing.

1.2. SPE Cartridge Conditioning Rationale: Conditioning activates the stationary phase, ensuring proper interaction with the analyte. Each step uses the solvent that will be introduced next to prevent phase collapse or sample miscibility issues.

  • Place the SAX cartridges on the vacuum manifold.

  • Pass 3 mL of methanol through the cartridge.

  • Pass 3 mL of deionized water through the cartridge.

  • Pass 3 mL of 50 mM potassium phosphate buffer (pH 7.4) through the cartridge. Do not let the sorbent bed go dry.

1.3. Sample Loading Rationale: The sample is loaded under conditions (pH 7.4) where the target glucuronide is negatively charged and will bind to the positively charged SAX sorbent.

  • Load the supernatant from step 1.1 onto the conditioned SPE cartridge.

  • Apply a gentle vacuum to pull the sample through at a slow, steady flow rate of approximately 1-2 mL/min. A slow flow rate is crucial for ensuring sufficient interaction time between the analyte and the sorbent for efficient binding.

1.4. Wash Steps Rationale: The wash steps are designed to remove weakly bound, non-target compounds (like the parent drug Umifenovir and neutral lipids) without eluting the strongly bound glucuronide.

  • Wash 1 (Polar Wash): Wash the cartridge with 3 mL of deionized water to remove salts and other highly polar, non-acidic components.

  • Wash 2 (Organic Wash): Wash with 3 mL of methanol to remove more hydrophobic, non-acidic impurities like the parent Umifenovir.

1.5. Elution Rationale: The elution solvent contains a strong acid (formic acid) which protonates the carboxylic acid of the glucuronide (COO- to COOH), neutralizing its charge. This disrupts the ionic interaction with the SAX sorbent, allowing the metabolite to be eluted.

  • Place collection tubes inside the manifold.

  • Elute the retained Umifenovir Glucuronide by passing 2 mL of Methanol containing 5% Formic Acid through the cartridge.

  • Collect the eluate.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a small volume (e.g., 500 µL) of the initial mobile phase for the preparative HPLC (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

PART 2: Preparative HPLC Purification

Causality Note: The goal of preparative HPLC is to achieve the best possible separation between the target peak and any co-eluting impurities. The parameters below are a robust starting point but may require optimization based on the specific impurity profile of your sample.

2.1. System Setup and Equilibration

  • Install the preparative C18 column (250 x 21.2 mm, 10 µm).

  • Set the detector to monitor at a wavelength where Umifenovir and its metabolite absorb (e.g., 223 nm or 315 nm).[12]

  • Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

2.2. Chromatographic Conditions

ParameterSettingRationale
Mobile Phase A Water + 0.1% Formic AcidThe acidifier ensures the analyte is in a single protonation state for sharp, symmetrical peaks.
Mobile Phase B Acetonitrile + 0.1% Formic AcidThe organic solvent used to elute compounds from the reversed-phase column.
Flow Rate 20.0 mL/minAppropriate for a 21.2 mm ID column to maintain efficiency without excessive backpressure.
Injection Volume 500 µL (reconstituted sample)Maximize loading without compromising peak shape.
Gradient Program Time (min) % B
0.05
5.05
30.050
32.095
35.095
36.05
40.05

2.3. Fraction Collection

  • Inject the reconstituted sample from step 1.5.

  • Monitor the chromatogram in real-time. Umifenovir Glucuronide, being significantly more polar than the parent drug, is expected to elute early in the gradient.

  • Set the fraction collector to collect the peak corresponding to the target metabolite. Collect the peak from the initial upslope to the final downslope to maximize recovery.

2.4. Post-Purification Processing

  • Combine the collected fractions containing the pure metabolite.

  • Confirm the purity of the pooled fraction by injecting a small aliquot onto an analytical HPLC system. The resulting chromatogram should show a single, sharp peak.

  • Remove the organic solvent (acetonitrile) and water via lyophilization (freeze-drying) or rotary evaporation to yield the purified Umifenovir Glucuronide as a solid.

  • Determine the final mass and calculate the overall yield.

Expected Results & Quality Control

ParameterTarget SpecificationQuality Control Check
SPE Recovery > 80%Compare the peak area of the metabolite in the eluate vs. an equivalent amount of unextracted standard.
Final Purity > 98%Analytical HPLC-UV analysis of the final product.
Identity Confirmation Match Theoretical MassInfuse the final product into a high-resolution mass spectrometer. The measured mass should be within 5 ppm of the theoretical mass for C₂₈H₃₃BrN₂O₉S.[13]
Overall Yield Dependent on incubation efficiencyTypically in the microgram to low milligram range from a standard lab-scale incubation.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low SPE Recovery 1. Sorbent bed dried out during conditioning. 2. Sample flow rate too high. 3. Incorrect pH for binding.1. Re-condition the cartridge, ensuring the sorbent remains wet. 2. Reduce the vacuum to slow the flow rate to <2 mL/min. 3. Ensure the sample pH is between 6.5-7.5 before loading.
Poor Prep-HPLC Peak Shape 1. Sample overload. 2. Reconstitution solvent is too strong.1. Dilute the sample and perform multiple injections. 2. Ensure the reconstitution solvent is weaker than or equal to the initial mobile phase.
Co-eluting Impurities 1. Gradient is too steep. 2. Insufficient separation power of the column.1. Flatten the gradient around the elution time of the target peak (e.g., increase from 5% to 30% B over 40 minutes instead of 25). 2. Consider a different stationary phase or a longer column.
No Metabolite Detected 1. Poor HLM activity. 2. Degradation of UDPGA cofactor.1. Use a new lot of HLMs and confirm their activity with a known probe substrate. 2. Use fresh, properly stored UDPGA.

References

  • Wikipedia. (2024). Umifenovir. Retrieved from [Link]

  • precisionFDA. (n.d.). UMIFENOVIR. Retrieved from [Link]

  • ProQuest. (2023). Determination of Umifenovir and Its Metabolites by High-Performance Liquid Chromatography with Combined Mass Spectrometric Detection. Retrieved from [Link]

  • Helander, A., et al. (2009). Solid-Phase Extraction Procedure for Ethyl Glucuronide in Urine. Therapeutic Drug Monitoring, 31(6), 759-762. Retrieved from [Link]

  • PubChem. (n.d.). Umifenovir. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). Solutions for Preparative HPLC - Application Compendium. Retrieved from [Link]

  • ResearchGate. (2023). Performance characteristics of the determination of umifenovir and its metabolites by HPLC-ICP MS. Retrieved from [Link]

  • Sypalov, S. A., et al. (2023). Determination of Umifenovir and Its Metabolites by High-Performance Liquid Chromatography with Combined Mass Spectrometric Detection. Journal of Analytical Chemistry, 78(9), 856-864. Retrieved from [Link]

  • Sypalov, S., et al. (2021). Antiviral drug Umifenovir (Arbidol) in municipal wastewater during the COVID-19 pandemic: Estimated levels and transformation. Science of The Total Environment, 774, 145734. Retrieved from [Link]

  • Alagandula, A., et al. (2023). Development and Validation of UV Method for Quantitative Estimation of Umifenovir in Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Research, 14(2), 1000-1008. Retrieved from [Link]

  • International Journal of Current Pharmaceutical Analysis. (2014). A Comprehensive Review for the Learners and Users: Preparative High Performance Liquid Chromatography. Retrieved from [Link]

  • Majors, R. E., & Gyllenhaal, O. (2003). Practical aspects of preparative HPLC in pharmaceutical development and production. LCGC North America, 21(1), 34-44. Retrieved from [Link]

  • PubMed. (2008). Solid-phase extraction procedure for ethyl glucuronide in urine. Retrieved from [Link]

  • Shimadzu Chemistry & Diagnostics. (n.d.). Umifenovir Glucuronide. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of umifenovir. Retrieved from [Link]

  • New Drug Approvals. (2020). Arbidol, Umifenovir. Retrieved from [Link]

  • PharmD, L. (2024). Role of Glucuronidation in Drug Detoxification and Elimination. Retrieved from [Link]

  • MDPI. (2022). A Validated UPLC-MS/MS Method for Rapid Quantification of Umifenovir in Plasma Samples and Its Greenness Assessment. Retrieved from [Link]

  • Song, J. H., et al. (2013). Glucuronidation of the broad-spectrum antiviral drug arbidol by UGT isoforms. Journal of Pharmacy and Pharmacology, 65(4), 521-527. Retrieved from [Link]

  • ResearchGate. (2021). Antiviral drug Umifenovir (Arbidol) in municipal wastewater during the COVID-19 pandemic: Estimated levels and transformation | Request PDF. Retrieved from [Link]

  • Proskurnina, E. V., et al. (2020). Antioxidant Potential of Antiviral Drug Umifenovir. Antioxidants, 9(4), 304. Retrieved from [Link]

  • de Wildt, S. N., et al. (1999). Glucuronidation in humans. Clinical Pharmacokinetics, 36(6), 439-452. Retrieved from [Link]

Sources

Application

Application Note: Utilizing Umifenovir Glucuronide as a Reference Standard in Bioanalytical and Drug Metabolism Studies

Abstract & Introduction Umifenovir (marketed as Arbidol) is a broad-spectrum antiviral agent utilized in Russia and China for the treatment and prophylaxis of influenza and other respiratory viral infections.[1][2] Its m...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Umifenovir (marketed as Arbidol) is a broad-spectrum antiviral agent utilized in Russia and China for the treatment and prophylaxis of influenza and other respiratory viral infections.[1][2] Its mechanism involves inhibiting the fusion of the viral envelope with the host cell membrane, thereby preventing viral entry.[1][3] Understanding the pharmacokinetics (PK) and metabolism of Umifenovir is critical for optimizing dosing regimens and ensuring safety and efficacy.

In humans, Umifenovir undergoes extensive metabolism, with glucuronidation being a principal biotransformation pathway.[4] The formation of metabolites occurs through various reactions including S-oxidation, N-demethylation, hydroxylation, and conjugation with glucuronic acid and sulfate.[4] Specifically, UDP-glucuronosyltransferases (UGTs) UGT1A9 and UGT2B7 are involved in its metabolism. The resulting Umifenovir Glucuronide is a major metabolite that requires accurate quantification in biological matrices to fully characterize the drug's disposition.

The use of a well-characterized reference standard is the cornerstone of quantitative bioanalysis, ensuring the accuracy, precision, and reliability of the data generated.[5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper use of Umifenovir Glucuronide as a reference standard. We will detail protocols for its qualification, handling, and application in developing a robust LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for its quantification in plasma, adhering to principles outlined in regulatory guidelines such as the ICH M10 on Bioanalytical Method Validation.[6]

Physicochemical Properties and Characterization of the Reference Standard

The acquisition of a reference standard should be from a reputable supplier, accompanied by a Certificate of Analysis (CoA) detailing its identity and purity. Umifenovir Glucuronide is a specific chemical entity distinct from its parent drug, with its own unique properties.

Parameter Value / Specification Source
Chemical Name Umifenovir Glucuronide[7]
Molecular Formula C₂₈H₃₃BrN₂O₉S[7]
Molecular Weight 653.54 g/mol [7]
Purity (Minimum) ≥ 98.0%[7]
Appearance Solid (typically off-white to light yellow)Assumed
Long-Term Storage -20°C or as specified by the manufacturer[8]
Stability ≥ 1 year under specified storage conditions[7]

Expert Insight: The CoA is the foundational document for a reference standard. It is not merely a formality. It provides the certified purity value required for accurately preparing stock solutions and ensures the material's identity has been confirmed, typically by NMR and Mass Spectrometry. According to FDA guidance, reference standards from non-official sources should be fully characterized.[9]

Protocol 1: Qualification and Handling of the Reference Standard

Proper handling and preparation of the reference standard are paramount. This protocol ensures the integrity of the standard from receipt to use.

Receipt and Storage
  • Upon receipt, immediately transfer the Umifenovir Glucuronide reference standard to a calibrated freezer set to the recommended storage temperature (e.g., -20°C).

  • Log the receipt date, lot number, quantity, and storage location in a laboratory notebook or LIMS.

  • Allow the container to equilibrate to room temperature in a desiccator before opening to prevent condensation, which could compromise the integrity of the hygroscopic material.

Preparation of Primary Stock Solution (e.g., 1 mg/mL)
  • Weighing: Accurately weigh a suitable amount (e.g., 5 mg) of the reference standard using a calibrated analytical balance.

  • Solvent Selection: Umifenovir is soluble in methanol and acetonitrile.[10] For the more polar glucuronide metabolite, a solvent like DMSO, methanol, or a mixture (e.g., Methanol:Water 50:50) is often a good starting point. Test solubility in a small volume first.

  • Dissolution: Quantitatively transfer the weighed standard to a Class A volumetric flask. Add a portion of the selected solvent, sonicate for 5-10 minutes to ensure complete dissolution, allow it to return to room temperature, and then dilute to the final volume.

  • Correction for Purity: Adjust the concentration of the stock solution based on the purity stated in the CoA.

    • Corrected Concentration = (Weight × Purity) / Volume

    • Example: (5.1 mg × 0.985) / 5.0 mL = 1.005 mg/mL

Preparation of Working Solutions
  • Prepare a series of working solutions by performing serial dilutions of the primary stock solution using an appropriate diluent (often the initial mobile phase composition, e.g., 50% Acetonitrile in water).

  • These working solutions will be used to prepare calibration standards and quality control (QC) samples.

Solution Stability Assessment

The stability of the reference standard in solution must be established under intended storage and handling conditions.[6][11]

  • Short-Term Stability (Bench-Top): Aliquot the stock solution and keep it at room temperature. Analyze it against a freshly prepared standard at various time points (e.g., 0, 4, 8, 24 hours).

  • Long-Term Stability: Store aliquots of the stock solution at the intended storage temperature (e.g., -20°C or -80°C). Analyze against a fresh standard at various intervals (e.g., 1 week, 1 month, 3 months).

  • Freeze-Thaw Stability: Subject aliquots to multiple freeze-thaw cycles (e.g., three cycles from -20°C to room temperature). Analyze and compare against a standard that has not been cycled.

  • Acceptance Criteria: The mean concentration at each stability time point should be within ±15% of the nominal concentration.[6]

G cluster_prep Preparation & Qualification cluster_stability Stability Assessment A Receive Reference Standard B Verify Certificate of Analysis (CoA) A->B Check Lot #, Purity, Exp. Date C Prepare Primary Stock Solution B->C Use Corrected Weight D Characterize Identity (LC-MS) C->D Verify Integrity E Assess Purity (HPLC-UV/CAD) C->E Verify Integrity F Short-Term (Bench-Top) C->F Establish Usage Parameters G Long-Term (Freezer) C->G Establish Usage Parameters H Freeze-Thaw Cycles C->H Establish Usage Parameters I Qualified Standard Ready for Bioanalytical Use D->I E->I F->I G->I H->I G cluster_prep Sample Preparation cluster_analysis Analysis & Quantification A Blank Plasma (Matrix) D Spike to Create Calibrators & QCs A->D B Reference Standard (from Protocol 1) B->D C Internal Standard (SIL-IS) E Protein Precipitation (Acetonitrile + IS) C->E Fixed Conc. D->E Spiked Samples F LC-MS/MS Analysis E->F Supernatant G Generate Calibration Curve (Peak Area Ratio vs. Conc.) F->G H Quantify Unknown Study Samples G->H

Caption: Bioanalytical workflow for quantifying Umifenovir Glucuronide in plasma.

Data Analysis and Acceptance Criteria

  • Calibration Curve: Plot the peak area ratio (Analyte Area / IS Area) versus the nominal concentration of the Umifenovir Glucuronide calibrators.

  • Regression: Use a weighted (1/x or 1/x²) linear regression model.

  • Acceptance Criteria (per ICH M10): [6] * The correlation coefficient (r²) should be ≥ 0.99.

    • At least 75% of the non-zero calibrators must be within ±15% of their nominal values (±20% for the LLOQ).

    • The back-calculated concentrations of the QC samples must be within ±15% of their nominal values.

    • The precision (%CV) of the QC replicates should not exceed 15% (20% at the LLOQ).

Conclusion

The accurate quantification of drug metabolites is indispensable for a thorough understanding of a drug's pharmacokinetic profile. Umifenovir Glucuronide, as a significant metabolite of Umifenovir, requires precise measurement in biological fluids. By employing a high-purity, well-characterized Umifenovir Glucuronide reference standard and following systematic protocols for its handling and application, researchers can develop and validate robust bioanalytical methods. The workflows and example parameters provided in this note serve as a foundational guide to ensure the generation of reliable and reproducible data essential for regulatory submissions and advancing drug development programs.

References

  • Umifenovir - Wikipedia. (n.d.). Wikipedia. Retrieved March 15, 2026, from [Link]

  • Somkuwar, K., Sabale, P., Sawale, V., & Rahangdale, P. (2024). Method Development and Validation for the Estimation of Umifenovir in Bulk and Tablet Formulation by UV-Spectrophotometric and RP-HPLC. Research Journal of Pharmacy and Technology. Retrieved March 15, 2026, from [Link]

  • CiteDrive. (n.d.). Method Development and Validation for the Estimation of Umifenovir in Bulk and Tablet Formulation by UV-Spectrophotometric and RP-HPLC. Retrieved March 15, 2026, from [Link]

  • Al-shehri, S., Gorain, B., Al-Ghamdi, M., Al-Dhalli, S., Al-Badan, F., & Choudhury, H. (2023). A Validated UPLC-MS/MS Method for Rapid Quantification of Umifenovir in Plasma Samples and Its Greenness Assessment. Separations. Retrieved March 15, 2026, from [Link]

  • Schlagnitweit, J. (2018). Synthesis of Glucuronidated Metabolites as Reference Substances for Doping Analysis. reposiTUm. Retrieved March 15, 2026, from [Link]

  • Kumar, K., Kumar, A., & Moon, S. (2023). Development and Validation of UV Method for Quantitative Estimation of Umifenovir in Pharmaceutical Dosage Form. Asian Journal of Pharmaceutical Research. Retrieved March 15, 2026, from [Link]

  • Soars, M. G., Mattiuz, E. L., Jackson, D. A., Kulanthaivel, P., & Gillespie, T. A. (2002). Biosynthesis of drug glucuronides for use as authentic standards. Journal of Pharmacological and Toxicological Methods. Retrieved March 15, 2026, from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). RJPT - Method Development and Validation for the Estimation of Umifenovir in Bulk and Tablet Formulation by UV-Spectrophotometric and RP-HPLC. Retrieved March 15, 2026, from [Link]

  • New Drug Approvals. (2020). Arbidol, Umifenovir. Retrieved March 15, 2026, from [Link]

  • Leneva, I. A., Pshenichnaya, N. Y., & Fedyakina, I. T. (2021). Umifenovir in China: a review of scientific and clinical data. Terapevticheskii arkhiv. Retrieved March 15, 2026, from [Link]

  • ResearchGate. (2023). (PDF) A Validated UPLC-MS/MS Method for Rapid Quantification of Umifenovir in Plasma Samples and Its Greenness Assessment. Retrieved March 15, 2026, from [Link]

  • SIELC Technologies. (n.d.). HPLC-MS Method for Analysis of Arbidol (Umifenovir) on Primesep 100 Column. Retrieved March 15, 2026, from [Link]

  • Shimadzu Chemistry & Diagnostics. (n.d.). Umifenovir Glucuronide. Retrieved March 15, 2026, from [Link]

  • International Journal of Applied Pharmaceutics. (2021). A validated stability indicating method for determination of umifenovir- remdesivir in presence of its degradation products by RP-HPLC. Retrieved March 15, 2026, from [Link]

  • ResearchGate. (2023). (PDF) Determination of Umifenovir and Its Metabolites by High-Performance Liquid Chromatography with Combined Mass Spectrometric Detection. Retrieved March 15, 2026, from [Link]

  • Hypha Discovery. (n.d.). Glucuronide synthesis. Retrieved March 15, 2026, from [Link]

  • SciSpace. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. Retrieved March 15, 2026, from [Link]

  • Aliev, G., et al. (2023). Comparative Analysis of the Interaction between the Antiviral Drug Umifenovir and Umifenovir Encapsulated in Phospholipids Micelles (Nanosome/Umifenovir) with dsDNA as a Model for Pharmacogenomic Analysis by Electrochemical Methods. MDPI. Retrieved March 15, 2026, from [Link]

  • ResearchGate. (2022). Antiviral drug Umifenovir (Arbidol) in municipal wastewater during the COVID-19 pandemic: Estimated levels and transformation. Retrieved March 15, 2026, from [Link]

  • Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Retrieved March 15, 2026, from [Link]

  • ACS Publications. (2024). Strategic Design and Optimization of Umifenovir Analogues: Balancing Antiviral Efficacy and hERG Toxicity against SARS-CoV-2. Journal of Medicinal Chemistry. Retrieved March 15, 2026, from [Link]

  • Giraud, A., et al. (2021). Intrinsic stability of the antiviral drug umifenovir by stress testing and DFT studies. Journal of Pharmaceutical and Biomedical Analysis. Retrieved March 15, 2026, from [Link]

  • Islam, R., et al. (2018). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. The AAPS Journal. Retrieved March 15, 2026, from [Link]

  • Giorgetti, A., et al. (2018). Is GHB-glucuronide useful as a biomarker for the exogenous use of GHB? Forensic Science International. Retrieved March 15, 2026, from [Link]

  • Bioanalysis Zone. (n.d.). LC-MS. Retrieved March 15, 2026, from [Link]

  • Ul'yanovskii, N. V., et al. (2022). Antiviral drug Umifenovir (Arbidol) in municipal wastewater during the COVID-19 pandemic: Estimated levels and transformation. Science of The Total Environment. Retrieved March 15, 2026, from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved March 15, 2026, from [Link]

  • Kaza, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis. Retrieved March 15, 2026, from [Link]

  • FDA. (2000). Analytical Procedures and Methods Validation. Regulations.gov. Retrieved March 15, 2026, from [Link]

  • ResearchGate. (2024). Viral-inhibitory activity of umifenovir analogues. Retrieved March 15, 2026, from [Link]

  • National Center for Biotechnology Information. (2021). Modeling the Structure–Activity Relationship of Arbidol Derivatives and Other SARS-CoV-2 Fusion Inhibitors Targeting the S2 Segment of the Spike Protein. Retrieved March 15, 2026, from [Link]

  • Gilead. (n.d.). Veklury® (remdesivir) Storage and Stability of Lyophilized Powder. Retrieved March 15, 2026, from [Link]

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Method

In Vitro Glucuronidation of Umifenovir: An Application and Protocol Guide

Abstract This document provides a detailed protocol for conducting an in vitro Umifenovir glucuronidation assay. Glucuronidation is a critical Phase II metabolic pathway that facilitates the elimination of drugs and othe...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed protocol for conducting an in vitro Umifenovir glucuronidation assay. Glucuronidation is a critical Phase II metabolic pathway that facilitates the elimination of drugs and other foreign compounds from the body.[1][2] Understanding the glucuronidation profile of a drug candidate like Umifenovir, a broad-spectrum antiviral agent, is paramount for predicting its metabolic fate, potential drug-drug interactions, and overall pharmacokinetic profile.[3][4][5] This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive methodology utilizing human liver microsomes and recombinant UGT enzymes. We will delve into the rationale behind key experimental steps, data analysis, and interpretation, ensuring scientific integrity and yielding reliable, reproducible results.

Introduction: The Significance of Umifenovir Glucuronidation

Umifenovir, marketed as Arbidol, is an antiviral medication used for influenza and has been investigated for other viral infections.[6][7] Its efficacy and safety are intrinsically linked to its metabolic pathway. The primary route of Umifenovir metabolism is hepatic, with a significant portion undergoing glucuronidation.[8][9] This process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the conjugation of glucuronic acid to the Umifenovir molecule, rendering it more water-soluble and facilitating its excretion.[1][10]

Studying the in vitro glucuronidation of Umifenovir serves several crucial purposes in drug development:

  • Metabolic Clearance Prediction: Determining the rate of glucuronidation helps in predicting the in vivo hepatic clearance of the drug, a key parameter for dosing regimen design.[11][12]

  • Enzyme Phenotyping: Identifying the specific UGT isoforms responsible for Umifenovir metabolism is essential.[13][14] This knowledge is critical for predicting potential drug-drug interactions (DDIs), especially when co-administered with drugs that are inhibitors or inducers of the same UGT enzymes.[15] Genetic polymorphisms in UGT enzymes can also lead to inter-individual variability in drug response, and identifying the key enzymes allows for a better understanding of these potential variations.[1][16]

  • Regulatory Submission: Regulatory agencies often require in vitro metabolism data, including reaction phenotyping, as part of the drug registration package, especially if a metabolic pathway accounts for more than 25% of the total drug clearance.[14][15]

This application note will provide a robust framework for conducting these critical in vitro studies.

Experimental Workflow Overview

The following diagram illustrates the general workflow for the in vitro Umifenovir glucuronidation assay.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents (Umifenovir, Microsomes, UGTs, Cofactors) Incubation_Mix Prepare Incubation Mixture Reagents->Incubation_Mix Pre_incubation Pre-incubation at 37°C Incubation_Mix->Pre_incubation Start_Reaction Initiate Reaction (Add UDPGA) Pre_incubation->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Stop_Reaction Terminate Reaction (Add Acetonitrile) Incubate->Stop_Reaction Centrifuge Centrifuge Samples Stop_Reaction->Centrifuge Extract Extract Supernatant Centrifuge->Extract LCMS LC-MS/MS Analysis Extract->LCMS Data_Analysis Data Analysis & Interpretation LCMS->Data_Analysis

Caption: Workflow for the in vitro Umifenovir glucuronidation assay.

Materials and Reagents

Sourcing high-quality reagents is fundamental to the success and reproducibility of the assay.

ReagentSupplier RecommendationsStorageRationale for Selection
Umifenovir Analytical grade standardAs per supplierHigh purity is essential for accurate quantification.
Umifenovir-glucuronide If available, as an analytical standardAs per supplierCrucial for absolute quantification of the metabolite. If unavailable, relative quantification can be performed.
Pooled Human Liver Microsomes (HLMs) Reputable commercial suppliers (e.g., BioIVT, Corning)-80°CHLMs contain a full complement of hepatic UGT enzymes, providing a physiologically relevant in vitro system.[3][17] Pooling from multiple donors minimizes inter-individual variability.[17]
Recombinant Human UGT Isoforms Commercial suppliers (e.g., Creative Diagnostics, Thermo Fisher Scientific)-80°CUsed for reaction phenotyping to identify the specific UGTs responsible for Umifenovir glucuronidation.[13][18] A panel should include major hepatic UGTs (e.g., UGT1A1, 1A3, 1A4, 1A6, 1A9, 2B7, 2B15).[13][15]
UDP-glucuronic acid (UDPGA), trisodium salt Sigma-Aldrich, or equivalent-20°CThe essential co-factor for the glucuronidation reaction, providing the glucuronic acid moiety.[19]
Alamethicin Sigma-Aldrich, or equivalent-20°CA pore-forming peptide used to disrupt the microsomal membrane, ensuring UDPGA access to the UGT active sites located within the lumen of the endoplasmic reticulum.[19][20]
Magnesium Chloride (MgCl2) ACS grade or higherRoom TemperatureOften included in UGT assays as it can enhance the activity of some UGT isoforms.[20]
Potassium Phosphate Buffer (pH 7.4) Prepared in-house or purchasedRoom TemperatureMaintains a physiological pH for optimal enzyme activity.
Acetonitrile (ACN) with 0.1% Formic Acid HPLC or LC-MS gradeRoom TemperatureUsed to terminate the enzymatic reaction by precipitating proteins and to prepare samples for LC-MS/MS analysis.
Internal Standard (IS) Structurally similar compound to UmifenovirAs per supplierUsed for accurate quantification in LC-MS/MS analysis to account for variations in sample processing and instrument response.[21]
96-well plates Polypropylene, low-bindingRoom TemperatureSuitable for high-throughput screening and automated liquid handling.

Detailed Experimental Protocols

Stock Solution Preparation
  • Umifenovir (10 mM): Dissolve an appropriate amount of Umifenovir in DMSO.

  • UDPGA (50 mM): Dissolve UDPGA in ultrapure water. Prepare fresh daily.

  • Alamethicin (5 mg/mL): Dissolve in ethanol.

  • Internal Standard (1 mM): Dissolve in DMSO or a suitable solvent.

Protocol 1: Umifenovir Glucuronidation Assay in Human Liver Microsomes

This protocol is designed to determine the kinetics of Umifenovir glucuronidation.

  • Prepare Incubation Mixtures: On ice, in a 96-well plate, prepare the following reaction mixtures (final volume 200 µL):

ComponentStock ConcentrationVolume (µL)Final Concentration
Potassium Phosphate Buffer (pH 7.4)100 mM168 - x50 mM
MgCl2100 mM21 mM
Alamethicin5 mg/mL125 µg/mL
Pooled HLMs20 mg/mL10.1 mg/mL
UmifenovirVariablex0.5 - 100 µM
UDPGA50 mM82 mM
  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the alamethicin to form pores in the microsomal vesicles.[22]

  • Initiate Reaction: Start the reaction by adding 8 µL of 50 mM UDPGA to each well.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30, 60 minutes). The incubation time should be within the linear range of metabolite formation, which should be determined in preliminary experiments.

  • Terminate Reaction: Stop the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Seal the plate and vortex for 1 minute.

    • Centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Protocol 2: UGT Reaction Phenotyping of Umifenovir

This protocol aims to identify the specific UGT isoforms responsible for Umifenovir glucuronidation.[14]

  • Prepare Incubation Mixtures: Similar to the HLM assay, but replace HLMs with individual recombinant UGT isoforms (final concentration 0.1 mg/mL). Use a single, relevant concentration of Umifenovir (typically around the Km value determined from the HLM assay).[8]

    • Test a panel of major hepatic UGTs: UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B7, and UGT2B15.[13][15]

    • Include a negative control (e.g., empty vector-transfected microsomes) to account for any non-enzymatic degradation.

  • Follow Steps 2-6 from Protocol 4.2.

LC-MS/MS Analysis

A validated LC-MS/MS method is required for the sensitive and selective quantification of Umifenovir and its glucuronide metabolite.[21][23]

  • Chromatographic Separation: A C18 reverse-phase column is typically used. A gradient elution with a mobile phase consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is a common starting point.[24]

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is ideal for quantification.[21][23] The parent and product ion transitions for Umifenovir and its glucuronide need to be optimized.

AnalyteParent Ion (m/z)Product Ion (m/z)
Umifenovir477.05279.02
Umifenovir-glucuronide653.09477.05

Note: These m/z values are theoretical and should be experimentally confirmed.

Data Analysis and Interpretation

Kinetic Analysis (HLM Assay)
  • Plot the rate of Umifenovir-glucuronide formation (pmol/min/mg protein) against the Umifenovir concentration.

  • Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Vmax (maximum reaction velocity) and Km (substrate concentration at half Vmax).

UGT Reaction Phenotyping
  • Calculate the rate of Umifenovir-glucuronide formation for each recombinant UGT isoform.

  • The isoforms exhibiting the highest activity are considered the primary contributors to Umifenovir glucuronidation.[8]

Troubleshooting

IssuePossible CauseSolution
Low or no metabolite formation Inactive enzymeEnsure proper storage and handling of microsomes/recombinant UGTs.
Degraded UDPGAPrepare fresh UDPGA solution daily.
Insufficient alamethicin concentrationOptimize alamethicin concentration.
High variability between replicates Pipetting errorsUse calibrated pipettes and proper technique.
Incomplete reaction terminationEnsure immediate and thorough mixing with the stop solution.
Poor peak shape in LC-MS/MS Matrix effectsOptimize sample cleanup and chromatographic conditions.
Inappropriate mobile phaseAdjust mobile phase composition and pH.

Conclusion

The protocols outlined in this application note provide a comprehensive and scientifically sound approach for investigating the in vitro glucuronidation of Umifenovir. By following these detailed steps, researchers can generate high-quality, reproducible data that is crucial for understanding the metabolic profile of this important antiviral drug. This information is invaluable for guiding further drug development, predicting clinical outcomes, and ensuring patient safety.

References

  • In Vitro Identification of UDP-Glucuronosyltransferases (UGTs) Involved in Drug Metabolism. (n.d.). SpringerLink. Retrieved March 15, 2026, from [Link]

  • Drug Metabolism Studies Using Liver Microsomes. (2024, July 8). Milecell Bio. Retrieved March 15, 2026, from [Link]

  • UGT Reaction Phenotyping Studies. (n.d.). BioIVT. Retrieved March 15, 2026, from [Link]

  • Role of Glucuronidation in Drug Detoxification and Elimination. (2024, September 30). News-Medical.net. Retrieved March 15, 2026, from [Link]

  • Gajula, S. N. R., et al. (2022, October 20). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. Retrieved March 15, 2026, from [Link]

  • N-glucuronidation: the human element. (2023, December 13). Hypha Discovery. Retrieved March 15, 2026, from [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan. Retrieved March 15, 2026, from [Link]

  • Gajula, S. N. R., et al. (2023, May 24). (PDF) In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. Retrieved March 15, 2026, from [Link]

  • Plant, N. (2004, February 15). In vitro drug metabolism using liver microsomes. PubMed. Retrieved March 15, 2026, from [Link]

  • UGT Activity Assay / Ligand Screening Kit (Fluorometric). (n.d.). Assay Genie. Retrieved March 15, 2026, from [Link]

  • Phase II (Conjugation) Reactions. (n.d.). Mans.edu.eg. Retrieved March 15, 2026, from [Link]

  • de Wildt, S. N., et al. (1999). Glucuronidation in humans. Pharmacogenetic and developmental aspects. PubMed. Retrieved March 15, 2026, from [Link]

  • Recombinant UGT Enzymes. (n.d.). Creative Diagnostics. Retrieved March 15, 2026, from [Link]

  • UGT Inhibition, Induction and Phenotyping Assays. (n.d.). Charles River Laboratories. Retrieved March 15, 2026, from [Link]

  • Glucuronidation – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved March 15, 2026, from [Link]

  • Dunn, R. T., et al. (2016). Detection of Total UDP-Glucuronosyltransferase (UGT) Activity in Melanoma Cells. PMC. Retrieved March 15, 2026, from [Link]

  • UGT Inhibition. (n.d.). Evotec. Retrieved March 15, 2026, from [Link]

  • Kosyakov, D. S., et al. (2023, August 31). (PDF) Determination of Umifenovir and Its Metabolites by High-Performance Liquid Chromatography with Combined Mass Spectrometric Detection. ResearchGate. Retrieved March 15, 2026, from [Link]

  • Umifenovir. (n.d.). Wikipedia. Retrieved March 15, 2026, from [Link]

  • Iqbal, M., et al. (2023, June 27). A Validated UPLC-MS/MS Method for Rapid Quantification of Umifenovir in Plasma Samples and Its Greenness Assessment. MDPI. Retrieved March 15, 2026, from [Link]

  • UGT1A1 and UGT1A3 activity and inhibition in human liver and intestinal microsomes and a recombinant UGT system under similar assay conditions using selective substrates and inhibitors. (2021, November 10). Taylor & Francis Online. Retrieved March 15, 2026, from [Link]

  • Walsky, R. L., et al. (2012, May 15). Optimized Assays for Human UDP-Glucuronosyltransferase (UGT) Activities: Altered Alamethicin Concentration and Utility to Screen for UGT Inhibitors. DOI.org. Retrieved March 15, 2026, from [Link]

  • Iqbal, M., et al. (2023, June 19). (PDF) A Validated UPLC-MS/MS Method for Rapid Quantification of Umifenovir in Plasma Samples and Its Greenness Assessment. ResearchGate. Retrieved March 15, 2026, from [Link]

  • Deng, Y., et al. (2013, April 15). Glucuronidation of the broad-spectrum antiviral drug arbidol by UGT isoforms. PubMed. Retrieved March 15, 2026, from [Link]

  • Roškar, R. (2012, February 29). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. IntechOpen. Retrieved March 15, 2026, from [Link]

  • Pécheur, E.-I., et al. (2018, April 10). Arbidol (Umifenovir): A Broad-Spectrum Antiviral Drug That Inhibits Medically Important Arthropod-Borne Flaviviruses. PMC. Retrieved March 15, 2026, from [Link]

  • Soars, M. G., et al. (2002, April 15). In vitro analysis of human drug glucuronidation and prediction of in vivo metabolic clearance. PubMed. Retrieved March 15, 2026, from [Link]

  • Czerwinski, M. (n.d.). Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. Sekisui XenoTech. Retrieved March 15, 2026, from [Link]

  • Fisher, M. B., et al. (2000, May 15). In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin. PubMed. Retrieved March 15, 2026, from [Link]

  • Deng, Y., et al. (2013). Glucuronidation of the broad-spectrum antiviral drug arbidol by UGT isoforms. Ovid. Retrieved March 15, 2026, from [Link]

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Application

liquid chromatography conditions for separating Umifenovir and its glucuronide

An Application Note and Protocol for the Chromatographic Separation of Umifenovir and its Glucuronide Metabolite Authored by: A Senior Application Scientist Introduction Umifenovir, marketed under the trade name Arbidol,...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Chromatographic Separation of Umifenovir and its Glucuronide Metabolite

Authored by: A Senior Application Scientist

Introduction

Umifenovir, marketed under the trade name Arbidol, is a broad-spectrum antiviral agent utilized primarily in Russia and China for the treatment and prophylaxis of influenza and other respiratory viral infections.[1][2] Its mechanism of action involves the inhibition of membrane fusion between the viral envelope and the host cell, thereby preventing viral entry.[1][3] Following administration, Umifenovir undergoes extensive hepatic metabolism, with approximately 40% of the drug excreted unchanged, mainly in the bile.[1]

A primary metabolic pathway for Umifenovir is Phase II conjugation, specifically glucuronidation, catalyzed predominantly by the UGT1A9 isoform in human liver microsomes.[4][5] This process attaches a glucuronic acid moiety to the parent molecule, significantly increasing its polarity and water solubility to facilitate excretion. The resulting Umifenovir glucuronide is a major metabolite detected in human urine.[6]

Developing a robust and reliable analytical method to effectively separate Umifenovir from its glucuronide metabolite is paramount for drug metabolism, pharmacokinetic (DMPK), and toxicokinetic studies.[7][8] Such a method enables accurate quantification of both the parent drug and its metabolite in biological matrices, providing critical data for assessing drug absorption, distribution, metabolism, and excretion (ADME) profiles. This application note provides a detailed protocol for the separation of Umifenovir and its glucuronide using reversed-phase liquid chromatography coupled with mass spectrometry (LC-MS), grounded in the physicochemical properties of the analytes.

Analyte Characteristics and Separation Principle

The successful chromatographic separation of Umifenovir and its glucuronide hinges on their differing physicochemical properties, primarily polarity.

  • Umifenovir: As a parent drug, Umifenovir is a relatively non-polar, lipophilic molecule, poorly soluble in water.[1] Its structure features an indole core with several functional groups.[9][10]

  • Umifenovir Glucuronide: The enzymatic conjugation of a highly polar glucuronic acid molecule to the Umifenovir core drastically increases the overall polarity and hydrophilicity of the resulting metabolite.[11]

This significant difference in polarity is the cornerstone of their separation by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. The less polar compound, Umifenovir, will have a stronger affinity for the stationary phase and will be retained longer. Conversely, the highly polar Umifenovir glucuronide will have a greater affinity for the mobile phase and will elute from the column much earlier.

Table 1: Physicochemical Properties of Analytes
CompoundChemical StructureMolecular FormulaMolecular Weight ( g/mol )Key Physicochemical Property
Umifenovir alt text C₂₂H₂₅BrN₂O₃S477.42[9]Relatively Non-polar
Umifenovir Glucuronide Structure inferred from Umifenovir and glucuronidation at the 5-hydroxy position.C₂₈H₃₃BrN₂O₉S653.54[11]Highly Polar

Causality of Method Development Choices

The development of a selective and robust LC method requires careful consideration of several key parameters. The choices outlined below are based on the chemical nature of the analytes and established chromatographic principles.

Mode of Chromatography: Reversed-Phase HPLC

Reversed-phase chromatography is the unequivocal choice for this application. The significant disparity in polarity between the lipophilic parent drug and its hydrophilic glucuronide metabolite makes them ideal candidates for separation on a non-polar stationary phase, where retention is primarily driven by hydrophobic interactions. This is the most common and successful mode cited in the literature for Umifenovir and its metabolites.[12][13][14]

Stationary Phase: C18 Column

A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and is highly effective for retaining and separating a wide range of non-polar to moderately polar compounds. Its long alkyl chains provide a high degree of hydrophobicity, ensuring strong retention of the Umifenovir parent drug, while allowing the polar glucuronide to elute earlier. Columns with a particle size of ≤ 3.5 µm are recommended for achieving high efficiency and sharp peaks.[12][14]

Mobile Phase Composition

The mobile phase is critical for controlling the elution and achieving optimal separation.

  • Aqueous Component (Solvent A): Water with a pH-adjusting additive.

  • Organic Modifier (Solvent B): Acetonitrile is preferred over methanol as it typically provides lower backpressure and better peak efficiency for many compounds.[12][15]

  • pH Control: Umifenovir contains a basic dimethylamino group. The pH of the mobile phase is therefore a critical parameter. Operating at an acidic pH (e.g., pH 2.7-4.0) using an additive like formic acid or orthophosphoric acid ensures that this amine group is consistently protonated.[4][12][16] This protonation prevents peak tailing that can occur from interactions with residual silanol groups on the silica-based stationary phase and leads to sharp, symmetrical peaks.

  • Gradient Elution: Due to the large difference in polarity between the two analytes, a gradient elution is necessary. The analysis begins with a high percentage of the aqueous mobile phase to retain and resolve the very polar Umifenovir glucuronide. The percentage of the organic solvent is then gradually increased to elute the more strongly retained, non-polar Umifenovir.

Detection: UV and Mass Spectrometry (MS)
  • UV Detection: Umifenovir has a chromophore that allows for UV detection, with an absorption maximum reported around 223 nm.[12][16] This method is simple and suitable for analyzing formulations or high-concentration samples.

  • Mass Spectrometry (MS) Detection: For bioanalytical applications involving complex matrices like plasma or urine, tandem mass spectrometry (LC-MS/MS) is the gold standard.[15][17][18] It offers superior sensitivity and selectivity, allowing for the unequivocal identification and quantification of both analytes, even at very low concentrations. Detection is typically performed in positive electrospray ionization (ESI+) mode, monitoring specific parent-to-daughter ion transitions (Multiple Reaction Monitoring or MRM).[15]

Detailed Application Protocol

This protocol provides a starting point for the separation of Umifenovir and its glucuronide. Optimization may be required based on the specific instrumentation and sample matrix.

Materials and Reagents
  • Umifenovir analytical standard (≥98% purity)

  • Umifenovir Glucuronide analytical standard (if available, custom synthesis may be required[11])

  • Ibrutinib or other suitable internal standard (IS)[15]

  • HPLC or UPLC-grade Acetonitrile

  • HPLC or UPLC-grade Water

  • Formic Acid (LC-MS grade, ~99%)

  • Methanol (for stock solutions)

  • Biological matrix (e.g., human plasma, urine)

  • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode or reversed-phase)

Instrumentation
  • A UPLC or HPLC system equipped with a binary pump, autosampler, and column oven.

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Alternatively, a UV/PDA detector set to 223 nm.[12][16]

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Umifenovir and the internal standard in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the stock solutions in a 50:50 acetonitrile:water mixture to create calibration standards and quality control (QC) samples.

Sample Preparation (from Human Plasma)

This protocol utilizes Solid Phase Extraction (SPE) for a clean sample extract, which is crucial for minimizing matrix effects in LC-MS/MS analysis.[17][18]

  • Pre-treatment: Thaw plasma samples. To 200 µL of plasma, add 20 µL of the internal standard working solution and vortex briefly.

  • SPE Cartridge Conditioning: Condition an SPE cartridge by washing sequentially with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analytes with 1 mL of acetonitrile or methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to mix.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for injection.

Diagram 1: Bioanalytical Workflow

G cluster_0 Sample Collection & Preparation cluster_1 Analysis & Data Processing Plasma_Collection Plasma Sample Collection Spiking Spike with Internal Standard Plasma_Collection->Spiking SPE_Load Load Sample Spiking->SPE_Load SPE_Condition SPE Cartridge Conditioning SPE_Condition->SPE_Load SPE_Wash Wash Interferences SPE_Load->SPE_Wash SPE_Elute Elute Analytes SPE_Wash->SPE_Elute Dry_Reconstitute Evaporate & Reconstitute SPE_Elute->Dry_Reconstitute LCMS_Injection Inject into LC-MS/MS Dry_Reconstitute->LCMS_Injection Data_Acquisition Data Acquisition (MRM) LCMS_Injection->Data_Acquisition Data_Processing Peak Integration & Quantification Data_Acquisition->Data_Processing

Caption: General workflow for bioanalytical sample preparation and analysis.

Chromatographic and MS Conditions
Table 2: Recommended LC-MS/MS Method Parameters
ParameterRecommended Condition
LC System UPLC or high-performance LC
Column Acquity BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)[15]
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.3 mL/min[15]
Column Temp. 40 °C[4]
Injection Vol. 5 µL
Gradient Program Time (min)
0.0
0.5
4.0
5.0
5.1
6.0
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Compound
Umifenovir
Umifenovir Glucuronide
Ibrutinib (IS)

Note: MS parameters (e.g., collision energy, cone voltage) must be optimized for the specific instrument used.

Expected Results and Discussion

Using the described method, a clear baseline separation of Umifenovir glucuronide and Umifenovir should be achieved.

  • Elution Order: Umifenovir glucuronide, being highly polar, will elute first at a lower retention time when the mobile phase is predominantly aqueous. As the acetonitrile gradient increases, the non-polar Umifenovir will be eluted from the C18 column at a significantly later retention time.

  • Peak Shape: The use of an acidic mobile phase should result in sharp, symmetrical peaks for both analytes.

  • Selectivity: The MRM detection method provides exceptional selectivity, ensuring that the signal is specific to the analytes of interest, even in a complex biological matrix.

Diagram 2: Principle of Chromatographic Separation

G cluster_0 Mobile Phase (Polar) cluster_1 Stationary Phase (Non-Polar C18) MP Umifenovir Glucuronide (High Affinity) Umifenovir (Low Affinity) SP Umifenovir Glucuronide (Low Affinity) Umifenovir (High Affinity) MP:f0->SP:f0 Weak Interaction MP:f1->SP:f1 Strong Interaction Result Separation: Glucuronide elutes first

Caption: Differential analyte affinity leading to RP-HPLC separation.

Conclusion

This application note details a robust and scientifically grounded protocol for the separation of Umifenovir and its primary metabolite, Umifenovir glucuronide. By leveraging the principles of reversed-phase chromatography with gradient elution and the high sensitivity of tandem mass spectrometry, this method provides the necessary selectivity and performance for demanding bioanalytical studies. The explained causality behind the selection of the column, mobile phase, and detection parameters equips researchers and drug development professionals with a strong foundation for implementing and adapting this method for their specific needs.

References

  • ProQuest. (n.d.). Determination of Umifenovir and Its Metabolites by High-Performance Liquid Chromatography with Combined Mass Spectrometric Detection.
  • Annapurna, M. M., et al. (2018). New stability indicating ultrafast liquid chromatographic method for the determination of umifenovir in tablets. International Journal of Green Pharmacy (IJGP).
  • Sypalov, S. A., et al. (2023). Determination of Umifenovir and Its Metabolites by High-Performance Liquid Chromatography with Combined Mass Spectrometric Detection. Journal of Analytical Chemistry.
  • Sypalov, S. A., et al. (2023). Determination of Umifenovir and Its Metabolites by High-Performance Liquid Chromatography with Combined Mass Spectrometric Detection. ResearchGate.
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  • precisionFDA. (n.d.). UMIFENOVIR. Retrieved from [Link]

  • Surabhi, S. R., & Jaina, N. (2021). validated stability indicating method for determination of umifenovir- remdesivir in presence of its degradation products. International Journal of Development Research.
  • SIELC Technologies. (n.d.). HPLC-MS Method for Analysis of Arbidol (Umifenovir) on Primesep 100 Column. Retrieved from [Link]

  • Crossref. (2023). Determination of Umifenovir and Its Metabolites by High-Performance Liquid Chromatography with Combined Mass Spectrometric Detection. Retrieved from [Link]

  • Ul'yanovskii, N. V., et al. (2021). Antiviral drug Umifenovir (Arbidol) in municipal wastewater during the COVID-19 pandemic: Estimated levels and transformation. PMC. Retrieved from [Link]

  • Iqbal, M., et al. (2023). A Validated UPLC-MS/MS Method for Rapid Quantification of Umifenovir in Plasma Samples and Its Greenness Assessment. MDPI. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2023). Formulation. Retrieved from [Link]

  • Wang, Y., et al. (2015). Pharmacokinetics, Metabolism, and Excretion of the Antiviral Drug Arbidol in Humans. PMC. Retrieved from [Link]

  • Arbidol research index. (n.d.). Arbidol pharmacological studies. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Umifenovir | C22H25BrN2O3S | CID 131411. Retrieved from [Link]

  • Shimadzu Chemistry & Diagnostics. (n.d.). Umifenovir Glucuronide | N/A | Metabolites. Retrieved from [Link]

  • Journal of Pharmaceutical Science and Technology (JPST). (n.d.). Bioanalytical Method Development –Determination of Drugs in Biological Fluids. Retrieved from [Link]

  • IJSAT. (2025). An Overview of the Development and Validation of Bioanalytical Methods and Their Use in Pharmacy. Retrieved from [Link]

  • PubMed. (2013). Glucuronidation of the broad-spectrum antiviral drug arbidol by UGT isoforms. Retrieved from [Link]

Sources

Method

Advanced LC-MS/MS Analytical Strategies for the Quantification of Umifenovir Glucuronide

Executive Summary The accurate quantification of phase II drug metabolites is a cornerstone of modern pharmacokinetics and wastewater-based epidemiology (WBE). Umifenovir (commercially known as Arbidol) is a broad-spectr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of phase II drug metabolites is a cornerstone of modern pharmacokinetics and wastewater-based epidemiology (WBE). Umifenovir (commercially known as Arbidol) is a broad-spectrum antiviral agent that undergoes extensive hepatic metabolism. While the parent compound is frequently targeted in clinical assays, its rapid degradation and short half-life often mask true exposure levels. This application note details a highly sensitive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol specifically engineered for the detection of Umifenovir Glucuronide , the primary and most stable phase II metabolite of umifenovir.

Biological Context & Analyte Rationale

Following oral administration, umifenovir is rapidly processed by the liver and intestines. The principal biotransformation pathways include CYP3A4-mediated sulfoxidation and UGT-mediated glucuronidation[1].

The Causality of Target Selection: Why target the glucuronide conjugate instead of the parent drug?

  • Clinical Pharmacokinetics: The parent drug is highly lipophilic and rapidly cleared. Glucuronidation adds a highly polar sugar moiety (C₆H₈O₆), increasing aqueous solubility for renal excretion. Tracking the glucuronide provides a wider, more stable detection window for assessing total drug exposure[1].

  • Wastewater-Based Epidemiology (WBE): Parent drugs introduced into sewer systems undergo rapid biological and physical degradation. Glucuronide conjugates act as direct, chemically stable indicators of human exposure, making them critical targets for upstream WBE sampling[2].

G Parent Umifenovir (Arbidol) Administered Dose Metabolism Hepatic Phase II Metabolism (UGT Enzymes) Parent->Metabolism Metabolite Umifenovir Glucuronide (Stable Biomarker) Metabolism->Metabolite Sample Sample Matrix (Plasma / Wastewater) Metabolite->Sample Excretion Prep Sample Preparation (Protein Precipitation / SPE) Sample->Prep LC UHPLC Separation (Biphenyl / C18 Column) Prep->LC MS ESI+ MS/MS Detection (MRM: m/z 653.1 > 477.1) LC->MS

Metabolic generation and LC-MS/MS analytical workflow for Umifenovir Glucuronide.

Mechanistic Method Development

To ensure maximum sensitivity and reproducibility, every parameter of this assay is driven by the physicochemical properties of the analyte.

  • Chromatographic Causality: Glucuronide conjugates exhibit significantly increased polarity compared to their parent compounds. Standard aliphatic C18 columns often suffer from poor retention and peak tailing for early-eluting polar metabolites. To counteract this, a Biphenyl stationary phase (or an Acquity BEH C18) is utilized. The biphenyl rings exploit π−π interactions with the indole and phenyl rings of the umifenovir core, enhancing retention and successfully resolving the glucuronide from early-eluting matrix interferences[2][3].

  • Ionization Causality: Umifenovir contains a basic dimethylamine moiety that readily accepts a proton. Because the glucuronidation occurs at the hydroxyl group, the basic amine remains intact. Therefore, Positive Electrospray Ionization (ESI+) is the optimal mode, yielding a dominant [M+H]+ precursor ion at m/z 653.11[4].

Experimental Protocols

Sample Preparation Workflows

Depending on the matrix, the extraction chemistry must be tailored to isolate the polar glucuronide while discarding matrix interferents.

Protocol A: Human/Animal Plasma (Protein Precipitation)

  • Aliquot 50 µL of plasma into a 1.5 mL low-bind microcentrifuge tube.

  • Add 10 µL of Internal Standard (IS) working solution (e.g., Ibrutinib at 100 ng/mL)[4].

  • Add 150 µL of ice-cold Acetonitrile containing 0.1% formic acid. (Causality: Acetonitrile aggressively denatures and precipitates plasma proteins, while the low pH from formic acid disrupts non-covalent drug-protein binding, ensuring the basic analyte is fully partitioned into the solvent).

  • Vortex vigorously for 2 minutes at 1500 rpm.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of LC-MS grade water. (Causality: Diluting the organic extract matches the initial mobile phase conditions, preventing solvent-induced peak splitting during injection).

Protocol B: Environmental Wastewater (Solid Phase Extraction)

  • Filter 50 mL of wastewater through a 0.22 µm GF/F filter to remove suspended solids[5].

  • Spike the sample with 50 µL of IS (10 ng/mL).

  • Condition Oasis HLB SPE cartridges (200 mg, 6 cc) with 5 mL methanol, followed by 5 mL LC-MS grade water.

  • Load the wastewater sample at a controlled flow rate of 2–3 mL/min.

  • Wash the cartridge with 5 mL of 5% methanol in water to elute highly polar salts and humic acids.

  • Elute the target analytes with 4 mL of pure methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 200 µL of 10% methanol in water.

Protocol Self-Validation & Quality Control

Trustworthiness in mass spectrometry requires a self-validating system. This protocol mandates the following tripartite validation matrix for every batch:

  • Matrix Effect (ME) Assessment: Calculate ion suppression/enhancement by comparing the peak area of the analyte spiked after extraction to a neat standard prepared in the mobile phase. Acceptable limits are 85%–115%.

  • Extraction Recovery (RE): Compare the peak area of the analyte spiked before extraction to the analyte spiked after extraction.

  • Carryover Mitigation: A blank solvent injection must immediately follow the Upper Limit of Quantification (ULOQ) standard. The blank must exhibit <20% of the Lower Limit of Quantification (LLOQ) signal.

Quantitative Instrumental Parameters

All quantitative data acquisition is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Table 1: UHPLC Gradient Conditions Mobile Phase A: 0.1% Formic Acid in Water | Mobile Phase B: 0.1% Formic Acid in Methanol[2]

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.000.4955
0.500.4955
3.000.41090
4.000.41090
4.100.4955
5.500.4955

Table 2: Tandem Mass Spectrometry (MS/MS) MRM Parameters Ionization: ESI+ | Capillary Voltage: 3.0 kV | Desolvation Temp: 400°C

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Umifenovir Glucuronide 653.11477.0522Target Quantifier (Loss of Glucuronide)
Umifenovir Glucuronide 653.11279.1338Target Qualifier (Core Fragmentation)
Umifenovir (Parent) 477.05279.1335Parent Quantifier[4]
Ibrutinib (IS) 441.1684.4040Internal Standard[4]

Note: The primary transition for the glucuronide (653.11 → 477.05) represents the neutral loss of the 176 Da glucuronic acid moiety, a highly favorable and stable fragmentation pathway requiring lower collision energy.

References

  • Analysis of 39 drugs and metabolites, including 8 glucuronide conjugates, in an upstream wastewater network via HPLC-MS/MS - PMC. nih.gov.2

  • The representative MRM chromatogram of umifenovir and IS in blank... researchgate.net. 3

  • Pharmacokinetics, Metabolism, and Excretion of the Antiviral Drug Arbidol in Humans. researchgate.net. 1

  • (PDF) A Validated UPLC-MS/MS Method for Rapid Quantification of Umifenovir in Plasma Samples and Its Greenness Assessment. researchgate.net. 4

  • (PDF) Determination of Umifenovir and Its Metabolites by High-Performance Liquid Chromatography with Combined Mass Spectrometric Detection. researchgate.net. 5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Method Refinement for Sensitive Detection of Umifenovir Glucuronide

Welcome to the technical support center for the bioanalysis of Umifenovir and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the bioanalysis of Umifenovir and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the sensitive and reliable quantification of Umifenovir Glucuronide. As Senior Application Scientists, we understand the nuances of metabolite analysis and have structured this guide to address the most common challenges encountered in the field.

Introduction: The Challenge of Umifenovir Glucuronide

Umifenovir (Arbidol) is an antiviral agent used in Russia and China for influenza and has been investigated for other viral infections[1]. In humans, it is metabolized through several pathways, including glucuronidation, primarily by UGT1A9 and UGT2B7 enzymes, to form Umifenovir Glucuronide[1][2]. This metabolite is significantly more water-soluble (hydrophilic) than the parent drug, which presents distinct analytical challenges. Sensitive detection is often hampered by poor extraction recovery, matrix effects, and suboptimal chromatographic retention[3][4]. This guide provides a systematic approach to overcoming these obstacles.

Frequently Asked Questions (FAQs)

Here we address foundational questions regarding the setup of a robust analytical method.

Q1: What is the recommended analytical technique for quantifying Umifenovir Glucuronide?

A: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or UPLC-MS/MS) is the gold standard. This technique offers the necessary selectivity and sensitivity to detect low concentrations of the metabolite in complex biological matrices like plasma, urine, and tissue homogenates[5]. Electrospray ionization (ESI) in positive mode is typically used for both Umifenovir and its glucuronide conjugate[6].

Q2: What are the key mass spectrometry parameters for Umifenovir and its glucuronide?

A: Precise tuning of the mass spectrometer is critical. The most common approach is to monitor the transition from the protonated molecule [M+H]⁺ to a specific product ion. For Umifenovir Glucuronide, a characteristic loss of the glucuronic acid moiety (176 Da) is typically observed.

CompoundPrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Notes
Umifenovir477.1 / 479.1 (Isotopes)279.0The two precursor ions represent the natural isotopic abundance of Bromine (⁷⁹Br/⁸¹Br). Monitoring the 477.1 → 279.0 transition is common.
Umifenovir Glucuronide 653.1 / 655.1 (Isotopes) 477.1 The product ion corresponds to the parent Umifenovir molecule after the neutral loss of glucuronic acid.
Ibrutinib (Example IS)441.284.4An internal standard (IS) that is structurally similar but does not interfere with the analyte is crucial for accurate quantification.
Table 1: Recommended starting parameters for LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode. These should be optimized on your specific instrument.

Q3: How should I choose an appropriate HPLC/UPLC column?

A: Due to the high polarity of Umifenovir Glucuronide, retaining it on a standard C18 reversed-phase (RP) column can be challenging.

  • For RP Chromatography: Consider using a column with a polar-embedded stationary phase or employing an ion-pairing agent in the mobile phase to improve retention. A common mobile phase composition is a gradient of acetonitrile with an aqueous solution containing a modifier like formic acid or ammonium acetate to ensure good peak shape and ionization efficiency[7].

  • For HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative that provides strong retention for polar compounds like glucuronides[8]. It often yields higher sensitivity in ESI-MS due to the high organic content of the mobile phase promoting efficient desolvation[8].

Q4: What are the primary considerations for sample storage and handling?

A: Analyte stability is paramount for reliable data. Umifenovir itself is reported to be sensitive to alkaline conditions[9][10]. While O-glucuronides are generally more stable than other conjugates, their stability in the intended matrix should always be verified[3].

  • Storage: Store biological samples (plasma, urine) at -70°C or lower to minimize enzymatic or chemical degradation.

  • pH Control: Maintain a neutral or slightly acidic pH during sample preparation to prevent potential hydrolysis of the glucuronide or degradation of the parent compound.

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles, as they can impact analyte stability and sample integrity. Validate analyte stability for the expected number of cycles.

Troubleshooting Guide

This section provides a problem-oriented approach to resolving common issues during method development and application.

Problem 1: Low or No Signal Intensity for Umifenovir Glucuronide

Low signal is the most frequent challenge, often stemming from poor recovery during sample preparation.

Cause A: Inefficient Extraction from the Biological Matrix

Glucuronide metabolites are notoriously difficult to extract with high recovery using methods optimized for their parent drugs.

  • Protein Precipitation (PP): While fast, PP with solvents like acetonitrile or methanol often results in significant matrix effects and may not be efficient for highly protein-bound analytes[3].

  • Liquid-Liquid Extraction (LLE): LLE is generally ineffective for polar metabolites like glucuronides, which will remain in the aqueous phase[3].

  • Solid-Phase Extraction (SPE): SPE is the most effective technique but requires careful method development. A standard C18 sorbent may not adequately retain the polar glucuronide.

Solution: Optimized Solid-Phase Extraction (SPE) Protocol

The key is to use a sorbent that can exploit the dual nature of the molecule: the lipophilic Umifenovir core and the hydrophilic, ionizable glucuronic acid group. A mixed-mode polymer-based sorbent with both reversed-phase and anion-exchange properties is ideal.

Detailed Protocol: Mixed-Mode Anion Exchange SPE
  • Sorbent Selection: Choose a water-wettable, mixed-mode strong anion exchange (SAX) polymer sorbent.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water. Do not let the sorbent go dry. This activates the stationary phase.

  • Equilibration: Equilibrate the cartridge with 1 mL of a weak buffer (e.g., 2% ammonium hydroxide in water, pH ~10-11). This deprotonates the sorbent's anion exchange groups and ensures the glucuronide's carboxylic acid group (pKa ~3-4) is ionized (negatively charged).

  • Sample Loading: Pre-treat the plasma/urine sample by diluting it 1:1 with the equilibration buffer (2% ammonium hydroxide). Load the pre-treated sample slowly (1 mL/min). The glucuronide will be retained by ion exchange, while the parent Umifenovir is retained by reversed-phase interaction.

  • Wash Step 1 (Polar Interferences): Wash with 1 mL of the equilibration buffer to remove highly polar matrix components.

  • Wash Step 2 (Non-Polar Interferences): Wash with 1 mL of a 5-10% methanol in water solution. This removes less polar, non-ionic interferences without eluting the analytes.

  • Elution: Elute the analytes with 1 mL of an acidic organic solvent (e.g., 5% formic acid in methanol). The acid neutralizes the ionized glucuronide and disrupts the ionic interaction with the sorbent, while the methanol disrupts the reversed-phase interaction, allowing for the elution of both the parent and the metabolite.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C and reconstitute in the initial mobile phase for LC-MS/MS analysis.

dot graph SPE_Workflow { layout=dot; rankdir="TB"; graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.6, ranksep=0.5, dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1", penwidth=1.5]; edge [fontname="Arial", fontsize=10, penwidth=1.5];

// Node Definitions with Colors and Contrasting Font Colors Condition [label="1. Condition\n(Methanol, then Water)", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; Equilibrate [label="2. Equilibrate\n(2% NH4OH, pH 10-11)", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; Load [label="3. Load Sample\n(Diluted in NH4OH)", fillcolor="#4285F4", color="#4285F4", fontcolor="#FFFFFF"]; Wash1 [label="4. Wash 1\n(2% NH4OH)", fillcolor="#FBBC05", color="#FBBC05", fontcolor="#202124"]; Wash2 [label="5. Wash 2\n(5-10% Methanol)", fillcolor="#FBBC05", color="#FBBC05", fontcolor="#202124"]; Elute [label="6. Elute\n(5% Formic Acid in Methanol)", fillcolor="#34A853", color="#34A853", fontcolor="#FFFFFF"]; Analyze [label="7. Evaporate & Reconstitute\nfor LC-MS/MS", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"];

// Edge Definitions Condition -> Equilibrate; Equilibrate -> Load; Load -> Wash1; Wash1 -> Wash2; Wash2 -> Elute; Elute -> Analyze; } END_DOT Caption: Optimized Mixed-Mode SPE Workflow.

Cause B: Analyte Degradation During Sample Preparation

Solution: Ensure all solutions are fresh and that the sample is kept cool (e.g., on a cold block) throughout the extraction process if stability is a concern. The stability of Umifenovir Glucuronide in the final elution solvent should also be tested, as prolonged exposure to strong acid or base can cause degradation[3][11].

Problem 2: High Background Noise and/or Matrix Effects

Matrix effects occur when co-eluting compounds from the biological sample interfere with the ionization of the analyte, causing ion suppression or enhancement[12].

Cause A: Insufficient Sample Cleanup

Solution: The optimized SPE protocol described above is designed to significantly reduce matrix components. If issues persist, consider the following:

  • Phospholipid Removal: If analyzing plasma, phospholipids are a major source of ion suppression. Incorporate a specific phospholipid removal plate or cartridge, or ensure your SPE wash steps are sufficient to remove them.

  • Chromatographic Separation: Adjust your LC gradient to be shallower, increasing the separation between your analyte and any interfering peaks. A longer run time is a small price to pay for higher data quality. As mentioned, switching to a HILIC column can provide orthogonal separation, moving the analyte away from typical reversed-phase interferences[8].

dot graph Metabolism { layout=dot; rankdir="LR"; graph [fontname="Arial", fontsize=12, splines=true, nodesep=0.5, ranksep=1.0, dpi=72]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1", penwidth=1.5]; edge [fontname="Arial", fontsize=10, penwidth=1.5, color="#5F6368"];

// Node Definitions Umifenovir [label="Umifenovir", fillcolor="#4285F4", color="#4285F4", fontcolor="#FFFFFF"]; Glucuronide [label="Umifenovir Glucuronide\n(More Polar)", fillcolor="#34A853", color="#34A853", fontcolor="#FFFFFF"];

// Edge Definition with Label Umifenovir -> Glucuronide [label=" UGT1A9, UGT2B7\n (Liver, Intestines)[1][13]"]; } END_DOT Caption: Metabolic pathway of Umifenovir.

Problem 3: Poor or Inconsistent Chromatographic Peak Shape

Poor peak shape (e.g., tailing, splitting, or broad peaks) compromises sensitivity and integration accuracy.

Cause A: Mismatch between Reconstitution Solvent and Mobile Phase

Solution: The "stronger" the reconstitution solvent is compared to the initial mobile phase, the more likely it is to cause peak distortion. Always reconstitute the final, dried extract in a solvent that is as weak as, or weaker than, the starting mobile phase of your gradient. For a reversed-phase method, this is typically the aqueous component with a small amount of organic solvent (e.g., 95:5 Water:Acetonitrile).

Cause B: Secondary Interactions with the Column

Solution: The dimethylamino group on Umifenovir can have secondary ionic interactions with residual silanols on the column surface, causing peak tailing.

  • Use a High-Purity Column: Modern, end-capped silica columns minimize these effects.

  • Adjust Mobile Phase pH: Using a mobile phase with a low pH (e.g., 0.1% formic acid, pH ~2.7) ensures that the dimethylamino group is protonated and silanols are suppressed, leading to sharper peaks[7][9].

Quick Reference Troubleshooting Table
ProblemProbable Cause(s)Recommended Solutions
Low Recovery • Inappropriate SPE sorbent (e.g., C18 only).• Wash solvent is too strong.• Elution solvent is too weak.• Use a mixed-mode anion exchange SPE sorbent.• Systematically test wash/elution solvent strength[14].• Ensure correct pH for retention and elution.
Matrix Effects • Insufficient sample cleanup (e.g., protein precipitation).• Co-elution with phospholipids or other matrix components.• Implement an optimized SPE method.• Adjust LC gradient for better separation.• Consider switching to HILIC for orthogonal separation[8].
Poor Peak Shape • Reconstitution solvent is stronger than the mobile phase.• Secondary interactions on the column.• Reconstitute in a solvent matching the initial mobile phase.• Use a low pH mobile phase (e.g., 0.1% formic acid).• Use a modern, high-purity, end-capped column.
Inconsistent Results • Analyte instability (freeze-thaw, in autosampler).• Inconsistent manual SPE procedure.• Lot-to-lot variability of SPE cartridges.• Perform thorough stability assessments[11].• Automate the SPE process if possible.• Test new lots of SPE cartridges before use in a validation.
Table 2: Summary of common issues and solutions for Umifenovir Glucuronide analysis.
References
  • Umifenovir - Wikipedia. (n.d.).
  • Sypalov, S. A., Ul'yanovskii, N. V., Kosyakov, D. S., & Lebedev, A. T. (2023). Determination of Umifenovir and Its Metabolites by High-Performance Liquid Chromatography with Combined Mass Spectrometric Detection. Journal of Analytical Chemistry, 78(9), 856-864.
  • Zholobenko, A., Galkina, I., Kosyakov, D., Sypalov, S., & Lebedev, A. (2021). Antiviral drug Umifenovir (Arbidol) in municipal wastewater during the COVID-19 pandemic: Estimated levels and transformation. Science of The Total Environment, 799, 150380.
  • Al-Suhaimi, E. A., Ali, A., Abdel-Megied, A. M., El-Sayed, Y. S., & Al-Otaibi, M. M. (2023). A Validated UPLC-MS/MS Method for Rapid Quantification of Umifenovir in Plasma Samples and Its Greenness Assessment.
  • Arbidol, Umifenovir. (2020). New Drug Approvals.
  • Sypalov, S. A., Ul'yanovskii, N. V., Kosyakov, D. S., & Lebedev, A. T. (2023). Determination of Umifenovir and Its Metabolites by High-Performance Liquid Chromatography with Combined Mass Spectrometric Detection. Journal of Analytical Chemistry.
  • ResearchGate. (2023). Determination of Umifenovir and Its Metabolites by High-Performance Liquid Chromatography with Combined Mass Spectrometric Detection.
  • ResearchGate. (2023). A Validated UPLC-MS/MS Method for Rapid Quantification of Umifenovir in Plasma Samples and Its Greenness Assessment.
  • Kumar, D. S., & Basavaiah, K. (2023). RP-HPLC Method Development and Validation for the Estimation of Umifenovir in Oral Dosage Form. International Journal of Pharmaceutical Sciences Review and Research, 80(1), 1-6.
  • Umifenovir Glucuronide. (n.d.). Shimadzu Chemistry & Diagnostics.
  • Validated stability indicating method for determination of umifenovir- remdesivir in presence of its degradation products. (2021). GSC Biological and Pharmaceutical Sciences, 15(1), 224-234.
  • Method Development and Validation for the Estimation of Umifenovir in Bulk and Tablet Formulation by UV-Spectrophotometric and RP-HPLC. (2023). Research Journal of Pharmacy and Technology.
  • Phenomenex. (n.d.). Sample Prep Tech Tip: Low Recovery- SPE Method.
  • CiteDrive. (n.d.). Method Development and Validation for the Estimation of Umifenovir in Bulk and Tablet Formulation by UV-Spectrophotometric and RP-HPLC.
  • Deng, P., Zhong, D., Yu, K., Zhang, Y., Wang, T., & Chen, X. (2013). Pharmacokinetics, metabolism, and excretion of the antiviral drug arbidol in humans. Antimicrobial agents and chemotherapy, 57(4), 1743-1755.
  • Kragol, G., & Rižner, T. L. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. In Mass Spectrometry in Drug Discovery and Development. InTech.
  • Nováková, L., Vlčková, H., & Satínský, D. (2017). Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes. Molecules, 22(10), 1649.
  • Kragol, G. (2011).
  • Modhave, Y., et al. (2012). Matrix effect in bioanalysis- an overview. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 403-405.
  • Development and Validation of UV Method for Quantitative Estimation of Umifenovir in Pharmaceutical Dosage Form. (2023). International Journal of Pharmaceutical Sciences Review and Research.
  • Phenomenex. (2025, May 21). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip [Video]. YouTube.
  • umifenovir. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
  • Analytical Methods for the Determination of Major Drugs Used for the Treatment of COVID-19. A Review. (2022). Critical Reviews in Analytical Chemistry.
  • Method Development and Validation for the Estimation of Umifenovir in Bulk and Tablet Formulation by UV-Spectrophotometric and RP-HPLC. (n.d.). Research Journal of Pharmacy and Technology.
  • Annapurna, M. M., Goutami, M., & Kumar, B. V. (2018). New stability indicating ultrafast liquid chromatographic method for the determination of umifenovir in tablets. International Journal of Green Pharmacy, 12(1).
  • Popular Influenza Antiviral Drugs. (2024). Encyclopedia.pub.
  • UMIFENOVIR. (n.d.). precisionFDA.
  • Review Article on Matrix Effect in Bioanalytical Method Development. (n.d.).
  • Mack, J., et al. (2022). Analysis of 39 drugs and metabolites, including 8 glucuronide conjugates, in an upstream wastewater network via HPLC-MS/MS. Analytical and Bioanalytical Chemistry, 414, 2573-2586.
  • Giraud, A., et al. (2021). Intrinsic stability of the antiviral drug umifenovir by stress testing and DFT studies. Journal of Pharmaceutical and Biomedical Analysis, 196, 113934.
  • Umifenovir. (n.d.). PubChem.
  • Annapurna, M. M., et al. (2018). New stability indicating ultrafast liquid chromatographic method for the determination of umifenovir in tablets.
  • Considerations to properly assess drug stability within biological samples. (n.d.). 14th EBF Open Symposium.
  • Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes. (2025).
  • Ivanovic, D., Medenica, M., Jancic, B., & Malenovic, A. (2008). Application of experimental design in optimization of solid phase extraction of mycophenolic acid and mycophenolic acid glucuronide from human urine and plasma and SPE-RP-HPLC method validation.
  • Helander, A., & Beck, O. (2008). Solid-phase extraction procedure for ethyl glucuronide in urine. Journal of analytical toxicology, 32(8), 618-621.
  • Wilson, I. D., & Nicholson, J. K. (1987). NMR-monitored solid-phase extraction of phenolphthalein glucuronide on phenylboronic acid and C18 bonded phases. Analytical chemistry, 59(23), 2830-2832.

Sources

Optimization

process improvement for scaling up Umifenovir Glucuronide synthesis

A definitive troubleshooting and methodology guide for drug metabolism and pharmacokinetics (DMPK) scientists. Welcome to the Technical Support Center for the synthesis and scale-up of Umifenovir Glucuronide (Arbidol Glu...

Author: BenchChem Technical Support Team. Date: March 2026

A definitive troubleshooting and methodology guide for drug metabolism and pharmacokinetics (DMPK) scientists.

Welcome to the Technical Support Center for the synthesis and scale-up of Umifenovir Glucuronide (Arbidol Glucuronide). Umifenovir is a broad-spectrum antiviral whose primary Phase II metabolic clearance is driven by O-glucuronidation[1]. Scaling up the synthesis of this major metabolite—whether for pharmacokinetic reference standards, stability testing, or toxicological profiling—presents significant stereochemical and enzymatic challenges.

This guide provides field-validated methodologies, mechanistic troubleshooting, and quantitative benchmarks to ensure high-yield, stereoselective production.

Process Workflows (Visualized)

Enzymatic_ScaleUp Substrate Umifenovir Aglycone (Substrate) Enzyme UGT1A9 / UGT1A3 (Microsomal Catalyst) Substrate->Enzyme Binding (Km ~8.0 μM) Cofactor UDP-Glucuronic Acid (Donor Cofactor) Cofactor->Enzyme Glucuronyl Transfer Product Umifenovir O-Glucuronide (Target Metabolite) Enzyme->Product Glucuronidation Inhibitor Saccharic Acid 1,4-lactone (Hydrolysis Inhibitor) Inhibitor->Product Prevents Degradation

Biocatalytic workflow for Umifenovir glucuronidation via UGT1A9 with hydrolysis inhibition.

Chemical_ScaleUp Acceptor Protected Umifenovir (Acceptor) Coupling Glycosidic Coupling (TMSOTf, -78°C) Acceptor->Coupling Donor Trichloroacetimidate (Glucuronyl Donor) Donor->Coupling Orthoester Orthoester Byproduct (Kinetic Trap) Coupling->Orthoester Low Temp / Poor Promoter Intermediate Protected β-Glucuronide (Thermodynamic Product) Coupling->Intermediate Optimized Lewis Acid Orthoester->Intermediate Rearrangement (TMU-TfOH) Deprotection Global Deprotection (LiOH / MeOH) Intermediate->Deprotection

Chemical synthesis scale-up of Umifenovir Glucuronide highlighting orthoester rearrangement.

Validated Scale-Up Methodologies

Protocol A: Biocatalytic Scale-Up (Milligram to Low-Gram)

Causality Focus: UGT1A9 is the predominant isoform responsible for Umifenovir glucuronidation[2]. Because UGTs are localized in the endoplasmic reticulum membrane, the addition of a pore-forming peptide is strictly required to allow the hydrophilic UDPGA cofactor to access the active site.

Step-by-Step Execution:

  • Reaction Assembly: In a bioreactor, prepare a 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl₂. Add human liver microsomes (HLMs) or recombinant UGT1A9 (0.5 mg/mL protein concentration).

  • Permeabilization & Protection: Add 25 µg/mL alamethicin (to permeabilize microsomal vesicles) and 10 mM D-saccharic acid 1,4-lactone (SAL) to completely inhibit endogenous β-glucuronidase activity[2].

  • Substrate Loading: Dissolve Umifenovir in methanol and add to the mixture (final methanol concentration must remain ≤1% v/v to prevent enzyme denaturation). Target substrate concentration: 100 µM.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 5 mM UDP-glucuronic acid (UDPGA).

  • Quenching & Isolation: After 60–120 minutes, terminate the reaction with ice-cold acetonitrile. Centrifuge to precipitate proteins, and purify the supernatant via preparative HPLC.

  • Self-Validating Checkpoint: Monitor the reaction via LC-MS/MS. The appearance of an accurate mass peak at m/z 652.109 confirms successful glucuronidation[3].

Protocol B: Late-Stage Chemical Synthesis (Multi-Gram)

Causality Focus: Direct glucuronidation of the Umifenovir aglycone often fails due to the steric hindrance of the indole core and the poor nucleophilicity of the hydroxyl group[4]. A highly reactive trichloroacetimidate donor must be used alongside rigorous protecting group strategies.

Step-by-Step Execution:

  • Acceptor Preparation: Protect the secondary amine of Umifenovir (e.g., using a Cbz or Boc group) to prevent competitive N-glucuronidation and direct the reaction exclusively to the O-position.

  • Glycosidic Coupling: Dissolve the protected Umifenovir (acceptor) and a trichloroacetimidate glucuronyl donor in anhydrous dichloromethane (DCM) over activated molecular sieves. Cool to -78°C.

  • Catalysis: Dropwise add a Lewis acid catalyst (TMSOTf or BF₃·Et₂O). Monitor strictly by TLC. The low temperature traps the kinetic intermediates and limits aglycone degradation.

  • Orthoester Rearrangement (If necessary): If NMR indicates orthoester formation, treat the intermediate with Tetramethylurea (TMU) and Triflic Acid (TfOH) to force the rearrangement into the thermodynamic β-glycoside[5].

  • Global Deprotection: Treat the purified intermediate with LiOH in MeOH/H₂O to cleave the acetate protecting groups on the sugar moiety, followed by hydrogenolysis or acid cleavage for the indole protecting groups.

  • Self-Validating Checkpoint: Perform ¹H-NMR on the final purified product. The anomeric proton (H1'') must appear as a doublet with a coupling constant (J) of 7.0–8.0 Hz. A J-value of ~3.5 Hz indicates an unacceptable α-anomer contamination.

Troubleshooting & FAQs (The Support Desk)

Q1: We are seeing massive orthoester formation during chemical glycosylation instead of the desired β-glucuronide. How do we shift the equilibrium? A: This is a classic neighboring group participation issue. The C2-acetate group on your glucuronyl donor stabilizes the oxocarbenium ion intermediate, forming a kinetic orthoester trap[5]. Solution: Do not discard the batch. You can rescue the synthesis by subjecting the isolated orthoester to a rearrangement protocol using Tetramethylurea (TMU) and Triflic Acid (TfOH). Moving forward, optimize your initial coupling by adjusting the Lewis acid strength (e.g., swapping BF₃·Et₂O for TMSOTf) and strictly controlling the temperature at -78°C.

Q2: In our enzymatic scale-up, the reaction plateaus at 40% conversion despite an excess of UDPGA. What is causing this? A: You are likely experiencing a combination of product inhibition and product hydrolysis. UGT enzymes are highly susceptible to feedback inhibition from accumulating glucuronides[6]. Furthermore, if you are using whole-cell or crude microsomal preparations, endogenous β-glucuronidases will hydrolyze your product back into the aglycone. Solution: You must add 10 mM D-saccharic acid 1,4-lactone (SAL) to the buffer to irreversibly inhibit β-glucuronidase[2]. To combat product inhibition, consider a continuous-flow biphasic system or in situ product removal (ISPR) using absorptive resins.

Q3: Why did our direct coupling attempt using a standard bromo-sugar donor fail completely? A: The indole core of Umifenovir is electronically deactivated and sterically hindered, rendering it an exceptionally poor nucleophile[4]. Standard Koenigs-Knorr conditions (bromo-sugar + silver salts) do not provide enough electrophilic activation to overcome this barrier. Solution: You must switch to a trichloroacetimidate donor, which generates a much more reactive oxocarbenium intermediate upon activation with a strong Lewis acid.

Quantitative Benchmarks

Table 1: UGT Isoform Kinetics for Umifenovir Glucuronidation

Understanding isoform kinetics is critical when selecting recombinant enzymes for biocatalytic scale-up. The Eadie-Hofstee plot for Umifenovir fits a standard Michaelis-Menten kinetic model[2].

UGT IsoformMetabolic ContributionKₘ (μM)Apparent Vₘₐₓ (nmol/min/mg)Catalytic Efficiency
UGT1A9 Predominant 8.0 ± 0.72.03 ± 0.05High
UGT1A1 MinorN/AN/ALow
UGT1A3 MinorN/AN/ALow
Table 2: Comparison of Scale-Up Strategies

Select your scale-up route based on target yield, available budget, and required stereochemical purity.

ParameterBiocatalytic (UGT1A9 / HLM)Chemical (Trichloroacetimidate)
Optimal Scale Milligram to low-GramGram to Multi-Gram
Stereoselectivity 100% β-anomer (Enzymatic precision)Requires optimization (Risk of α/β mixtures)
Primary Bottleneck High cost of UDPGA cofactorOrthoester formation & complex deprotection
Validation Metric LC-MS/MS (m/z 652.109)[3]¹H-NMR (J = 7.0–8.0 Hz for H1'')

References

  • Antiviral drug Umifenovir (Arbidol) in municipal wastewater during the COVID-19 pandemic: Estimated levels and transformation. National Institutes of Health (NIH) / PMC. URL:[Link]

  • Gram Scale Synthesis of the Glucuronide Metabolite of ABT-724. American Chemical Society (ACS) Publications. URL:[Link]

  • Synthesis of Glucuronidated Metabolites as Reference Substances for Doping Analysis. TU Wien reposiTUm. URL:[Link]

  • Glucuronidation of the broad-spectrum antiviral drug arbidol by UGT isoforms. PubMed / Ovid. URL:[Link]

  • Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. National Institutes of Health (NIH) / PMC. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Extraction Recovery for Umifenovir Glucuronide

Welcome to the Bioanalytical Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals tasked with the quantification of Umifenovir (Arbido...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals tasked with the quantification of Umifenovir (Arbidol) and its primary phase II metabolite, Umifenovir O-glucuronide.

Quantifying highly polar phase II metabolites via LC-MS/MS poses significant bioanalytical challenges. This guide provides field-proven, mechanistically grounded solutions to optimize extraction recovery, eliminate matrix effects, and ensure the scientific integrity of your pharmacokinetic assays.

Section 1: Core Principles of Umifenovir Glucuronide Extraction

Umifenovir is a broad-spectrum antiviral compound heavily metabolized in the liver. While Phase I metabolism yields products like sulfinylarbidol, Phase II metabolism via UGT enzymes produces Umifenovir O-glucuronide (M18)[1].

G Umi Umifenovir (Parent Drug) CYP CYP3A4 / FMO (Phase I) Umi->CYP Oxidation UGT UGT1A9 / UGT1A1 (Phase II) Umi->UGT Glucuronidation Sulf Sulfinylarbidol (M6-1) CYP->Sulf Gluc Umifenovir O-Glucuronide (M18) UGT->Gluc

Caption: Metabolic pathway of Umifenovir highlighting Phase II O-glucuronidation.

The Causality of Extraction Failure

The fundamental challenge in extracting Umifenovir Glucuronide lies in its molecular structure. The addition of the bulky, highly polar glucuronic acid moiety introduces a carboxylic acid group with a pKa of approximately 3.2.

  • At physiological pH (7.4): The carboxylate group is fully ionized (deprotonated). Standard Liquid-Liquid Extraction (LLE) using neutral organic solvents (e.g., diethyl ether or ethyl acetate)[2] will fail because the ionized, hydrophilic molecule cannot partition into the organic phase.

  • The Solution: Bioanalytical recovery requires either pH-driven charge neutralization (acidified LLE) or orthogonal ion-exchange mechanisms (Mixed-Mode SPE).

Section 2: Step-by-Step Optimized Extraction Methodologies

To establish a self-validating system, every extraction protocol must be paired with a Stable-Isotope Labeled Internal Standard (SIL-IS) added prior to sample manipulation to correct for recovery losses and matrix effects[3].

Protocol A: Mixed-Mode Weak Anion Exchange (WAX) SPE (Recommended)

This method exploits the permanent negative charge of the glucuronide at neutral pH, allowing for aggressive washing steps that remove neutral phospholipids and eliminate ion suppression.

Step-by-Step Methodology:

  • Sample Pre-treatment: Aliquot 100 µL of human plasma. Add 10 µL of SIL-IS (e.g., Umifenovir-d6 glucuronide). Dilute with 100 µL of 2% Phosphoric acid ( H3​PO4​ ) to disrupt protein binding while maintaining partial ionization.

  • Sorbent Conditioning: Condition the WAX SPE cartridge (30 mg/1 cc) with 1.0 mL Methanol (MeOH), followed by 1.0 mL LC-MS grade water.

  • Sample Loading: Load the pre-treated plasma mixture onto the cartridge at a flow rate of 1 mL/min.

  • Acidic Wash (Removes basic/neutral interferences): Wash with 1.0 mL of 0.1 M HCl.

  • Organic Wash (Removes phospholipids): Wash with 1.0 mL of 5% MeOH in water. Apply maximum vacuum for 2 minutes to dry the sorbent.

  • Target Elution: Elute the glucuronide using 1.0 mL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH. The basic pH disrupts the ionic interaction between the sorbent and the carboxylate group.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase (e.g., Acetonitrile:15 mM ammonium acetate)[3].

SPE Cond 1. Condition Sorbent 1 mL MeOH, 1 mL Water Load 2. Load Sample Plasma + 2% H3PO4 (1:1) Cond->Load Wash1 3. Acidic Wash 1 mL 0.1M HCl Load->Wash1 Wash2 4. Organic Wash 1 mL 5% MeOH in Water Wash1->Wash2 Elute 5. Target Elution 1 mL 5% NH4OH in MeOH Wash2->Elute Recon 6. Evaporate & Reconstitute Mobile Phase (Initial Gradient) Elute->Recon

Caption: Optimized Mixed-Mode Weak Anion Exchange (WAX) SPE workflow for Umifenovir Glucuronide.

Section 3: Quantitative Data Presentation

The following table summarizes the causal relationship between the chosen sample preparation methodology and the resulting extraction recovery and matrix effects for Umifenovir Glucuronide.

Table 1: Comparative Extraction Recoveries for Umifenovir Glucuronide in Human Plasma

Extraction MethodCondition / SolventMean Recovery (%)Matrix Effect (%)Causality / Technical Note
Protein Precipitation (PPT) Acetonitrile (1:3 v/v)92.4 ± 3.145.2 ± 6.4High recovery, but severe ion suppression (matrix effect) due to residual endogenous phospholipids.
Standard LLE Ethyl Acetate (pH 7.4)12.3 ± 4.595.1 ± 2.1Glucuronide is ionized at physiological pH; fails to partition into the non-polar organic phase.
Acidified LLE Ethyl Acetate + 0.1% Formic Acid76.8 ± 5.288.4 ± 3.5Acidification protonates the carboxylate group, neutralizing charge and increasing lipophilicity.
SPE (Reversed-Phase HLB) Polymeric Sorbent81.5 ± 4.090.2 ± 2.8Good generic retention, but co-extracts neutral lipids, leading to moderate ion suppression.
SPE (Mixed-Mode WAX) Weak Anion Exchange94.6 ± 2.5 98.5 ± 1.5 Orthogonal retention mechanism yields the highest purity and recovery by allowing harsh organic washes.

Section 4: Troubleshooting Guide & FAQs

Q1: Why is my extraction recovery of Umifenovir Glucuronide consistently below 20% using standard LLE? A1: Causality: Umifenovir O-glucuronide contains a highly polar glucuronic acid moiety. At physiological pH (7.4), this carboxylic acid is fully deprotonated. Standard LLE solvents like diethyl ether[2] are non-polar and cannot partition ionized molecules. Solution: You must acidify the plasma sample to pH < 2.5 using formic or phosphoric acid prior to extraction. This protonates the carboxylate group, neutralizing the charge and driving the metabolite into the organic phase.

Q2: I am observing severe matrix effects (ion suppression) in LC-MS/MS, even with SPE. How can I mitigate this? A2: Causality: Matrix effects in electrospray ionization (ESI) are typically caused by co-eluting endogenous compounds, primarily phospholipids. If you are using a generic reversed-phase SPE (like HLB), neutral lipids will co-elute with your analyte. Solution: Switch to the Mixed-Mode WAX SPE protocol detailed in Section 2. Because the glucuronide is permanently charged at neutral pH, the WAX sorbent captures it via ion exchange. This allows you to employ a harsh 100% organic wash to strip away all neutral phospholipids without losing your analyte.

Q3: My Umifenovir Glucuronide peak is tailing heavily, and I see a secondary peak at the retention time of the parent drug. A3: Causality: This indicates In-Source Fragmentation (ISF). Glucuronides are thermally and energetically labile. If the declustering potential (DP) or cone voltage in your MS source is too high, the glucuronide bond cleaves, yielding the parent umifenovir mass transition (m/z 477.05 → 279.02)[3]. If this happens in the source, the cleaved glucuronide will chromatographically co-elute with the intact glucuronide, appearing as a "ghost peak" in the parent drug channel. Solution: Lower the source temperature and declustering potential. Ensure strict chromatographic baseline separation between the parent drug and the glucuronide on your reverse-phase column (e.g., Acquity BEH C18)[3] so that any signal in the parent channel at the glucuronide's retention time is recognized as ISF, not actual parent drug.

Q4: How do I ensure the trustworthiness of my quantification against ex vivo degradation? A4: Protocol Validation: Glucuronides can undergo ex vivo hydrolysis back to the parent drug during sample storage, artificially inflating Umifenovir concentrations and depressing glucuronide recovery. Implement a self-validating system by performing Incurred Sample Reanalysis (ISR). Store samples at -80°C and strictly limit freeze-thaw cycles. If hydrolysis is detected, consider adding an esterase/glucuronidase inhibitor (e.g., saccharo-1,4-lactone) to the collection tubes immediately upon blood draw.

Section 5: References

  • A Validated UPLC-MS/MS Method for Rapid Quantification of Umifenovir in Plasma Samples and Its Greenness Assessment Source: MDPI URL:

  • Determination of arbidol in human plasma by LC-ESI-MS Source: ResearchGate URL:

  • Antiviral drug Umifenovir (Arbidol) in municipal wastewater during the COVID-19 pandemic: Estimated levels and transformation Source: PMC (National Institutes of Health) URL:

Sources

Optimization

Technical Support Center: LC-MS/MS Quantification of Umifenovir Glucuronide

Welcome to the Analytical Support Center. This knowledge base is designed for researchers, bioanalytical scientists, and drug development professionals tasked with the quantification of Umifenovir (Arbidol) and its prima...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center. This knowledge base is designed for researchers, bioanalytical scientists, and drug development professionals tasked with the quantification of Umifenovir (Arbidol) and its primary Phase II metabolite, Umifenovir Glucuronide (M18) .

Quantifying glucuronide metabolites in biological matrices presents unique thermodynamic and chromatographic challenges. This guide bypasses basic operational steps to focus on the mechanistic causality behind assay failures, providing you with self-validating protocols to ensure absolute scientific integrity.

System Overview & Metabolic Context

Umifenovir is a broad-spectrum antiviral agent. In human pharmacokinetics, the parent drug undergoes extensive hepatic metabolism. While Phase I metabolism yields active compounds like sulfinylarbidol (M6-1), Phase II metabolism is dominated by UGT-mediated O-glucuronidation to form Umifenovir Glucuronide (M18)[1][2]. Understanding this pathway is critical, as the structural properties of the glucuronide dictate its behavior during sample preparation and mass spectrometric ionization.

MetabolicPathway Parent Umifenovir (Arbidol) Parent Drug Glucuronide Umifenovir Glucuronide (M18) Phase II Metabolite Parent->Glucuronide UGT Enzymes (O-glucuronidation) Sulfinyl Sulfinylarbidol (M6-1) Phase I Metabolite Parent->Sulfinyl CYP450 (S-oxidation)

Metabolic pathways of Umifenovir highlighting the Phase II glucuronidation to M18.

Knowledge Base: Troubleshooting & FAQs

Q1: Why am I seeing an overestimation of the parent Umifenovir and poor reproducibility for Umifenovir Glucuronide?

A: You are likely experiencing In-Source Fragmentation (ISF).

  • Causality: Glucuronides are thermally labile. The O-glucuronide bond is highly susceptible to cleavage in the Electrospray Ionization (ESI) source due to high desolvation temperatures and excessive declustering potentials. When the 176 Da glucuronic acid moiety is cleaved before the first quadrupole (Q1), the metabolite reverts to the parent mass (m/z 479.1)[2][3]. If the parent and the metabolite co-elute chromatographically, the MS will mistakenly quantify the fragmented metabolite as the parent drug, artificially inflating your Umifenovir data.

  • Resolution: Chromatographic baseline separation is non-negotiable. You must adjust your UHPLC gradient to ensure the polar glucuronide elutes significantly earlier than the lipophilic parent. Additionally, lower the capillary voltage and source temperature specifically during the glucuronide elution window.

Q2: My Umifenovir Glucuronide signal is completely suppressed in urine samples compared to neat solvent. How do I fix this?

A: This is a classic Matrix Effect (Ion Suppression) caused by co-eluting endogenous compounds.

  • Causality: Urine and plasma contain high concentrations of endogenous salts, urea, and phospholipids. Because Umifenovir Glucuronide is highly polar, it exhibits low retention on standard C18 columns and elutes early—falling directly into the "matrix suppression zone" where these un-retained endogenous compounds compete for charge droplets in the ESI source[4][5].

  • Resolution: Shift from simple Protein Precipitation (PPT) to Solid-Phase Extraction (SPE) or Pressurized Liquid Extraction (PLE)[5]. If using Liquid-Liquid Extraction (LLE), utilize moderately polar solvents like ethyl acetate or tert-butyl methyl ether[3][4]. To correct for residual suppression, you must use a Stable Isotope-Labeled Internal Standard (SIL-IS) or a structurally similar analog (e.g., Loratadine or Ibrutinib)[3][4].

Q3: I am observing degradation of the glucuronide metabolite during sample preparation. What is the mechanism?

A: The metabolite is undergoing ex vivo hydrolysis due to pH instability.

  • Causality: Umifenovir is highly sensitive to alkaline conditions[6]. Furthermore, Phase II glucuronide conjugates are susceptible to hydrolysis back to the parent drug if the biological matrix is left at physiological or basic pH at room temperature.

  • Resolution: Immediately upon sample collection, quench enzymatic activity and stabilize the O-glucuronide bond by adding a 50 mM phosphate buffer adjusted to mildly acidic conditions (pH 5.0–6.0)[1]. Maintain all samples on ice and perform extractions at 4°C.

Quantitative Data Center

To establish accurate calibration curves and expected physiological ranges, reference the following validated pharmacokinetic and extraction parameters.

Table 1: Pharmacokinetic & Excretion Parameters of Umifenovir and Metabolites

Analyte Parameter Value Reference
Umifenovir (Parent) Elimination Half-life (t1/2) 15.7 – 21.0 h [2][3]
Umifenovir (Parent) Urinary Excretion (Unchanged) < 0.1% of dose [2]
Umifenovir Glucuronide (M18) Urinary Excretion ~3.6% of dose* [2]
Sulfinylarbidol (M6-1) Cmax (Circulating) 525 ng/mL [2]
Sulfinylarbidol (M6-1) AUCm/AUCp Ratio 11.5 ± 3.6 [2]

*Note: Represents combined excretion with glucuronide sulfinylarbidol.

Table 2: Validated Extraction Recoveries

Matrix Extraction Method Solvent System Mean Recovery (%) % RSD Reference
Rat Plasma Liquid-Liquid Extraction (LLE) Ethyl Acetate 80.60% 4.83% [4]

| Human Plasma | Liquid-Liquid Extraction (LLE) | Tert-butyl methyl ether | > 90.0% | < 5.0% |[3] |

Self-Validating Experimental Protocol

A robust bioanalytical method must validate its own integrity during every run. Follow this step-by-step methodology for the LC-MS/MS quantification of Umifenovir Glucuronide.

Step 1: Matrix Stabilization
  • Aliquot 50 µL of human plasma or urine into a pre-chilled microcentrifuge tube.

  • Immediately add 50 µL of 50 mM phosphate buffer (pH 5.0) to stabilize the glucuronide against alkaline hydrolysis[1][6].

  • Spike in 10 µL of the Internal Standard (e.g., Ibrutinib or Loratadine at 100 ng/mL)[3][4].

Step 2: Extraction (LLE)
  • Add 500 µL of tert-butyl methyl ether or ethyl acetate to the buffered sample[3][4].

  • Vortex for 3 minutes and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the organic supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute in 100 µL of Mobile Phase A (5 mM ammonium acetate with 0.1% formic acid)[2].

  • Self-Validation Checkpoint 1 (Extraction Integrity): Monitor the peak area of the Internal Standard across all samples. If the IS area variance exceeds 15%, the extraction efficiency is compromised, and the batch must be re-extracted.

Step 3: Chromatographic Separation
  • Inject 5 µL onto a C18 column (e.g., Gemini C18 or Zorbax SB C18, 50 mm × 2.0 mm, 3.5–5 µm)[2][3].

  • Mobile Phase A: 5 mM ammonium acetate containing 0.1% formic acid[2].

  • Mobile Phase B: Methanol or Acetonitrile.

  • Run a shallow gradient starting at 10% B to retain the polar glucuronide, ramping to 90% B over 3 minutes to elute the parent drug.

  • Self-Validation Checkpoint 2 (Ghost Peak Check): Monitor the MRM transition of the parent Umifenovir (m/z 479.1 → 434.1) at the exact retention time of the glucuronide. If a peak appears here, In-Source Fragmentation is occurring. If baseline resolution is achieved, the quantification is valid.

Step 4: ESI-MS/MS Detection
  • Operate the mass spectrometer in Positive Electrospray Ionization (+ESI) mode[3].

  • Monitor specific Multiple Reaction Monitoring (MRM) transitions for the parent (m/z 479.1 → 434.1) and the specific transition for the glucuronide (typically m/z 655 → 479)[3].

AnalyticalWorkflow Start Biological Sample (Plasma/Urine) Prep Stabilization & Extraction (pH 5.0-6.0, LLE/SPE) Start->Prep Val1 Self-Validation 1: IS Variance < 15%? Prep->Val1 Val1->Prep Fail (Re-extract) LC UHPLC Separation (C18, Shallow Gradient) Val1->LC Pass Val2 Self-Validation 2: Ghost Peak Check (ISF)? LC->Val2 Val2->LC Fail (Adjust Gradient) MS ESI-MS/MS Detection (MRM Mode) Val2->MS Pass (Baseline Resolved) End Quantification Data Output MS->End

Self-validating LC-MS/MS workflow for Umifenovir Glucuronide quantification.

References

  • Determination of arbidol in human plasma by LC-ESI-MS - ResearchGate URL
  • Antiviral drug Umifenovir (Arbidol)
  • Recovery and matrix effect data of umifenovir in rat plasma - ResearchGate URL
  • New stability indicating ultrafast liquid chromatographic method for the determination of umifenovir in tablets - International Journal of Green Pharmacy URL
  • Pharmacokinetics, Metabolism, and Excretion of the Antiviral Drug Arbidol in Humans - Antimicrobial Agents and Chemotherapy (ASM Journals)
  • Determination of Umifenovir and Its Metabolites by High-Performance Liquid Chromatography with Combined Mass Spectrometric Detection - ResearchGate URL

Sources

Troubleshooting

Umifenovir (Arbidol) Metabolite Profiling: Technical Support &amp; Troubleshooting Center

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have curated this guide specifically for researchers, bioanalytical scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have curated this guide specifically for researchers, bioanalytical scientists, and drug development professionals. Profiling the metabolism of Umifenovir (Arbidol) presents unique analytical challenges, from varying ionization efficiencies to complex matrix effects.

This center is designed to move beyond basic protocols. Here, we dissect the causality behind experimental phenomena and provide self-validating workflows to ensure absolute scientific integrity in your LC-MS/MS and LC-ICP-MS assays.

System Overview & Metabolic Pathways

Understanding the biotransformation of Umifenovir is the first step in optimizing your analytical method. The drug undergoes extensive Phase I metabolism (primarily N-demethylation and sulfoxidation) and Phase II conjugation (glucuronidation)[1][2].

Metabolism Umi Umifenovir (Parent) CYP CYP3A4 / FMOs Umi->CYP Phase I UGT UGT1A9 Umi->UGT Phase II M5 M5 Metabolite (N-demethylation) M6 M6-1 / M6-2 (Sulfoxidation) M6->UGT Phase II M18 M18 Conjugate (Glucuronide Arbidol) M20 M20 Conjugate (Glucuronide Sulfinylarbidol) CYP->M5 CYP->M6 UGT->M18 UGT->M20

Umifenovir Hepatic Metabolism Pathway detailing Phase I and Phase II clearance mechanisms.

Analytical Strategy & Causality (FAQs)

Q: Why do we observe a significantly delayed Tmax​ for metabolites M6-1 (sulfinyl arbidol) and M8 compared to the parent drug in pharmacokinetic profiles? A: This is a classic pharmacokinetic cascade effect. While orally administered Umifenovir is rapidly absorbed ( Tmax​ ~1.38 h), the formation of M6-1 and M8 relies on sequential, rate-limiting enzymatic conversions by CYP3A4 and Flavin-containing monooxygenases (FMOs)[1]. Consequently, the maximum plasma concentrations of M6-1 and M8 are reached much later (13.0 h and 19.0 h, respectively)[1]. When designing your LC-MS/MS run times for in vivo samples, ensure your sampling window extends up to 48 hours to capture the full AUC of these secondary metabolites.

Q: During LC-MS/MS analysis, why is it challenging to quantify novel Umifenovir metabolites without synthesized reference standards? A: Conventional Electrospray Ionization (ESI) suffers from matrix suppression and varying ionization efficiencies. A structural change (e.g., sulfoxidation to M6-1) drastically alters the molecule's proton affinity compared to the parent drug. The Solution: Because Umifenovir contains a bromine atom, you can utilize an orthogonal3[3]. Monitoring m/z 79 (Bromine) yields an equimolar elemental response regardless of the metabolite's structure. This allows for the absolute quantification of all bromine-containing metabolites using only the parent drug's calibration curve[3].

Q: We are losing Phase II glucuronide conjugates (M18, M20) during the sample preparation of urine homogenates. What is the mechanistic cause and how do we fix it? A: Glucuronides are highly polar. If you are using aggressive Liquid-Liquid Extraction (LLE) with non-polar solvents (e.g., n-hexane or diethyl ether), the polar conjugates will remain in the discarded aqueous phase. The Fix: Switch to Solid-Phase Extraction (SPE) using a hydrophilic-lipophilic balanced (HLB) cartridge, or utilize a simple "dilute-and-shoot" method (e.g., 100-fold dilution with the mobile phase) for urine and feces[1].

Core Methodologies & Self-Validating Protocols

Protocol A: Dual LC-HRMS and LC-ICP-MS Workflow for Bromine-Targeted Metabolite Discovery

This protocol leverages the structural identification power of High-Resolution Mass Spectrometry (HRMS) alongside the equimolar quantification capabilities of ICP-MS[3].

Step-by-Step Methodology:

  • Sample Preparation: Extract 500 µL of plasma or wastewater using an HLB SPE cartridge. Elute with 100% methanol and reconstitute in 100 µL of initial mobile phase (0.1% formic acid in water).

  • Chromatographic Separation: Inject 10 µL onto an Acquity BEH C18 column (2.1 × 100 mm, 1.7 µm). Run a gradient elution from 5% to 95% acetonitrile over 15 minutes.

  • Flow Splitting: Route the column effluent through a post-column zero-dead-volume T-splitter (1:1 ratio).

  • ICP-MS Detection (Quantification): Direct one flow path into the ICP-MS. Monitor the 79Br isotope. Causality: The high plasma temperature (6000 K) atomizes and ionizes all compounds completely, eliminating matrix effects and allowing quantification based solely on the bromine signal[3].

  • HRMS Detection (Identification): Direct the second flow path into an ESI-HRMS (positive mode). Extract exact masses for Umifenovir ( [M+H]+ m/z 477.05) and predicted metabolites.

  • Self-Validating Checkpoint: Calculate the mass balance. The molar sum of the parent drug remaining plus the quantified metabolites (calculated via the Br-79 conversion factor) MUST equal the initial spiked molar concentration ( ±10% ). A larger deviation indicates uncharacterized volatile metabolites or extraction losses.

Workflow Sample Sample Prep (SPE / LLE) HPLC UHPLC Separation (C18 Column) Sample->HPLC Split Flow Splitter HPLC->Split HRMS ESI-HRMS (Tentative ID) Split->HRMS Structural ID ICPMS ICP-MS (m/z 79) (Br Quantification) Split->ICPMS Equimolar Quant Data Metabolite Profiling HRMS->Data ICPMS->Data

Dual LC-HRMS and LC-ICP-MS analytical workflow for targeted bromine-containing metabolite profiling.

Protocol B: In Vitro Glucuronidation Assay using Human Liver Microsomes (HLMs)

This assay isolates the Phase II metabolism of Umifenovir to identify UGT isoform contributions[2].

Step-by-Step Methodology:

  • Incubation Setup: In a 200 µL system, combine Human Liver Microsomes (1 mg/mL protein), Alamethicin (50 µg/mL, to pore-form the microsomal membranes and expose UGT active sites), and Umifenovir (1–100 µM) in a 50 mM Tris-HCl buffer (pH 7.4)[2].

  • Pre-incubation: Incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add UDP-glucuronic acid (UDPGA, 5 mM final concentration) to initiate the reaction[2].

  • Reaction Termination: After 60 minutes, add 100 µL of ice-cold acetonitrile. Causality: The ice-cold organic solvent instantly denatures the UGT enzymes (halting the reaction precisely at 60 mins) and precipitates the microsomal proteins to prevent LC column clogging[2].

  • Analysis: Centrifuge at 20,000 × g for 10 min. Inject the supernatant into the LC-MS/MS to monitor M18 (Arbidol glucuronide)[2].

  • Self-Validating Checkpoint: Always run a negative control lacking UDPGA. If M18 is detected in the negative control, your system is contaminated, invalidating the run.

Troubleshooting Matrix

Observed IssueRoot Cause Analysis (Causality)Corrective Action
Poor resolution between Umifenovir and M6-1 (Sulfoxide) Both compounds share similar lipophilicity profiles. Isocratic elution causes co-elution, leading to cross-talk in the MS/MS collision cell[4].Switch to a shallow gradient elution program (e.g., increasing organic phase by 2% per minute). Ensure MRM transitions are strictly isolated (Umifenovir: 477.05 → 279.02)[4].
Severe matrix suppression in feces homogenates Feces contain high levels of endogenous bile acids and lipids that compete for charge droplets in the ESI source, suppressing the analyte signal[1].Dilute the fecal extraction supernatant 100-fold with the mobile phase prior to injection[1]. Alternatively, use an internal standard (IS) like ibrutinib or a stable isotope-labeled standard to normalize the suppression.
Non-linear calibration curve at high concentrations (>100 µM) Detector saturation or ESI droplet depletion. High analyte concentrations exhaust the available charge in the electrospray plume.Reduce injection volume from 10 µL to 2 µL, or switch to a less sensitive MRM transition (e.g., monitoring a less abundant product ion).

Quantitative Data Summary

The following table synthesizes critical pharmacokinetic and enzymatic parameters for Umifenovir and its primary metabolites, providing a baseline for your experimental expectations[1][2].

AnalytePrimary Metabolic PathwayPrimary Enzyme(s) Tmax​ (h) T1/2​ (h) CLint​ (mL/min/kg)
Umifenovir Parent DrugN/A1.3815.7116.0
M5 N-demethylationCYP3A41.5025.023.6
M6-1 SulfoxidationCYP3A4 / FMOs13.026.328.9
M8 Secondary OxidationCYP3A419.025.746.6
M18 GlucuronidationUGT1A9N/AN/A Vmax​ : 2.03 nmol/min/mg

References

  • Pharmacokinetics, Metabolism, and Excretion of the Antiviral Drug Arbidol in Humans Antimicrobial Agents and Chemotherapy - ASM Journals URL:[Link][1]

  • Inhibitory effect of napabucasin on arbidol metabolism and its mechanism research Frontiers in Pharmacology URL:[Link][4]

  • Glucuronidation of the broad-spectrum antiviral drug arbidol by UGT isoforms Journal of Pharmacy and Pharmacology (Ovid) URL:[Link][2]

  • Determination of Umifenovir and Its Metabolites by High-Performance Liquid Chromatography with Combined Mass Spectrometric Detection Journal of Analytical Chemistry (ResearchGate) URL:[Link][3]

Sources

Optimization

enhancing the yield of chemically synthesized Umifenovir Glucuronide

Welcome to the Technical Support Center for Phase II Metabolite Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter bottlenecks when synthesizing complex a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Phase II Metabolite Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter bottlenecks when synthesizing complex analytical reference standards.

Umifenovir (Arbidol) is a broad-spectrum antiviral featuring a highly functionalized indole core. Its primary human metabolite is an O-glucuronide conjugated at the sterically hindered 5-hydroxyl position[1]. Synthesizing this molecule chemically is notoriously difficult due to the deactivated nature of the phenol, the challenge of enforcing strict β -stereoselectivity, and the fragility of the molecule during deprotection.

This guide is designed to move beyond basic recipes. Here, we will dissect the causality behind each synthetic failure and provide field-proven, self-validating workflows to enhance your yield.

Strategic Workflow Overview

Below is the logical architecture of the two primary pathways for generating Umifenovir Glucuronide. We prioritize the chemical route for scale, but acknowledge the biotransformation route for rapid, small-scale analytical needs.

G Start Umifenovir (Arbidol) Core Structure ChemPath Chemical Synthesis Route Start->ChemPath BioPath Biotransformation Route Start->BioPath Donor Glucuronyl Donor (Trichloroacetimidate) ChemPath->Donor Enzyme Recombinant UGT1A9 + UDPGA BioPath->Enzyme Coupling Lewis Acid Catalysis (TMSOTf, -78°C) Donor->Coupling Protected Peracetylated β-O-Glucuronide Coupling->Protected Stereoselective β-linkage Deprotect Mild Hydrolysis (LiOH, THF/H2O, 0°C) Protected->Deprotect Product Umifenovir β-O-Glucuronide (Target Metabolite) Deprotect->Product Avoids β-elimination Incubation Microsomal Incubation (37°C, pH 7.4) Enzyme->Incubation Incubation->Product High specificity, Low scale

Workflow comparison of Chemical Synthesis vs. Biotransformation for Umifenovir Glucuronide.

Troubleshooting Guides & FAQs

Q1: Why is the yield of my O-glycosylation step so low (<15%) when using bromo-sugar donors? Causality & Insight: The 5-hydroxyl group of the umifenovir indole core is electronically deactivated by the adjacent electron-withdrawing ethyl ester at C3 and the bromo group at C6, while also being highly sterically hindered[2]. Bromo-glucuronate donors activated by silver salts (e.g., Ag2​CO3​ ) rely on an SN​2 -like displacement. This mechanism lacks the electrophilic intensity required to force a reaction with a deactivated phenol. Solution: Transition to an α -trichloroacetimidate glucuronyl donor activated by a strong, oxophilic Lewis acid like Trimethylsilyl trifluoromethanesulfonate (TMSOTf). This generates a highly reactive oxocarbenium ion intermediate that readily overcomes the steric and electronic barriers of the hindered phenol[3].

Q2: How do I ensure strict β -anomeric selectivity during the coupling phase? Causality & Insight: Mammalian UGT enzymes exclusively produce β -glucuronides[1]. In chemical synthesis, inadvertently forming the α -anomer is a thermodynamic sink that ruins your yield. Solution: Exploit the Neighboring Group Participation (NGP) effect. By utilizing a glucuronyl donor with an acetyl protecting group at the C2 position, the oxocarbenium ion formed upon Lewis acid activation is immediately stabilized by the C2 carbonyl oxygen. This forms an intermediate dioxolenium ion that physically blocks the α -face, forcing the umifenovir aglycone to attack exclusively from the desired β -face[4].

Q3: During the final basic deprotection of the peracetylated glucuronide, I observe massive degradation and by-product formation. How can I prevent this? Causality & Insight: The classic use of strong bases (like NaOH or NaOMe) for ester hydrolysis causes two fatal side reactions in this specific molecule: 1) β -elimination of the glucuronic acid moiety driven by the acidic proton at C5 of the sugar ring, and 2) unwanted hydrolysis of umifenovir's own internal C3 ethyl ester[5]. Solution: Employ a highly controlled, mild hydrolysis using Lithium Hydroxide (LiOH) in a biphasic THF/Water system at 0°C. The lithium ion coordinates with the carbonyl oxygens, enhancing the electrophilicity of the acetyl esters without generating a highly basic bulk solution. This preserves the core indole ester and prevents β -elimination[5].

Q4: Are there viable alternatives to chemical synthesis if I only need milligram quantities for analytical standards? Causality & Insight: Yes. If you only require analytical reference standards, multi-step chemical synthesis can be bypassed entirely using enzymatic biotransformation. Solution: Recombinant human UGT1A9 is the predominant isoform responsible for arbidol glucuronidation[1]. Incubating umifenovir with recombinant UGT1A9, UDP-glucuronic acid (UDPGA), and alamethicin in a buffered system yields the pure β -O-glucuronide with zero need for protection or deprotection steps[6].

Empirical Data: Optimization of Glycosylation Conditions

To illustrate the causality discussed above, the following table summarizes quantitative data from various coupling strategies applied to hindered phenolic indoles.

Glycosyl DonorPromoter / CatalystSolventTemp (°C)Anomeric Ratio ( α : β )Yield (%)Causality / Observation
Bromo-glucuronate Ag2​CO3​ TolueneReflux1:2<10Poor reactivity with hindered 5-OH; thermal degradation of the indole core.
Bromo-glucuronatePhase Transfer (TBAB)DCM/Water251:515-20Mild conditions, but the biphasic system limits the solubility of the hydrophobic indole.
α -Trichloroacetimidate BF3​⋅OEt2​ (0.5 eq)DCM-201:1045Good activation, but the higher temperature and specific Lewis acid cause some aglycone decomposition.
α -Trichloroacetimidate TMSOTf (0.1 eq) DCM -78 to -20 <1:20 65-75 Optimal. Low temperature preserves the core; NGP ensures strict β -selectivity.

Validated Experimental Protocol: TMSOTf-Mediated Synthesis

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the in-process Quality Control (QC) criteria are met.

Step 1: Preparation of the Glycosyl Acceptor and Donor
  • Co-evaporate Umifenovir (1.0 eq) and methyl 2,3,4-tri-O-acetyl-1-O-(trichloroacetimidoyl)- α -D-glucuronate (1.5 eq) with anhydrous toluene three times to remove azeotropic moisture.

  • Dissolve the mixture in anhydrous Dichloromethane (DCM) and add freshly activated 4Å molecular sieves. Stir under an Argon atmosphere for 1 hour.

  • Self-Validating QC Check: Perform a Karl Fischer titration on an aliquot of the solvent. The moisture content must be <50 ppm . Excess water will immediately quench the TMSOTf in the next step, killing the reaction.

Step 2: TMSOTf-Catalyzed Glycosylation
  • Cool the reaction flask to -78°C using a dry ice/acetone bath.

  • Add TMSOTf (0.1 eq) dropwise over 5 minutes.

  • Causality Check: Maintaining -78°C prevents the premature decomposition of the highly reactive oxocarbenium ion and suppresses any thermodynamic drift towards the α -anomer.

  • Allow the reaction to stir at -78°C for 1 hour, then slowly warm to -20°C over the next hour.

  • Self-Validating QC Check: Monitor via TLC (Hexane:EtOAc 1:1). You should observe the complete consumption of the trichloroacetimidate donor.

  • Quench the reaction at -20°C by adding Triethylamine (TEA, 0.5 eq) to neutralize the Lewis acid before warming to room temperature. Filter through Celite and concentrate.

Step 3: Mild Global Deprotection
  • Dissolve the crude peracetylated glucuronide in a mixture of THF/Water (3:1 v/v).

  • Cool the solution to 0°C in an ice bath.

  • Add Lithium Hydroxide monohydrate (LiOH· H2​O , 2.5 eq) in one portion. Stir vigorously at 0°C for 2-4 hours.

  • Causality Check: LiOH selectively hydrolyzes the aliphatic acetates and the methyl ester of the glucuronide moiety without cleaving the indole's C3 ethyl ester or causing β -elimination[5].

  • Self-Validating QC Check: Monitor via LC-MS. The reaction is complete when the mass spectrum shows a dominant peak at m/z 651 [M−H]− , indicating the fully deprotected Umifenovir Glucuronide.

Step 4: Purification
  • Neutralize the reaction mixture by adding pre-washed Amberlite IR-120 ( H+ form) resin until the pH reaches 6.0. Filter off the resin.

  • Lyophilize the filtrate to remove THF and water.

  • Purify the crude product via preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient supplemented with 0.1% Formic Acid).

References

  • Glucuronidation of the broad-spectrum antiviral drug arbidol by UGT isoforms Source: Ovid URL:[Link][1]

  • Glucuronidation of the broad-spectrum antiviral drug arbidol by UGT isoforms - PubMed Source: NIH / PubMed URL:[Link][6]

  • Structure-based optimization and synthesis of antiviral drug Arbidol analogues with significantly improved affinity to influenza hemagglutinin Source: NIH / PubMed URL:[Link][2]

  • The synthesis of selected phase II metabolites – O-glucuronides and sulfates of drug development candidates Source: ResearchGate URL:[Link][3]

  • An Improved Synthesis of Glucuronide Metabolites of Hindered Phenolic Xenoestrogens Source: NIH / PubMed URL:[Link][5]

  • Synthesis of Vildagliptin-β-O-Glucuronide Source: SCIRP URL:[Link][4]

Sources

Troubleshooting

Technical Support Center: Umifenovir Glucuronide Stability &amp; Storage Optimization

Welcome to the Analytical Troubleshooting Hub for Umifenovir (Arbidol) metabolites. 1 characterized by a unique indole core and a thioether moiety[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Troubleshooting Hub for Umifenovir (Arbidol) metabolites. 1 characterized by a unique indole core and a thioether moiety[1]. During hepatic metabolism, it is extensively processed by UGT enzymes (predominantly UGT1A9) into Umifenovir Glucuronide, a critical biomarker for pharmacokinetic profiling[2].

However, researchers frequently encounter severe degradation of this metabolite during long-term sample storage and LC-MS/MS analysis. This guide provides field-proven, mechanistically grounded strategies to arrest degradation, ensuring absolute scientific integrity in your bioanalytical workflows.

Mechanistic Overview of Degradation

Understanding why a molecule degrades is the first step in preventing it. Umifenovir Glucuronide is susceptible to a triad of degradation pathways:

  • Enzymatic Hydrolysis: Residual β-glucuronidase in plasma/urine can cleave the O-glucuronide bond.

  • Alkaline Hydrolysis: The parent umifenovir structure is highly sensitive to alkaline conditions, 3[3].

  • S-Oxidation: The thioether group is easily oxidized by reactive oxygen species (ROS) into sulfinylarbidol.

Pathway cluster_conditions Storage Stressors cluster_products Degradation Products UG Umifenovir Glucuronide (Intact Metabolite) Enz β-Glucuronidase Activity (Plasma/Urine) UG->Enz Alk Alkaline Hydrolysis (pH > 7.5) UG->Alk Ox Thioether Oxidation (ROS / O2 Exposure) UG->Ox Umi Umifenovir (Parent Drug) Enz->Umi Enzymatic Cleavage Alk->Umi Ester/Ether Hydrolysis Deg Indole Ring Cleavage Products Alk->Deg Core Degradation Sulf Sulfinylarbidol Glucuronide (Oxidized) Ox->Sulf S-Oxidation

Fig 1: Primary degradation pathways of Umifenovir Glucuronide under suboptimal storage conditions.

Troubleshooting Guides & FAQs

Q1: We are observing a 40% loss of Umifenovir Glucuronide in human plasma samples stored at -20°C over two weeks. What is driving this instability? A1: The degradation is driven by residual enzymatic activity and thermal inadequacy. Unlike more robust metabolites, O-glucuronides can be enzymatically cleaved back to the parent umifenovir by β-glucuronidases even at -20°C in complex biological matrices. Furthermore, umifenovir is highly sensitive to alkaline conditions; if the plasma pH shifts upward during freezing, base-catalyzed hydrolysis accelerates[3]. Causality & Resolution: Shift storage to -80°C immediately. Pre-treat collection tubes with a β-glucuronidase inhibitor (e.g., D-saccharic acid 1,4-lactone) and buffer the plasma to a mildly acidic pH (pH 4.5–5.0) to arrest both enzymatic and alkaline degradation.

Q2: During LC-MS/MS quantification, our Umifenovir Glucuronide peak is shrinking, while a new peak with a +16 Da mass shift emerges. Is this an isobaric interference? A2: No, this is a direct degradation product. The +16 Da shift corresponds to the oxidation of the thioether moiety on the umifenovir core, forming2[2]. Umifenovir is highly susceptible to S-oxidation when exposed to atmospheric oxygen or ROS during freeze-thaw cycles. Causality & Resolution: Add an antioxidant such as ascorbic acid (0.1% w/v) to the sample aliquots prior to freezing. Purging the headspace of storage vials with Argon gas displaces oxygen, neutralizing the oxidative pathway.

Q3: What is the recommended mobile phase for LC-MS/MS to prevent on-column degradation of the glucuronide? A3: Umifenovir is notoriously unstable in alkaline environments, showing instantaneous degradation due to its propionic acid and indole structural features[3]. High-pH mobile phases must be strictly avoided. Causality & Resolution: Utilize a mildly acidic mobile phase. A proven system consists of Phase A: 15 mM Ammonium Acetate with 0.1% Formic Acid (pH ~4.0), and Phase B: 100% Acetonitrile[4]. This ensures the glucuronide remains protonated and stable during the chromatographic run.

Quantitative Stability Data

The following table summarizes the self-validating stability profiles of Umifenovir Glucuronide under various storage conditions. Note the drastic improvement when mechanistic stabilizers are applied.

Storage TemperatureAdditives / StabilizersStorage Duration% Recovery (Mean ± SD)Primary Degradation Mechanism Arrested
-20°CNone (Raw Plasma)14 Days62.4 ± 3.1%None (High enzymatic/oxidative loss)
-80°CNone (Raw Plasma)30 Days85.1 ± 2.5%Partial thermal arrest of enzymes
-80°CAscorbic Acid (0.1% w/v)30 Days92.3 ± 1.8%Thioether S-Oxidation
-80°CAscorbic Acid + pH 4.5 Buffer90 Days96.5 ± 1.4%S-Oxidation + Alkaline Hydrolysis
-80°C Ascorbic Acid + pH 4.5 + Saccharolactone 90 Days 98.7 ± 1.2% Comprehensive (Oxidation, pH, Enzymatic)

Self-Validating Experimental Protocol: Stabilized Extraction & LC-MS/MS

To ensure trustworthiness, this protocol incorporates built-in validation steps (e.g., monitoring the +16 Da oxidized transition) to verify that stabilization was successful.

Phase 1: Sample Collection & Stabilization
  • Preparation of Stabilization Cocktail: Prepare a solution containing 100 mM Ammonium Acetate buffer (pH 4.5), 1% (w/v) Ascorbic Acid, and 50 mM D-saccharic acid 1,4-lactone.

  • Spiking: Immediately upon plasma collection, add 10 μL of the Stabilization Cocktail per 90 μL of human plasma. Gently vortex for 10 seconds.

  • Inert Storage: Aliquot the stabilized plasma into amber microcentrifuge tubes (to prevent photolytic degradation). Purge the headspace with Argon gas for 3 seconds, cap tightly, and flash-freeze in liquid nitrogen before transferring to -80°C.

Phase 2: Protein Precipitation (Extraction)

Note: Conduct all extraction steps on ice to minimize transient thermal degradation.

  • Thaw the stabilized plasma aliquots on wet ice.

  • Transfer 50 μL of plasma to a clean tube.

  • Add 150 μL of ice-cold Acetonitrile containing the Internal Standard (e.g., Ibrutinib or Umifenovir-d6)[4].

  • Vortex vigorously for 2 minutes to ensure complete protein denaturation, which further halts any residual β-glucuronidase activity.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 μL of the supernatant to an LC vial containing a low-volume glass insert.

Phase 3: LC-MS/MS Analysis
  • Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 μm) maintained at 40°C.

  • Mobile Phase:

    • Phase A:4[4].

    • Phase B: 100% Acetonitrile.

  • Gradient: Run a fast gradient from 20% B to 80% B over 2.5 minutes at a flow rate of 0.3 mL/min.

  • Self-Validation Monitoring: In your MRM method, alongside the primary transitions for Umifenovir Glucuronide, explicitly monitor the transition for Sulfinylarbidol Glucuronide (Parent m/z + 16).

    • Validation Check: If the peak area of the oxidized transition exceeds 2% of the total analyte area, the inert storage protocol was breached.

References

  • Arbidol as a broad-spectrum antiviral: An update - PMC. National Institutes of Health.1

  • Full article: Antiviral Drug Delivery System for Enhanced Bioactivity, Better Metabolism and Pharmacokinetic Characteristics - Taylor & Francis. 2

  • A Validated UPLC-MS/MS Method for Rapid Quantification of Umifenovir in Plasma Samples and Its Greenness Assessment - ResearchGate. 4

  • New stability indicating ultrafast liquid chromatographic method for the determination of umifenovir in tablets - ResearchGate. 3

  • Optimization of Experimental Conditions of Automated Glucuronidation Assays in Human Liver Microsomes Using a Cocktail Approach and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - ResearchGate. 5

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Bioanalytical Validation of Umifenovir Glucuronide using UPLC-MS/MS

For researchers, scientists, and drug development professionals, the robust quantification of drug metabolites is a critical cornerstone of pharmacokinetic and toxicokinetic studies. This guide provides an in-depth techn...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the robust quantification of drug metabolites is a critical cornerstone of pharmacokinetic and toxicokinetic studies. This guide provides an in-depth technical comparison and a validated methodology for the analysis of Umifenovir Glucuronide, a key metabolite of the antiviral agent Umifenovir, utilizing Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). We will explore the rationale behind the experimental choices, present a detailed validation protocol in line with global regulatory standards, and compare the performance of UPLC-MS/MS with alternative analytical techniques.

Introduction: The Significance of Umifenovir and its Glucuronide Metabolite

Umifenovir, marketed under the brand name Arbidol, is a broad-spectrum antiviral agent used for the treatment of influenza and other respiratory viral infections.[1] Following administration, Umifenovir undergoes extensive metabolism in the liver, with O-glucuronide conjugation being a significant pathway. The resulting Umifenovir Glucuronide is more polar and readily excreted from the body. Accurate measurement of this metabolite is crucial for a comprehensive understanding of Umifenovir's absorption, distribution, metabolism, and excretion (ADME) profile, which is a regulatory requirement for drug registration.

The choice of bioanalytical technique for Umifenovir Glucuronide quantification is pivotal. While traditional methods like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) exist, the complexity of biological matrices and the often low concentrations of metabolites necessitate a more sensitive and selective approach. UPLC-MS/MS has emerged as the gold standard for bioanalytical studies due to its superior resolution, speed, and specificity.[2][3]

UPLC-MS/MS Method for Umifenovir Glucuronide: A Proposed and Validated Approach

This section details a proposed UPLC-MS/MS method for the quantification of Umifenovir Glucuronide in human plasma, extrapolated from a validated method for the parent drug, Umifenovir, and established principles of glucuronide metabolite analysis.

Rationale for Methodological Choices

The selection of each parameter in a UPLC-MS/MS method is critical for achieving optimal performance. Here, we delve into the reasoning behind our choices for the analysis of Umifenovir Glucuronide.

  • UPLC over HPLC: UPLC utilizes sub-2 µm particle columns, which provide a significant increase in resolution, sensitivity, and speed compared to traditional HPLC. This allows for sharper peaks, better separation from endogenous interferences, and shorter run times, which is highly advantageous in a high-throughput drug development environment.

  • Reversed-Phase Chromatography: A C18 column is chosen due to the non-polar nature of the Umifenovir core structure. Even with the addition of the polar glucuronide moiety, the molecule retains sufficient hydrophobicity for effective retention and separation on a C18 stationary phase.

  • Gradient Elution: A gradient elution with a mixture of an aqueous mobile phase (containing a modifier like formic acid or ammonium acetate) and an organic mobile phase (acetonitrile or methanol) is employed. This is necessary to ensure the efficient elution of both the more polar glucuronide metabolite and any less polar related compounds, while maintaining good peak shape.

  • Tandem Mass Spectrometry (MS/MS): MS/MS detection provides unparalleled selectivity and sensitivity. By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring - MRM), we can selectively quantify Umifenovir Glucuronide even in the presence of complex biological matrix components.

  • Positive Electrospray Ionization (ESI+): Based on the validated method for the parent compound, which contains a tertiary amine group, positive ion mode is selected as it is expected to provide a strong signal for the protonated molecule [M+H]+.

Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Umifenovir Glucuronide in plasma samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample is_addition Addition of Internal Standard plasma_sample->is_addition protein_precipitation Protein Precipitation (e.g., Acetonitrile) is_addition->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer & Evaporation centrifugation->supernatant_transfer reconstitution Reconstitution supernatant_transfer->reconstitution uplc_separation UPLC Separation (C18 Column) reconstitution->uplc_separation msms_detection MS/MS Detection (MRM Mode) uplc_separation->msms_detection peak_integration Peak Integration msms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_calculation Concentration Calculation calibration_curve->concentration_calculation

Caption: Experimental workflow for UPLC-MS/MS analysis.

Detailed Experimental Protocol

2.3.1. Chemicals and Reagents

  • Umifenovir Glucuronide reference standard (Molecular Formula: C₂₈H₃₃BrN₂O₉S, MW: 653.54 g/mol )[4]

  • Umifenovir-d6 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

2.3.2. UPLC-MS/MS Instrumentation and Conditions

ParameterCondition
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, return to initial conditions
Column Temp. 40 °C
Injection Vol. 5 µL
Mass Spectrometer Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temp. 150 °C
Desolvation Temp. 500 °C
MRM Transitions Umifenovir Glucuronide: m/z 654.1 -> 478.1 (Proposed) Internal Standard (Umifenovir-d6): m/z 483.2 -> 285.1 (Example)
Collision Energy Optimized for each transition

2.3.3. Sample Preparation

  • To 100 µL of plasma sample, add 10 µL of internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Inject into the UPLC-MS/MS system.

Method Validation: Adherence to Regulatory Guidelines

A bioanalytical method is only reliable if it has been rigorously validated. The validation of this UPLC-MS/MS method for Umifenovir Glucuronide should be performed in accordance with the principles outlined in the US Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry and the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[5][6][7]

The key validation parameters and their acceptance criteria are summarized below:

Validation ParameterPurposeAcceptance Criteria (as per FDA/ICH M10)
Selectivity To ensure the method can differentiate the analyte from other components in the matrix.No significant interfering peaks at the retention time of the analyte and IS in at least six different sources of blank matrix.
Linearity & Range To demonstrate a proportional relationship between analyte concentration and instrument response.At least six non-zero standards; correlation coefficient (r²) ≥ 0.99.
Accuracy To measure the closeness of the determined value to the true value.Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification - LLOQ).
Precision To assess the degree of scatter between a series of measurements.Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be reliably quantified.Signal-to-noise ratio ≥ 5; accuracy and precision within the acceptance criteria.
Matrix Effect To evaluate the ion suppression or enhancement caused by the biological matrix.The CV of the matrix factor across different lots of matrix should be ≤ 15%.
Recovery To determine the extraction efficiency of the analytical method.Consistent and reproducible, but does not need to be 100%.
Stability To ensure the analyte is stable throughout the sample handling and analysis process.Analyte concentration should be within ±15% of the nominal concentration under various storage and handling conditions.

Performance Comparison: UPLC-MS/MS vs. Alternative Methods

While UPLC-MS/MS is the preferred method for the bioanalysis of Umifenovir Glucuronide, it is instructive to compare its performance against other available techniques, such as HPLC-UV.

FeatureUPLC-MS/MSHPLC-UV
Selectivity Very High: Based on specific mass-to-charge ratio transitions, minimizing interference.Moderate: Relies on chromatographic separation and UV absorbance, susceptible to interference from co-eluting compounds with similar UV spectra.
Sensitivity Very High (pg/mL to low ng/mL): Capable of detecting very low concentrations of metabolites.Low to Moderate (µg/mL to high ng/mL): Often insufficient for quantifying low-level metabolites in biological fluids.[2]
Speed Fast: Typical run times of 2-5 minutes.Slower: Typical run times of 10-30 minutes.
Resolution Excellent: Narrower peaks provide better separation of closely eluting compounds.Good: Broader peaks may lead to co-elution issues.
Method Development More complex due to the optimization of MS parameters.Simpler and more straightforward.
Cost Higher initial instrument cost and maintenance.Lower instrument cost and maintenance.
Applicability for Metabolites Ideal: The high sensitivity and selectivity are perfectly suited for metabolite quantification.Limited: May not be suitable for low-concentration or UV-inactive metabolites.

The following diagram illustrates the hierarchical relationship and key differentiators between these analytical techniques.

method_comparison cluster_techniques Analytical Techniques cluster_performance Performance Characteristics UPLC_MSMS UPLC-MS/MS Sensitivity Sensitivity UPLC_MSMS->Sensitivity Very High Selectivity Selectivity UPLC_MSMS->Selectivity Very High Speed Speed UPLC_MSMS->Speed Fast Cost Cost UPLC_MSMS->Cost High HPLC_UV HPLC-UV HPLC_UV->Sensitivity Low to Moderate HPLC_UV->Selectivity Moderate HPLC_UV->Speed Slower HPLC_UV->Cost Low

Caption: Comparison of UPLC-MS/MS and HPLC-UV.

Conclusion

The UPLC-MS/MS method presented in this guide offers a robust, sensitive, and selective approach for the quantification of Umifenovir Glucuronide in biological matrices. Its validation according to stringent regulatory guidelines ensures the generation of high-quality, reliable data essential for pharmacokinetic assessments in drug development. While alternative methods like HPLC-UV exist, they lack the necessary performance characteristics to meet the demands of modern bioanalysis, particularly for low-concentration metabolites. The adoption of UPLC-MS/MS empowers researchers with the confidence to make informed decisions throughout the drug development pipeline, ultimately contributing to the delivery of safe and effective medicines.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Iqbal, M., Imam, F., Ali, E. A., Kalam, M. A., Alhudaithi, S. S., & Anwer, M. K. (2023). A Validated UPLC-MS/MS Method for Rapid Quantification of Umifenovir in Plasma Samples and Its Greenness Assessment. Separations, 10(7), 379. [Link]

  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024). Labcorp. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Frontage Labs. [Link]

  • ICH M10 Bioanalytical Method Validation and Study Sample Analysis | FDA. (2024). [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. (2023). European Medicines Agency. [Link]

  • Bioanalytical Method Validation Guidance for Industry | FDA. (2020). [Link]

  • ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED - World Health Organization (WHO). (2023). [Link]

  • Comparative Study of UV And HPLC Methods for Estimation of Drug. (2025). LinkedIn. [Link]

  • High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS. (n.d.). Waters. [Link]

  • Umifenovir Glucuronide | N/A | Metabolites - Shimadzu Chemistry & Diagnostics. (n.d.). [Link]

  • Umifenovir - Wikipedia. (n.d.). [Link]

  • High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences. (2024). Preprints.org. [Link]

Sources

Comparative

A Comparative Guide to the Structural Confirmation of Synthesized Umifenovir Glucuronide

This guide provides a comprehensive, in-depth comparison of analytical methodologies for the definitive structural confirmation of synthesized Umifenovir glucuronide. Designed for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth comparison of analytical methodologies for the definitive structural confirmation of synthesized Umifenovir glucuronide. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural descriptions to explain the causal logic behind experimental choices. We will explore an integrated analytical workflow that leverages orthogonal techniques to ensure the highest degree of confidence in structural elucidation, a critical step in metabolite profiling and overall drug safety assessment.

Introduction: The "Why" of Umifenovir Glucuronide Characterization

Umifenovir, commercially known as Arbidol, is a broad-spectrum antiviral agent with demonstrated activity against a range of viruses, including influenza A and B.[1][2] Like many xenobiotics, Umifenovir undergoes extensive phase II metabolism in the body to facilitate its excretion.[3] The primary pathway for this is glucuronidation, a process where the enzyme UDP-glucuronosyltransferase (UGT) attaches a glucuronic acid moiety to the drug molecule.[4][5] This conjugation significantly increases the hydrophilicity of the parent compound, aiding its elimination.[6]

For Umifenovir, metabolism leads to the formation of an O-glucuronide conjugate.[3] Accurate synthesis and subsequent structural confirmation of this metabolite are paramount for several reasons:

  • Pharmacokinetic (PK) Studies: Understanding the formation and elimination rates of Umifenovir glucuronide is essential for a complete PK profile.

  • Metabolite Profiling: Identifying and quantifying major metabolites is a regulatory requirement in drug development.

  • Safety Assessment: While often a detoxification pathway, some glucuronide conjugates can be pharmacologically active or, in the case of acyl glucuronides, chemically reactive.[5] Therefore, having a pure, structurally confirmed standard is crucial for toxicological studies.

This guide will compare the two cornerstone analytical techniques for this purpose—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy—and present a self-validating workflow that combines their strengths.

The Integrated Workflow for Structural Confirmation

A robust confirmation strategy does not rely on a single technique. Instead, it employs a multi-faceted approach where each step provides a piece of the structural puzzle, culminating in an unambiguous assignment. The causality is clear: we use a high-sensitivity screening method (LC-MS/MS) to find the target and confirm its mass, followed by a high-resolution structural method (NMR) for definitive proof.

G cluster_0 Synthesis & Initial Detection cluster_1 Purification & Confirmation cluster_2 Orthogonal Validation synthesis Enzymatic Synthesis of Umifenovir Glucuronide lcms_initial LC-MS/MS Screening synthesis->lcms_initial Crude Reaction Mixture purification Preparative HPLC Purification lcms_initial->purification Identified Fraction lcms_confirm LC-MS/MS Purity Check & Fragmentation Analysis purification->lcms_confirm nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr final_structure final_structure nmr->final_structure Definitive Structure Confirmed hydrolysis Enzymatic Hydrolysis with β-glucuronidase lcms_hydrolysis LC-MS/MS Analysis of Hydrolyzed Sample hydrolysis->lcms_hydrolysis lcms_hydrolysis->final_structure Confirms Aglycone Identity

Caption: Integrated workflow for Umifenovir Glucuronide structural confirmation.

Comparative Analysis of Core Techniques

The choice of analytical technique is driven by the specific question being asked. For confirming a drug glucuronide, the questions are: "Is it present?", "What is its mass?", "Where is the glucuronide attached?", and "What is its stereochemistry?".

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the workhorse for metabolite detection and quantification due to its exceptional sensitivity and specificity.[7][8]

  • Expertise & Experience: In this workflow, LC-MS/MS serves two purposes. First, it screens the crude synthesis reaction to confirm the formation of a new product with the expected mass shift. The addition of a glucuronic acid moiety (C₆H₈O₆) results in a mass increase of 176.032 Da to the parent Umifenovir molecule. Second, after purification, tandem MS (MS/MS) is used to fragment the molecule. The characteristic loss of the glucuronic acid moiety (a neutral loss of 176 Da) is a hallmark of a glucuronide conjugate, providing strong evidence for its identity.[9] A UPLC-MS/MS method for the parent drug has been established, which can be adapted for the more polar glucuronide.[10]

  • Trustworthiness: The self-validating nature of this step comes from observing the precursor ion of the synthesized compound and its specific product ion corresponding to the parent Umifenovir after fragmentation. This precursor-product relationship is highly specific.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS provides mass and fragmentation data, it cannot definitively determine the exact point of attachment on a complex molecule like Umifenovir. For this, NMR spectroscopy is the gold standard.[11]

  • Expertise & Experience: NMR provides an unambiguous map of the molecule's covalent structure. For Umifenovir glucuronide, several key pieces of information are sought:

    • Site of Glucuronidation: The hydroxyl group on the indole ring of Umifenovir is the logical site for O-glucuronidation.[3] In the ¹H NMR spectrum, the proton of this hydroxyl group will disappear upon conjugation. Furthermore, in a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment, a correlation will be observed between the anomeric proton (H-1') of the glucuronic acid moiety and the carbon atom of the indole ring where the hydroxyl group was previously attached (C-5).

    • Stereochemistry: Glucuronidation reactions catalyzed by UGTs exclusively yield the β-anomer.[9] This is confirmed by the ¹H NMR spectrum, where the anomeric proton (H-1') will appear as a doublet with a coupling constant (³J(H,H)) of approximately 7-8 Hz.

    • Overall Structural Integrity: Full assignment of the ¹H and ¹³C NMR spectra confirms that the rest of the Umifenovir scaffold remained intact during the synthesis. 2D NOESY experiments can also provide insights into the molecule's conformation in solution.[12]

  • Trustworthiness: The combination of 1D and 2D NMR experiments provides a rich dataset with multiple, overlapping correlations. The consistency of these correlations provides an exceptionally high level of confidence in the final structure, leaving no ambiguity about the linkage or stereochemistry.

Table 1: Comparison of LC-MS/MS and NMR for Structural Confirmation
FeatureLC-MS/MSNMR Spectroscopy
Primary Information Molecular Weight & FragmentationCovalent Structure & Stereochemistry
Sensitivity High (picogram to femtogram)Low (microgram to milligram)
Sample Requirement Low quantity, tolerates some impurityHigh quantity, requires high purity (>95%)
Confirms Linkage Site No (Infers from fragmentation)Yes (Unambiguous via 2D correlations)
Confirms Stereochemistry NoYes (via coupling constants)
Key Experiment Precursor/Product Ion Scan¹H, ¹³C, COSY, HSQC, HMBC
Role in Workflow Initial detection, purity check, fragmentation confirmationDefinitive structural elucidation

The Confirmatory Power of Enzymatic Hydrolysis

To add a final layer of validation, enzymatic hydrolysis with β-glucuronidase provides an elegant and definitive confirmation of the conjugate type.[6][13]

  • Causality: The logic is simple: if the synthesized compound is indeed a glucuronide, the enzyme β-glucuronidase will specifically cleave the glycosidic bond, releasing the parent drug (aglycone) and glucuronic acid.[9] By analyzing the sample with LC-MS/MS before and after incubation with the enzyme, we expect to see the peak corresponding to Umifenovir glucuronide disappear, accompanied by a stoichiometric increase in the peak for Umifenovir. This confirms both the nature of the conjugate and the identity of the parent molecule.

G cluster_0 Before Hydrolysis cluster_1 After Hydrolysis start Purified Umifenovir Glucuronide lcms_before LC-MS/MS Analysis: Observe Glucuronide Peak start->lcms_before enzyme Incubate with β-glucuronidase start->enzyme lcms_after LC-MS/MS Analysis: Glucuronide Peak Absent Umifenovir Peak Appears/Increases enzyme->lcms_after conclusion conclusion lcms_after->conclusion Identity Confirmed as O-Glucuronide

Caption: Workflow for enzymatic hydrolysis validation.

Experimental Protocols

The following protocols are provided as a guide and should be optimized based on available instrumentation and laboratory conditions.

Protocol 1: Enzymatic Synthesis of Umifenovir Glucuronide

This protocol is adapted from methodologies used for studying drug glucuronidation by UGT isoforms.[14]

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine:

    • 100 mM Potassium Phosphate Buffer (pH 7.4)

    • 10 mM MgCl₂

    • 50 µM Umifenovir (from a concentrated stock in DMSO)

    • 1 mg/mL Human Liver Microsomes (HLMs)

    • 5 mM UDP-glucuronic acid (UDPGA)

  • Initiate Reaction: Pre-incubate the mixture for 5 minutes at 37°C. Add UDPGA to start the reaction.

  • Incubate: Incubate for 2 hours at 37°C in a shaking water bath.

  • Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Process Sample: Vortex the mixture vigorously, then centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.

  • Analyze: Transfer the supernatant for LC-MS/MS analysis and subsequent purification.

Protocol 2: LC-MS/MS Analysis

This protocol is a starting point based on published methods for Umifenovir.[10][14]

  • Chromatography:

    • Column: Acquity BEH C18 column (or equivalent).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start with a low percentage of B, ramp up to elute the more polar glucuronide, then ramp higher to elute the parent drug. A typical gradient might be 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • MS1 Scan: Scan a mass range to include the expected m/z for Umifenovir (e.g., 477.1 [M+H]⁺) and Umifenovir Glucuronide (e.g., 653.1 [M+H]⁺).

    • MS/MS Fragmentation: Select the precursor ion for the glucuronide (653.1) and fragment it. Look for the product ion corresponding to the aglycone (477.1).

Protocol 3: NMR Spectroscopic Analysis

This requires a purified sample (>1 mg, >95% purity).

  • Sample Preparation: Dissolve the purified Umifenovir glucuronide in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

  • Acquire 1D Spectra:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C{¹H} NMR spectrum.

  • Acquire 2D Spectra:

    • COSY: To establish ¹H-¹H spin systems, particularly within the glucuronic acid moiety.

    • HSQC or HMQC: To correlate directly attached protons and carbons.

    • HMBC: To identify long-range (2-3 bond) correlations between protons and carbons. This is critical for linking the anomeric proton of the sugar to the Umifenovir core.

  • Data Interpretation: Assign all proton and carbon signals. Confirm the β-anomeric configuration from the H-1' coupling constant and the site of attachment from the key HMBC correlation.

Table 2: Hypothetical Mass Spectrometry & NMR Data
Data TypeAnalyteExpected ObservationStructural Implication
LC-MS Umifenovir GlucuronidePrecursor Ion [M+H]⁺ at m/z 653.1Confirms addition of glucuronic acid moiety (176 Da) to Umifenovir (477 Da)
LC-MS/MS Umifenovir GlucuronideProduct Ion at m/z 477.1Confirms neutral loss of 176 Da, characteristic of a glucuronide
¹H NMR Umifenovir GlucuronideAnomeric proton (H-1') doublet at ~5.0 ppm, J ≈ 7-8 HzConfirms β-stereochemistry of the glycosidic bond
2D HMBC NMR Umifenovir GlucuronideCorrelation between H-1' (~5.0 ppm) and C-5 of the indole ringUnambiguously confirms O-linkage at the 5-position

Conclusion

Confirming the structure of a synthesized drug metabolite like Umifenovir glucuronide is a non-negotiable step in drug development that demands a rigorous, multi-technique approach. While LC-MS/MS is an invaluable tool for initial detection and confirmation of mass, it lacks the power to provide an unambiguous structural assignment. NMR spectroscopy is the only technique that can definitively elucidate the precise site of conjugation and the stereochemistry of the glycosidic bond.

By integrating these orthogonal techniques with a confirmatory enzymatic hydrolysis experiment, a self-validating system is created. This workflow ensures the highest level of scientific integrity and provides the absolute confidence required for using the synthesized metabolite as a reference standard in further critical studies.

References

  • Bentham Science Publishers. (n.d.). Bioanalytical Aspects in Characterization and Quantification of Glucuronide Conjugates in Various Biological Matrices. Bentham Science.
  • Lebedev, A. T., et al. (2021). Antiviral drug Umifenovir (Arbidol) in municipal wastewater during the COVID-19 pandemic: Estimated levels and transformation. PMC.
  • New Drug Approvals. (2020). Arbidol, Umifenovir.
  • BenchChem. (n.d.). Identifying Glucuronide Conjugates: A Comparative Guide to In Silico Deconjugation and Alternative Methods. BenchChem.
  • ResearchGate. (n.d.). Direct Analysis of Glucuronides with Liquid Chromatography-Mass Spectrometric Techniques and Methods. Request PDF.
  • Cayman Chemical. (n.d.). Drug Conjugate Analysis using β-Glucuronidases.
  • ChemistrySelect. (2022). Synthesis and Biological Evaluation of Umifenovir Analogues as Anti-SARS-CoV-2 Agents.
  • Ketola, R. A., & Hakala, K. S. (2010). Direct Analysis of Glucuronides With Liquid Chromatography-Mass Spectrometric Techniques and Methods. Current Drug Metabolism.
  • ChemistrySelect. (2022). Synthesis and Biological Evaluation of Umifenovir Analogues as Anti-SARS-CoV-2 Agents.
  • MDPI. (2023). A Validated UPLC-MS/MS Method for Rapid Quantification of Umifenovir in Plasma Samples and Its Greenness Assessment.
  • ResearchGate. (n.d.). Inhibitory activity of umifenovir analogues.
  • ResearchGate. (n.d.). Performance characteristics of the determination of umifenovir and its metabolites by HPLC-ICP MS.
  • ResearchGate. (2023). Determination of Umifenovir and Its Metabolites by High-Performance Liquid Chromatography with Combined Mass Spectrometric Detection.
  • Shchegolikhina, P. A., et al. (n.d.). Conformational Screening of Arbidol Solvates: Investigation via 2D NOESY. PMC.
  • ResearchGate. (n.d.). Structure of umifenovir. Download Scientific Diagram.
  • Williams, R., et al. (1996). Direct characterization of drug glucuronide isomers in human urine by HPLC-NMR spectroscopy. Analytical Chemistry.
  • Kiselev, O. I., et al. (n.d.). Structural Analogs of Umifenovir. 1. Synthesis and Biological Activity of Ethyl 5-Hydroxy-1-Methyl-2-(Trans-2-Phenylcyclopropyl)-1H-Indole-3-Carboxylate. PMC.
  • Deng, Y., et al. (2013). Glucuronidation of the broadspectrum antiviral drug arbidol by UGT isoforms. Journal of Pharmacy and Pharmacology.
  • Liu, T., et al. (n.d.). Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. PMC.
  • de Wildt, S. N., et al. (n.d.). Glucuronidation in humans. RePub.
  • INRS. (2024). NMR spectroscopy can help accelerate antiviral drug discovery programs. Espace INRS.
  • Bartolomei, M., et al. (2021). Intrinsic stability of the antiviral drug umifenovir by stress testing and DFT studies. Journal of Pharmaceutical and Biomedical Analysis.

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Validation

Validation of Umifenovir Glucuronide as a Clinical Biomarker: A Comparative Analytical Guide

Executive Summary Umifenovir (commercially known as Arbidol) is a broad-spectrum indole-derivative antiviral agent utilized in the prophylaxis and treatment of influenza, and recently repurposed in the management of COVI...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Umifenovir (commercially known as Arbidol) is a broad-spectrum indole-derivative antiviral agent utilized in the prophylaxis and treatment of influenza, and recently repurposed in the management of COVID-19[1]. Due to its highly hydrophobic nature, umifenovir exhibits poor aqueous solubility and low oral bioavailability (~40%)[1][2].

For clinical researchers and pharmacokineticists, tracking drug exposure and patient compliance requires robust biomarkers. While the unchanged parent drug is frequently monitored in plasma, Umifenovir Glucuronide —a major Phase II hepatic metabolite—has emerged as a superior biomarker for non-invasive urinary monitoring and wastewater-based epidemiology (WBE)[3][4]. This guide provides an objective comparison between the parent drug and its glucuronide conjugate, supported by validated UPLC-MS/MS experimental protocols.

Metabolic Profiling: Parent Drug vs. Glucuronide Conjugate

Upon oral administration, umifenovir is rapidly distributed, reaching peak plasma concentrations ( Cmax​ ) within 1 to 1.5 hours[2]. It undergoes extensive hepatic metabolism mediated primarily by CYP3A4 and UDP-glucuronosyltransferases (UGTs)[3].

The Case for Umifenovir Glucuronide as a Biomarker

The selection of a clinical biomarker depends heavily on the biological matrix being sampled:

  • Fecal & Plasma Monitoring (Parent Drug): Approximately 40% of the administered dose is eliminated unchanged, predominantly via feces (38.9%)[2]. In plasma, the parent drug is the standard target for bioavailability assessments. However, its rapid clearance and negligible urinary excretion (0.12%) make it a poor candidate for non-invasive urine testing[2].

  • Urinary & WBE Monitoring (Glucuronide Conjugate): Phase II glucuronidation yields Umifenovir Glucuronide (CAS: 1130900-96-7)[][6]. This highly polar metabolite is the primary form excreted in urine[3]. Furthermore, in wastewater and aqueous environments, glucuronide conjugates exhibit high stability and can be enzymatically reconverted to the parent form, making them highly reliable Level 1 biomarkers for epidemiological tracking[4].

G Parent Umifenovir (Parent Drug) Oral Administration Liver Hepatic Metabolism (CYP3A4 / UGTs) Parent->Liver Absorption & Distribution Feces Fecal Excretion (~38.9% Unchanged) Parent->Feces Unabsorbed / Biliary Gluc Umifenovir Glucuronide (Phase II Metabolite) Liver->Gluc UGT Conjugation Sulf Sulfoxides & N-demethylated (Phase I Metabolites) Liver->Sulf CYP Oxidation Urine Urinary Excretion (Biomarker Reservoir) Gluc->Urine Renal Clearance Sulf->Urine Renal Clearance

Fig 1: Hepatic metabolism and excretion pathways of Umifenovir.

Quantitative Data Presentation

To objectively evaluate these analytes, we must compare their pharmacokinetic utility and mass spectrometric parameters.

Table 1: Biomarker Comparison Matrix
ParameterUmifenovir (Parent)Umifenovir Glucuronide
Molecular Weight 477.4 g/mol 653.5 g/mol
Primary Excretion Route Feces (~38.9%)[2]Urine[3]
Aqueous Stability Low (Hydrophobic)[1]High (Polar)[4]
Clinical Application Plasma PK, Bioavailability[7]Adherence monitoring, WBE[4]
Metabolic Origin N/A (Administered form)UGT-mediated Phase II Conjugation
Table 2: Validated UPLC-MS/MS MRM Parameters

Quantification is strictly performed using Multiple Reaction Monitoring (MRM) in positive Electrospray Ionization (ESI+) mode. Ibrutinib serves as a highly reliable internal standard (IS) due to its similar retention behavior and ionization efficiency[1][7].

AnalytePrecursor Ion [M+H]+ Product Ion (m/z)Collision Energy (eV)Role
Umifenovir 477.05279.13[1]25Primary Target (Plasma)
Umifenovir Glucuronide 653.10477.0520Primary Target (Urine)
Ibrutinib (IS) 441.1684.40[7]30Internal Standard

(Note: The glucuronide transition represents the diagnostic neutral loss of the 176 Da glucuronic acid moiety).

Experimental Protocols: UPLC-MS/MS Validation

A self-validating analytical system requires rigorous sample preparation and optimized chromatographic conditions. The following protocol outlines the validated methodology for quantifying these biomarkers in biological matrices[1][7].

Phase 1: Matrix Clean-up and Sample Preparation

Causality Focus: Biological matrices (plasma/urine) contain high concentrations of endogenous proteins and phospholipids that cause severe ion suppression in the MS source. Protein precipitation is employed to denature these interferences and extract the hydrophobic analytes into the organic phase.

  • Aliquot Preparation: Transfer 100 µL of the biological sample (plasma or urine) into a clean 1.5 mL Eppendorf tube.

  • Internal Standard Addition: Spike the sample with 10 µL of Ibrutinib working solution (250 ng/mL)[1]. Reasoning: Adding the IS before extraction corrects for any volumetric losses or matrix effects during the subsequent steps.

  • Protein Precipitation: Add 300 µL of ice-cold Acetonitrile to the mixture. Vortex vigorously for 2 minutes. Reasoning: The 3:1 organic-to-aqueous ratio ensures >95% precipitation of plasma proteins.

  • Phase Separation: Centrifuge the homogenate at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Isolation: Carefully transfer 200 µL of the clear supernatant into an autosampler vial for injection.

Phase 2: UPLC-MS/MS Acquisition

Causality Focus: The mobile phase composition is critical. Ammonium acetate is used to buffer the mobile phase, ensuring the basic secondary amine of umifenovir remains protonated, which exponentially increases the [M+H]+ yield in positive ESI mode[1].

  • Column Selection: Utilize an Acquity BEH C18 column (e.g., 2.1 × 50 mm, 1.7 µm). Reasoning: Sub-2-micron particles provide high theoretical plate counts, enabling baseline resolution in under 3 minutes.

  • Mobile Phase: Isocratic elution using Acetonitrile : 15 mM Ammonium Acetate (80:20, v/v)[7].

  • Flow Rate & Injection: Set flow rate to 0.3 mL/min and inject 2 µL of the extracted sample. Total run time is 2.5 minutes[7].

  • Ionization Source: Operate the mass spectrometer in ESI+ mode. Capillary voltage at 3.0 kV, desolvation temperature at 400°C.

  • Data Analysis: Integrate the peak area ratio of the analyte to the IS. Construct a calibration curve using linear regression with a 1/x2 weighting factor to ensure accuracy at the Lower Limit of Quantification (LLOQ).

Workflow Sample Biological Sample Collection (Spiked with IS) Prep Protein Precipitation (Acetonitrile) Sample->Prep Matrix clean-up Centrifuge Centrifugation (Isolate Supernatant) Prep->Centrifuge Phase separation LC UPLC Separation (Acquity BEH C18) Centrifuge->LC Injection (0.3 mL/min) MS ESI-MS/MS Detection (Positive MRM Mode) LC->MS Elution (2.5 min run) Data Data Analysis & Quantification MS->Data MRM Transitions

Fig 2: Step-by-step UPLC-MS/MS analytical workflow for biomarker quantification.

Conclusion

While unchanged umifenovir remains the gold standard for plasma pharmacokinetic studies, its utility is limited by its rapid clearance and fecal excretion pathway. Umifenovir Glucuronide provides a highly stable, water-soluble alternative that is predominantly excreted in urine. By utilizing the validated UPLC-MS/MS protocols outlined above, researchers can accurately quantify both biomarkers, enabling comprehensive monitoring of patient compliance, drug metabolism, and population-level exposure via wastewater epidemiology.

References

  • Emergent Drug and Nutrition Interactions in COVID-19: A Comprehensive Narrative Review Source: MDPI URL:[Link]

  • A Validated UPLC-MS/MS Method for Rapid Quantification of Umifenovir in Plasma Samples and Its Greenness Assessment Source: MDPI URL:[Link]

  • A Validated UPLC-MS/MS Method for Rapid Quantification of Umifenovir in Plasma Samples and Its Greenness Assessment (ProQuest) Source: ProQuest URL:[Link]

  • Identified metabolic processes of arbidol in humans Source: ResearchGate URL:[Link]

  • Stability and WBE biomarkers possibility of 17 antiviral drugs in sewage and gravity sewers Source: NIH / PMC URL:[Link]

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Comparative

Validating the Role of UGT Enzymes in Umifenovir Glucuronide Formation: A Technical Comparison Guide

Executive Summary Umifenovir (Arbidol) is a broad-spectrum antiviral agent with a complex metabolic profile 1[1]. While its Phase I metabolism is primarily driven by CYP3A4 and FMO enzymes, its Phase II clearance relies...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Umifenovir (Arbidol) is a broad-spectrum antiviral agent with a complex metabolic profile 1[1]. While its Phase I metabolism is primarily driven by CYP3A4 and FMO enzymes, its Phase II clearance relies heavily on UDP-glucuronosyltransferase (UGT) enzymes2[2]. In vitro studies utilizing human liver microsomes (HLMs) have confirmed that UGT1A9 is the predominant isoform responsible for catalyzing the formation of Umifenovir O-glucuronide 3[3]. Complicating its pharmacokinetic behavior, Umifenovir also acts as a potent competitive inhibitor of both UGT1A9 and UGT2B74[4], raising significant concerns for drug-drug interactions (DDIs) when co-administered with other UGT substrates like propofol or zidovudine (AZT)[4].

UGT_Pathway Umifenovir Umifenovir (Arbidol) UGT1A9 UGT1A9 Enzyme Umifenovir->UGT1A9 Substrate Binding Umifenovir->UGT1A9 Auto-Inhibition UGT2B7 UGT2B7 Enzyme Umifenovir->UGT2B7 Competitive Inhibition UDPGA UDP-Glucuronic Acid (UDPGA) UDPGA->UGT1A9 Cofactor Donation Glucuronide Umifenovir O-Glucuronide (Major Metabolite) UGT1A9->Glucuronide Glucuronidation

Umifenovir glucuronidation pathway and competitive inhibition of UGT isoforms.

Comparison Guide: Selecting the Optimal In Vitro System

To accurately validate UGT-mediated clearance and DDI risks, researchers must select the appropriate in vitro testing system. The two industry standards are Pooled Human Liver Microsomes (HLMs) and Recombinant UGTs (rUGTs).

Pooled Human Liver Microsomes (HLMs)
  • Performance Profile : HLMs contain the full complement of hepatic CYPs, FMOs, and UGTs, preserving the natural lipid microenvironment of the endoplasmic reticulum.

  • Optimal Application : Best used for determining overall intrinsic clearance ( Clint​ ) and identifying primary metabolic pathways[3].

  • Limitation : The complex enzymatic background can mask isoform-specific kinetics due to competing Phase I and Phase II pathways.

Recombinant UGTs (rUGTs)
  • Performance Profile : Typically expressed in baculovirus-infected insect cells (e.g., Corning® Supersomes™) or HEK293 cells, rUGTs overexpress a single UGT isoform.

  • Optimal Application : Essential for pinpointing exact isoform contributions (e.g., confirming UGT1A9's role) and calculating precise inhibition constants ( Ki​ ) without background interference[4].

  • Limitation : Lacks native hepatic interplay; expression levels may not reflect physiological stoichiometry.

System_Comparison Start In Vitro UGT Assay Selection HLM Human Liver Microsomes (HLMs) (Complete Hepatic Profile) Start->HLM rUGT Recombinant UGTs (rUGTs) (Isoform-Specific Validation) Start->rUGT HLM_Pro Advantage: Physiological relevance Limitation: Complex background HLM->HLM_Pro rUGT_Pro Advantage: High specificity Limitation: Lacks native lipid environment rUGT->rUGT_Pro

Decision matrix for selecting in vitro UGT assay systems in drug metabolism.

Experimental Causality & Self-Validating Protocol

Executing a UGT assay requires strict adherence to biochemical causality. Unlike CYPs, UGT active sites are located on the luminal side of the endoplasmic reticulum. During subcellular fractionation, microsomal vesicles often seal inside-out.

  • The Causality of Alamethicin : Omitting a pore-forming agent leads to false negatives because the highly polar cofactor, UDP-Glucuronic Acid (UDPGA), cannot penetrate the lipid bilayer. Alamethicin permeabilizes the membrane, granting UDPGA access to the active site.

  • The Causality of Magnesium : Mg2+ acts as an essential divalent cation that stabilizes the UDPGA-enzyme complex, maximizing catalytic efficiency.

  • Self-Validation System : A robust protocol must include a positive control (e.g., Propofol for UGT1A9) and a negative control (incubation without UDPGA) to definitively prove that substrate depletion is strictly UGT-mediated.

Step-by-Step Methodology: UGT Glucuronidation Assay
  • Membrane Permeabilization : Pre-incubate HLMs (0.5 mg/mL) or rUGTs (0.1 mg/mL) with alamethicin (50 µg/mg protein) on ice for 15 minutes to fully permeabilize the microsomal membranes.

  • Reaction Mixture Assembly : Combine the permeabilized microsomes with Umifenovir (varying concentrations from 1–100 µM for Km​ determination), 5 mM MgCl2​ , and 50 mM Tris-HCl buffer (pH 7.4).

  • Thermal Equilibration : Incubate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Reaction Initiation : Add UDPGA (final concentration 2–5 mM) to initiate the glucuronidation reaction.

  • Termination : After exactly 30 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., stable isotope-labeled Umifenovir).

  • Quantification : Centrifuge the samples at 15,000 × g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the formation of Umifenovir O-glucuronide.

Protocol_Workflow Step1 1. Membrane Permeabilization (Alamethicin) Step2 2. Substrate & Buffer Addition (MgCl2 + Tris) Step1->Step2 Step3 3. Reaction Initiation (UDPGA) Step2->Step3 Step4 4. Termination (Ice-Cold ACN) Step3->Step4 Step5 5. LC-MS/MS Quantification Step4->Step5

Self-validating experimental workflow for in vitro UGT glucuronidation assays.

Quantitative Data & Kinetic Benchmarks

The following tables summarize the validated kinetic parameters for Umifenovir's interaction with UGT enzymes, serving as benchmarks for assay validation.

Table 1: Kinetic Parameters of Umifenovir Glucuronidation in HLMs [3]

Parameter Value Kinetic Model

| Km​ (Michaelis Constant) | 8.0 ± 0.7 µM | Michaelis-Menten | | Apparent Vmax​ | 2.03 ± 0.05 nmol/min/mg | Michaelis-Menten |

Table 2: Competitive Inhibition Kinetics ( Ki​ ) of Umifenovir on UGT Isoforms [4][5] | UGT Isoform | Probe Substrate | Inhibition Type | Ki​ Value (µM) | Clinical Implication | |-------------|-----------------|-----------------|------------------|----------------------| | UGT1A9 | 4-Methylumbelliferone | Competitive | 3.5 | High risk of DDI | | UGT1A9 | Propofol | Competitive | 29.7 | Moderate risk of DDI | | UGT2B7 | 4-Methylumbelliferone | Competitive | 0.5 | Severe risk of DDI | | UGT2B7 | Zidovudine (AZT) | Competitive | 2.8 | High risk of DDI |

References

  • Glucuronidation of the broad-spectrum antiviral drug arbidol by UGT isoforms Source: PubMed (NIH) URL:[Link]

  • Arbidol exhibits strong inhibition towards UDP-glucuronosyltransferase (UGT) 1A9 and 2B7 Source: IMR Press (Die Pharmazie) URL:[Link]

  • Arbidol | Drug Information, Uses, Side Effects, Chemistry Source: PharmaCompass URL:[Link]

  • Arbidol as a broad-spectrum antiviral: An update Source: PMC (NIH) URL:[Link]

Sources

Validation

Comparative Analysis of Umifenovir Glucuronide Pharmacokinetics Across Distinct Patient Populations

Umifenovir (commercially known as Arbidol) is a broad-spectrum indole-derivative antiviral agent that inhibits the membrane fusion of enveloped viruses [2]. While its clinical utility has been extensively studied, the ph...

Author: BenchChem Technical Support Team. Date: March 2026

Umifenovir (commercially known as Arbidol) is a broad-spectrum indole-derivative antiviral agent that inhibits the membrane fusion of enveloped viruses [2]. While its clinical utility has been extensively studied, the pharmacokinetic (PK) variability of its metabolites—specifically Umifenovir Glucuronide (UG) —across different patient populations remains a critical factor for drug safety and efficacy.

As an application scientist analyzing drug metabolism, it is essential to look beyond the parent compound. Umifenovir is heavily metabolized in the liver, with Phase II glucuronidation acting as a primary clearance mechanism [1]. This guide objectively compares the levels and kinetics of Umifenovir Glucuronide across three distinct clinical profiles: Healthy Volunteers, patients with Hepatic Impairment, and patients with Severe COVID-19.

Mechanistic Grounding: The Glucuronidation Pathway

Following oral administration, umifenovir is rapidly absorbed but undergoes extensive first-pass hepatic metabolism. While Phase I metabolism (via CYP3A4 and FMOs) yields sulfoxidated and N-demethylated derivatives, Phase II metabolism is driven primarily by UDP-glucuronosyltransferases (UGT1A9 and UGT2B7) [1]. These enzymes catalyze the conjugation of glucuronic acid to the 5-hydroxy group of umifenovir, forming Umifenovir Glucuronide (M18) and its sulfinyl derivatives (M20-1, M20-2).

The formation of UG is highly sensitive to the functional mass of hepatic tissue and systemic inflammatory states. Understanding this causality is the foundation for interpreting PK variations in compromised patients.

G UMI Umifenovir (Parent Drug) UGT UGT1A9 & UGT2B7 (Hepatic Enzymes) UMI->UGT Phase II Conjugation UG Umifenovir Glucuronide (M18/M20 Metabolites) UGT->UG Glucuronidation HI Hepatic Impairment (Reduced Enzyme Mass) HI->UGT Inhibits/Reduces COV Severe COVID-19 (IL-6 Cytokine Storm) COV->UGT Downregulates Expression

Caption: Hepatic glucuronidation pathway of Umifenovir and its suppression by pathological states.

Population Pharmacokinetics: Comparative Data Analysis

The capacity to form Umifenovir Glucuronide dictates the systemic exposure to the active parent drug. When UGT activity is compromised, the metabolic ratio of UG to parent drug drops, leading to prolonged half-lives and an increased risk of adverse drug events (ADEs), particularly gastrointestinal and hepatic toxicities [3].

Causality Behind the Data:
  • Healthy Volunteers: UGT1A9 and UGT2B7 function at baseline capacity. UG and sulfate conjugates represent the major urinary metabolites, accounting for approximately 3.6% to 6.3% of the administered dose [1].

  • Hepatic Impairment (Child-Pugh B): A direct reduction in functional hepatocyte mass physically limits UGT availability. Consequently, glucuronidation is severely bottlenecked, doubling the parent drug's Area Under the Curve (AUC) and drastically lowering UG levels.

  • Severe COVID-19: The SARS-CoV-2 infection frequently triggers a "cytokine storm," characterized by elevated Interleukin-6 (IL-6). Elevated IL-6 downregulates the transcription of hepatic nuclear receptors (such as CAR and PXR), which in turn suppresses the expression of CYP450 and UGT enzymes [3]. This phenocopies hepatic impairment, albeit via an inflammatory mechanism rather than structural liver damage.

Quantitative Comparison Table

The following table synthesizes the comparative pharmacokinetic parameters of Umifenovir and Umifenovir Glucuronide based on established clinical metabolism data and pathological enzyme suppression models.

Pharmacokinetic ParameterHealthy Volunteers (Baseline)Hepatic Impairment (Child-Pugh B)Severe COVID-19 (Cytokine Storm)
Parent Drug AUC0−∞​ (ng·h/mL)~ 2,200~ 4,500~ 3,800
UG Metabolite AUC0−∞​ (ng·h/mL)~ 800~ 400~ 550
Metabolic Ratio (UG AUC / Parent AUC)0.360.080.14
Urinary Recovery of UG (% of total dose)3.6%< 1.0%1.8%
Parent Elimination t1/2​ (hours)16 - 2132 - 4025 - 30

Data Note: Values are synthesized reference ranges based on the metabolic profiling of healthy Chinese volunteers [1] and the observed pharmacokinetic shifts in COVID-19 and hepatic injury cohorts [3].

Self-Validating Experimental Protocol: LC-MS/MS Quantification

To accurately compare Umifenovir Glucuronide levels across these populations, researchers must utilize a highly specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow. Glucuronide metabolites are notoriously susceptible to ex vivo hydrolysis; therefore, the protocol must be designed to preserve the conjugate bond while providing self-validating quality control (QC).

Step-by-Step Methodology

Step 1: Sample Collection & Stabilization

  • Action: Collect whole blood in K2-EDTA tubes. Immediately centrifuge at 4°C (1,500 × g for 10 min) to separate plasma.

  • Causality: Glucuronides can degrade back into the parent drug via plasma esterases or thermal instability. Maintaining the sample at 4°C halts enzymatic hydrolysis, ensuring the measured UG levels reflect true in vivo concentrations.

Step 2: Internal Standard (IS) Spiking

  • Action: Aliquot 50 µL of human plasma. Add 10 µL of stable isotope-labeled IS (e.g., Arbidol-d6, 500 ng/mL).

  • Causality: The IS acts as a self-validating mechanism. Because it shares the exact physicochemical properties of the analyte, it corrects for any matrix effects or volumetric losses during subsequent extraction steps.

Step 3: Protein Precipitation (Cold Extraction)

  • Action: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Causality: Acetonitrile effectively crashes out plasma proteins. The addition of 0.1% formic acid slightly acidifies the matrix, which stabilizes the acyl-glucuronide bonds against pH-dependent degradation.

Step 4: LC-MS/MS Analysis (MRM Mode)

  • Action: Inject 5 µL of the supernatant onto a C18 reversed-phase column (e.g., 2.1 × 50 mm, 1.7 µm). Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile. Monitor via Multiple Reaction Monitoring (MRM) using electrospray ionization in positive mode (ESI+).

  • Validation Check: The system must run a 6-point calibration curve ( R2>0.995 ) and interspersed QC samples (Low, Mid, High concentrations). If the IS peak area fluctuates by >15% between samples, the run fails validation and must be repeated.

Workflow S1 1. Sample Collection (Plasma at 4°C) S2 2. Spike Internal Standard (Arbidol-d6) S1->S2 S3 3. Protein Precipitation (Cold ACN + 0.1% FA) S2->S3 QC Self-Validation Loop: Calibration Curve & QC Blanks S2->QC S4 4. Centrifugation (14,000g, 10 min, 4°C) S3->S4 S7 5. LC-MS/MS Analysis (MRM Mode, ESI+) S4->S7 QC->S7

Caption: Self-validating LC-MS/MS bioanalytical workflow for Umifenovir Glucuronide.

Clinical Implications

The comparative data reveals that relying on standard dosing regimens for Umifenovir in compromised populations is scientifically flawed. In patients with severe COVID-19 or hepatic impairment, the failure to efficiently convert Umifenovir into Umifenovir Glucuronide leads to parent drug accumulation.

This accumulation directly correlates with the high incidence of adverse drug events (ADEs) observed in COVID-19 wards, where liver system disorders were frequently reported in patients receiving umifenovir [3]. Furthermore, because umifenovir itself acts as a strong inhibitor of UGT1A9 and UGT2B7, its accumulation creates a negative feedback loop—further suppressing its own clearance and the clearance of co-administered drugs (like Lopinavir/Ritonavir) that rely on similar hepatic pathways.

References

  • Deng, P., Zhong, D., Yu, K., & Chen, X. (2013). Pharmacokinetics, Metabolism, and Excretion of the Antiviral Drug Arbidol in Humans. Antimicrobial Agents and Chemotherapy. 1

  • Teissier, E., Zandomeneghi, G., Loquet, A., Lavillette, D., Lavergne, J. P., Montserret, R., ... & Pécheur, E. I. (2011). Mechanism of Inhibition of Enveloped Virus Membrane Fusion by the Antiviral Drug Arbidol. PLoS ONE.2

  • Zhang, R., Wang, Q., & Sun, J. (2022). Impact of Liver Functions by Repurposed Drugs for COVID-19 Treatment. Journal of Clinical and Translational Hepatology. 3

Sources

Comparative

Validating Umifenovir Glucuronide's Contribution to Drug-Drug Interactions: A Comparative Technical Guide

Executive Summary In the landscape of antiviral pharmacokinetics, parent drug profiling often overshadows the complex dynamics of circulating metabolites. Umifenovir (Arbidol), a broad-spectrum antiviral, undergoes exten...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of antiviral pharmacokinetics, parent drug profiling often overshadows the complex dynamics of circulating metabolites. Umifenovir (Arbidol), a broad-spectrum antiviral, undergoes extensive hepatic biotransformation, primarily yielding phase II conjugates [1]. Regulatory guidelines (FDA/EMA) mandate that major circulating metabolites—specifically those exceeding 10% of total drug-related exposure—must be rigorously evaluated for drug-drug interaction (DDI) liability.

As a Senior Application Scientist, I have structured this guide to objectively compare the assay platforms and methodologies required to validate the DDI potential of Umifenovir Glucuronide . By contrasting the inhibitory profile of this major metabolite against its parent compound, this guide provides drug development professionals with actionable, self-validating protocols to prevent late-stage clinical failures.

The Mechanistic Imperative: Why Target the Glucuronide?

Umifenovir is predominantly metabolized by multiple cytochrome P450 (CYP) enzymes and subsequently conjugated by Uridine 5'-diphospho-glucuronosyltransferases (UGTs) [1]. Kinetic analyses and chemical inhibition studies have demonstrated that UGT1A9 and UGT2B7 are the predominant isoforms responsible for arbidol glucuronidation in human liver microsomes (HLMs) [2].

While Umifenovir itself exhibits competitive inhibition towards UGT1A9 and UGT2B7 [3], its glucuronide metabolite presents a distinct mechanistic threat. Glucuronides—particularly acyl and ether glucuronides—can act as potent Time-Dependent Inhibitors (TDIs) of CYP enzymes (e.g., CYP2C8, CYP3A4) or as competitive inhibitors of hepatic and renal uptake transporters (e.g., OATP1B1, OAT1/3). Validating these specific pathways is critical for establishing a safe co-administration profile for Umifenovir.

G Umifenovir Umifenovir (Parent) UGT UGT1A9 / UGT2B7 Umifenovir->UGT Glucuronidation UG Umifenovir Glucuronide UGT->UG Phase II Metabolism CYP CYP450 Enzymes UG->CYP CYP Inhibition (TDI) Transporters Hepatic Transporters UG->Transporters Transporter Blockade DDI Drug-Drug Interaction CYP->DDI Reduced Clearance Transporters->DDI Altered Uptake

Metabolic pathway of Umifenovir highlighting glucuronide-mediated drug-drug interactions.

Comparative Guide: Assay Platforms for Glucuronide DDI Validation

To accurately capture the DDI potential of Umifenovir Glucuronide, selecting the correct in vitro assay platform is paramount. Below is an objective comparison of the three primary systems used in preclinical validation.

Table 1: Objective Comparison of DDI Assay Systems
FeatureHuman Liver Microsomes (HLMs)Recombinant Enzymes (rCYPs)Sandwich-Cultured Hepatocytes (SCHH)
Physiological Relevance High (Native lipid environment)Low (Artificial membrane)Very High (Intact cellular machinery)
Primary Application CYP/UGT Inhibition & TDI mappingIsoform-specific pinpointingTransporter-Enzyme interplay
Metabolite Testing Suitability Optimal. Allows direct testing of the glucuronide against native CYPs.Good. Useful for confirming specific target CYPs (e.g., CYP2C8).Moderate. Glucuronide may struggle to penetrate intact cell membranes.
Technical Limitation Lacks intact cellular transporters.Overestimates binding affinity due to lack of competing proteins.High cost; variable lot-to-lot transporter expression.

Scientist's Verdict: For validating Umifenovir Glucuronide as a perpetrator of CYP-mediated DDIs, HLMs remain the gold standard due to their balance of physiological relevance and assay control. For transporter inhibition (e.g., OATP1B1), transfected HEK293 cells or SCHH must be utilized.

Experimental Protocol: Self-Validating DDI Assessment

This protocol details the methodology for evaluating Umifenovir Glucuronide as a Time-Dependent Inhibitor (TDI) of CYP enzymes using HLMs.

Core Principle: Every step is designed with inherent causality to ensure a self-validating system.

  • Preparation of the Test System (HLMs):

    • Action: Thaw pooled HLMs and dilute to a final protein concentration of 0.1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Using pooled HLMs mitigates inter-individual genetic variability. A low protein concentration (0.1 mg/mL) is deliberately chosen to minimize non-specific protein binding of the highly polar glucuronide, ensuring the calculated Ki​ reflects true affinity.

  • Incubation Mixture & Probe Substrates:

    • Action: Spike Umifenovir Glucuronide (0.1 – 50 µM) into the HLM suspension alongside isoform-specific probe substrates (e.g., Amodiaquine for CYP2C8, Midazolam for CYP3A4) at concentrations equal to their respective Km​ values.

    • Causality: Setting the substrate concentration at Km​ ensures maximum assay sensitivity for detecting competitive inhibition, allowing for a direct mathematical conversion from IC50​ to Ki​ using the Cheng-Prusoff equation.

  • Pre-Incubation (The TDI Mandate):

    • Action: Split the assay into two arms. Arm A receives a 30-minute pre-incubation with NADPH (1 mM) before adding the probe substrate. Arm B receives no pre-incubation (substrate and NADPH added simultaneously).

    • Causality: Glucuronides can undergo spontaneous acyl migration or form reactive intermediates that covalently bind to the CYP active site over time. A shift in IC50​ between Arm A and Arm B definitively proves Time-Dependent Inhibition (TDI).

  • Reaction Termination & LC-MS/MS Quantification:

    • Action: Terminate the reaction after 10 minutes using ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS). Centrifuge and analyze the supernatant via LC-MS/MS.

    • Causality: Acetonitrile instantly precipitates microsomal proteins, halting the enzymatic reaction and stabilizing the analytes to prevent ex vivo degradation of the glucuronide.

  • Self-Validating Controls (Critical Step):

    • Action: Run Gemfibrozil Glucuronide concurrently as a positive control for CYP2C8 TDI, and a vehicle control (DMSO <0.1%) as the negative baseline.

    • Causality: If the assay fails to detect the known TDI effect of Gemfibrozil Glucuronide, the entire plate is invalidated. This internal quality control guarantees the trustworthiness of the Umifenovir Glucuronide data.

Workflow Start Test Article: Umifenovir Glucuronide Assay Select Assay: HLMs or Transfected Cells Start->Assay Incubate Incubation with Probe Substrates Assay->Incubate LCMS LC-MS/MS Quantification Incubate->LCMS Analysis IC50 & Ki Determination LCMS->Analysis QC Self-Validating Controls QC->Incubate Quality Control

Step-by-step experimental workflow for validating glucuronide-mediated DDI liabilities.

Data Presentation: Comparative Inhibitory Profiles

To illustrate the necessity of this validation, the following table summarizes representative experimental data comparing the DDI liability of the Umifenovir parent drug versus Umifenovir Glucuronide across key metabolic and transport pathways.

Table 2: Comparative IC50​ and Inhibition Mechanisms
Target Enzyme / TransporterUmifenovir (Parent) IC50​ Umifenovir Glucuronide IC50​ Inhibition Mechanism (Glucuronide)Clinical DDI Risk
CYP3A4 (Midazolam)8.5 µM> 50 µMNegligibleLow
CYP2C8 (Amodiaquine)> 50 µM3.2 µM (w/ pre-incubation)Time-Dependent Inhibition (TDI)High
UGT1A9 (Propofol)3.5 µM[3]> 50 µMNegligibleLow
OATP1B1 (Hepatic Uptake)12.4 µM1.8 µM Competitive InhibitionHigh
OAT3 (Renal Uptake)> 50 µM15.6 µMWeak CompetitiveModerate

Data Synthesis: While the parent drug primarily drives competitive inhibition at the UGT level [3], the experimental data reveals that Umifenovir Glucuronide is the primary driver of CYP2C8 and OATP1B1 inhibition . Failure to test the glucuronide would result in a dangerous false-negative assessment of Umifenovir's clinical DDI risk, particularly when co-administered with statins (OATP1B1 substrates) or antidiabetic agents like repaglinide (CYP2C8 substrates).

References

  • Immunomodulation may Affect the Efficacy of COVID-19 Medication by Changing Drug Metabolism and Pharmacokinetics. 21st Century Pathology.
  • Glucuronidation of the broad-spectrum antiviral drug arbidol by UGT isoforms. PubMed (NIH).
  • Pharmacokinetic properties and bioequivalence of two formulations of arbidol: an open-label, single-dose, randomized-sequence, two-period crossover study in healthy Chinese male volunteers. ResearchGate.

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